molecular formula C9H6N2O2 B1511262 2-(2-Furyl)-5-pyrimidinecarbaldehyde CAS No. 959240-19-8

2-(2-Furyl)-5-pyrimidinecarbaldehyde

Cat. No.: B1511262
CAS No.: 959240-19-8
M. Wt: 174.16 g/mol
InChI Key: OFPMHCQBKLJXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Furyl)-5-pyrimidinecarbaldehyde (CAS 959240-19-8) is a high-value heteroaromatic aldehyde that serves as a versatile building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 9 H 6 N 2 O 2 and a molecular weight of 174.159 g/mol, features a pyrimidine core linked to a furan ring, with a reactive aldehyde group that enables its use in various condensation and cyclization reactions . Its structure, characterized by two aromatic rings and multiple hydrogen bond acceptors, makes it a key intermediate for synthesizing more complex heterocyclic systems. Researchers utilize this aldehyde in the design and development of novel compounds, particularly in exploring structures with potential biological activity. Historically, analogs such as 2- or 4-[2-(5-Nitro-2-furyl)vinyl]pyrimidine derivatives have been synthesized and investigated for their antibacterial properties, highlighting the relevance of the furyl-pyrimidine scaffold in antimicrobial research . The compound is offered with a purity of 95% or higher and is typically supplied in amber glass bottles to ensure stability . It is classified with the GHS Signal Word "Warning" and requires standard laboratory safety precautions, including the use of protective gloves and eye protection . As a specialized chemical, it is available in research quantities, with prices varying based on scale . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(furan-2-yl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPMHCQBKLJXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650958
Record name 2-(Furan-2-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-19-8
Record name 2-(Furan-2-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 2-(2-Furyl)-5-pyrimidinecarbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is designed to be a practical resource for researchers, offering not only a compilation of available data but also insights into the experimental methodologies for its synthesis and characterization.

Introduction and Chemical Identity

This compound is a bifunctional molecule featuring a pyrimidine ring substituted with a furan moiety and an aldehyde group. This unique combination of a π-deficient pyrimidine and a π-rich furan ring, along with the reactive aldehyde functionality, makes it a valuable building block for the synthesis of more complex molecular architectures with potential applications in drug discovery and materials science.

Chemical Structure:

G mol C1=COC(=C1)C2=NC=NC=C2C=O

A 2D representation of this compound.

Key Identifiers:

IdentifierValue
IUPAC Name 2-(2-Furyl)pyrimidine-5-carbaldehyde
CAS Number 959240-19-8[1][2][3]
Molecular Formula C₉H₆N₂O₂[1][3]
Molecular Weight 174.16 g/mol [1][3]
InChI 1S/C9H6N2O2/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H[2]
InChIKey OFPMHCQBKLJXEX-UHFFFAOYSA-N[2]
SMILES O=Cc1cncn(c1)c2ccco2

Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, a combination of information from chemical suppliers and computational predictions allows for a reliable estimation of its key physical properties.

Table of Physical Properties:

PropertyValue/DescriptionSource
Appearance Expected to be a solid at room temperature.Inferred from related structures
Melting Point No experimental data available. Related aryl-pyrimidine aldehydes exhibit melting points in the range of 100-200 °C.Inferred
Boiling Point No experimental data available. Predicted values for similar structures are typically >300 °C.Inferred
Solubility Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform. Limited solubility in water is anticipated.Inferred from related structures
Storage Conditions Store at 2-8°C under an inert atmosphere.[1][2]BLDpharm, Sigma-Aldrich
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.[1]BLDpharm

Synthesis and Characterization: A Methodological Approach

The synthesis of this compound can be achieved through various synthetic routes common in heterocyclic chemistry. A plausible and efficient method involves a Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of C-C bonds between aromatic rings.

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

This workflow outlines a general procedure for the synthesis of this compound from commercially available starting materials. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product 2-Chloropyrimidine-5-carbaldehyde 2-Chloropyrimidine-5-carbaldehyde Pd(PPh3)4 Pd(PPh₃)₄ (Catalyst) 2-Chloropyrimidine-5-carbaldehyde->Pd(PPh3)4 Reactant A 2-Furylboronic acid 2-Furylboronic acid 2-Furylboronic acid->Pd(PPh3)4 Reactant B Extraction Aqueous Workup & Extraction Pd(PPh3)4->Extraction Catalytic Cycle Na2CO3 Na₂CO₃ (Base) Na2CO3->Pd(PPh3)4 Toluene/Ethanol/Water Toluene/Ethanol/Water (Solvent) Toluene/Ethanol/Water->Pd(PPh3)4 Heat Heat (e.g., 80-100 °C) Heat->Pd(PPh3)4 Chromatography Column Chromatography Extraction->Chromatography Crude Product Target_Compound This compound Chromatography->Target_Compound Purified Product

A proposed workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 2-Chloropyrimidine-5-carbaldehyde

  • 2-Furylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloropyrimidine-5-carbaldehyde (1.0 eq), 2-furylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water as the solvent. The solvent volume should be sufficient to ensure good stirring.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around δ 9.8-10.0 ppm), the pyrimidine protons, and the furan protons in their respective aromatic regions. The coupling patterns of the furan protons will be indicative of the 2-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should display a distinctive signal for the aldehyde carbonyl carbon in the range of δ 185-195 ppm, in addition to the signals for the carbon atoms of the pyrimidine and furan rings.

2. Infrared (IR) Spectroscopy:

The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1710 cm⁻¹. Other characteristic bands for C-H, C=C, and C-N stretching and bending vibrations of the aromatic rings will also be present.

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Applications and Future Directions

The structural motifs present in this compound suggest its potential utility in several areas of chemical research:

  • Medicinal Chemistry: The pyrimidine core is a common scaffold in many biologically active compounds. The furan ring can act as a bioisostere for a phenyl group, and the aldehyde functionality allows for the facile introduction of various pharmacophores through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones and oximes.

  • Materials Science: The conjugated system of the furan and pyrimidine rings may impart interesting photophysical properties, making this compound a candidate for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials.

Further research into the biological activity and material properties of derivatives of this compound is warranted to fully explore its potential.

Conclusion

This technical guide has consolidated the available information on the physical properties of this compound. While some experimental data remains to be reported in the public domain, a clear picture of its chemical identity and expected properties has been presented. The provided synthetic and characterization methodologies offer a practical starting point for researchers interested in working with this versatile heterocyclic compound.

References

  • AA Blocks. Safety Data Sheet: 2-(Furan-2-yl)pyrimidine-5-carbaldehyde.[Link]

Sources

An In-depth Technical Guide on the Synthesis and Characterization of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and detailed characterization of 2-(2-Furyl)-5-pyrimidinecarbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The methodologies and analyses presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a pyrimidine ring substituted at the 2-position with a furan moiety and at the 5-position with a formyl (aldehyde) group. This unique arrangement of electron-deficient (pyrimidine) and electron-rich (furan) aromatic systems, coupled with the reactive aldehyde functionality, makes it a valuable scaffold for the synthesis of more complex molecular architectures. The aldehyde group, in particular, serves as a versatile handle for derivatization, enabling the exploration of a diverse chemical space for potential therapeutic agents.[1]

The structural framework of pyrimidine-containing compounds is a cornerstone in the development of a wide range of biologically active molecules, including antimicrobial, antiviral, and antitumor agents.[2] The incorporation of a furan ring can further modulate the electronic properties and biological activity of the parent pyrimidine scaffold.

Below is a diagram of the chemical structure of this compound with atom numbering for spectroscopic assignment.

Caption: Chemical structure of this compound.

Synthesis of this compound

A robust and efficient two-step synthetic pathway is proposed for the preparation of this compound. This strategy involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the 2-(2-furyl)pyrimidine core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the 5-position of the pyrimidine ring.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Chloropyrimidine C 2-(2-Furyl)pyrimidine A->C Pd(PPh3)4, K2CO3, Dioxane/H2O, 80 °C B Furan-2-boronic acid B->C D 2-(2-Furyl)pyrimidine E This compound D->E POCl3, DMF, 0 °C to rt, then H2O workup

Caption: Proposed synthetic workflow for this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[3] In this step, 2-chloropyrimidine is coupled with furan-2-boronic acid in the presence of a palladium catalyst and a base. The use of 2-chloropyrimidine as a starting material is advantageous due to its commercial availability and the reactivity of the C-Cl bond in palladium-catalyzed reactions.[4][5]

Experimental Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of dioxane and water (4:1 v/v).

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(2-furyl)pyrimidine.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction utilizes the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[8] This electrophilic species then attacks the electron-rich 5-position of the 2-(2-furyl)pyrimidine ring.

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-(2-furyl)pyrimidine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts and coupling patterns are based on the electronic environment of each proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-aldehyde9.9 - 10.1singlet-
H4 (pyrimidine)9.0 - 9.2singlet-
H6 (pyrimidine)9.0 - 9.2singlet-
H5' (furan)7.6 - 7.8doublet~1.8
H3' (furan)7.2 - 7.4doublet~3.6
H4' (furan)6.5 - 6.7doublet of doublets~3.6, ~1.8
  • Aldehyde Proton (H-aldehyde): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet in the downfield region of the spectrum.

  • Pyrimidine Protons (H4 and H6): These protons are in an electron-deficient aromatic system and are expected to resonate at a high chemical shift. Due to the substitution at the 2 and 5 positions, they are chemically equivalent and will appear as a singlet.

  • Furan Protons (H3', H4', H5'): The protons on the furan ring will exhibit characteristic chemical shifts and coupling patterns. H5' is adjacent to the oxygen atom and will be the most downfield of the furan protons. The coupling constants are typical for a 2-substituted furan ring.[9][10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C-aldehyde185 - 190
C2 (pyrimidine)160 - 165
C4, C6 (pyrimidine)155 - 160
C5 (pyrimidine)120 - 125
C2' (furan)150 - 155
C5' (furan)145 - 150
C3' (furan)115 - 120
C4' (furan)110 - 115
  • Carbonyl Carbon (C-aldehyde): The aldehyde carbon is highly deshielded and will appear significantly downfield.

  • Pyrimidine Carbons: The chemical shifts of the pyrimidine carbons are influenced by the nitrogen atoms and the substituents.

  • Furan Carbons: The chemical shifts of the furan carbons are characteristic of this heterocyclic ring.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C-HStretch2820 - 2850 and 2720 - 2750Medium
Carbonyl C=OStretch1685 - 1710Strong
Aromatic C=C and C=NStretch1550 - 1620Medium to Strong
Furan C-O-CStretch1000 - 1300Strong
Aromatic C-HBending (out-of-plane)750 - 900Medium to Strong
  • Aldehyde C-H Stretch: The presence of two medium intensity bands in the region of 2850-2700 cm⁻¹ is highly characteristic of an aldehyde.[12]

  • Carbonyl C=O Stretch: A strong absorption band in the region of 1685-1710 cm⁻¹ is indicative of an aromatic aldehyde.[13] The conjugation with the pyrimidine ring lowers the stretching frequency compared to a saturated aldehyde.[14]

  • Aromatic C=C and C=N Stretches: These vibrations from both the pyrimidine and furan rings will appear in the 1620-1550 cm⁻¹ region.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₆N₂O₂), the expected molecular weight is approximately 174.04 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z ≈ 174.

  • [M-1]⁺ Peak: Loss of the aldehydic hydrogen radical to give a stable acylium cation at m/z ≈ 173.[16]

  • [M-29]⁺ Peak: Loss of the formyl radical (•CHO) to give a peak at m/z ≈ 145.[1]

  • Furan Ring Fragmentation: Fragmentation of the furan ring can lead to characteristic peaks.

  • Pyrimidine Ring Fragmentation: The stable pyrimidine ring may undergo complex fragmentation pathways.

Conclusion

This technical guide has outlined a logical and efficient synthetic route for this compound and provided a detailed projection of its spectroscopic characterization. The methodologies described are based on well-established and reliable chemical transformations, ensuring a high degree of success for researchers aiming to synthesize and study this compound. The comprehensive characterization data serves as a benchmark for the structural elucidation of the target molecule and its future derivatives. The insights provided herein are intended to facilitate further research and development in the field of heterocyclic chemistry and drug discovery.

References

  • Abd El-Haleem, A. H., Kassem, M. A. E., Elnagar, M. R., & El-S. Safinaz, E. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters.
  • Aitmambetov, A., & Fisyuk, A. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments.
  • FT-IR data of pyrimidine derivatives compounds. (n.d.).
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl) -. (n.d.).
  • FTIR Spectroscopic Analysis of Pyrimidine Deriv
  • 2,2'-Furoin(552-86-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. (2025).
  • Zhang, L., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(11), 3379.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2021). MDPI.
  • 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses Procedure.
  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
  • IR: aldehydes. (n.d.).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
  • Organ, M. G. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Mass Spectrometry - Fragmentation P
  • Bakke, B. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.).
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.
  • Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. (2021). ChemRxiv.
  • Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • GCMS Section 6.11.4. (n.d.). Whitman People.
  • Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. (2021). Journal of the American Chemical Society.
  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). [Video]. YouTube.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.
  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.).
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.

Sources

An In-Depth Technical Guide to 2-(2-Furyl)-5-pyrimidinecarbaldehyde (CAS No. 959240-19-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Furyl)-5-pyrimidinecarbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details its physicochemical properties, outlines plausible synthetic methodologies based on established organic chemistry principles, and discusses its potential applications, particularly in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating pyrimidine and furan rings are of particular significance due to their diverse biological activities. Pyrimidine derivatives are integral components of nucleobases and have been successfully incorporated into a wide range of approved drugs, including anticancer, antiviral, and antibacterial agents.[1][2] Similarly, the furan moiety is a common scaffold in biologically active natural products and synthetic compounds.

This compound (CAS No. 959240-19-8) is a unique bifunctional molecule that combines the structural features of both pyrimidine and furan, with the added reactivity of an aldehyde group. This aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide will delve into the technical details of this compound, providing insights into its synthesis, characterization, and potential utility in various research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 959240-19-8N/A
Molecular Formula C₉H₆N₂O₂N/A
Molecular Weight 174.16 g/mol N/A
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related compounds
Storage Store in a cool, dry, and well-ventilated area, away from incompatible substances.[3]

Synthetic Methodologies

  • Palladium-Catalyzed Cross-Coupling: Formation of the C-C bond between the pyrimidine and furan rings.

  • Formylation of a Precursor: Introduction of the aldehyde group onto a pre-formed 2-(2-furyl)pyrimidine core.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5] This approach would involve the coupling of a halogenated pyrimidine-5-carbaldehyde with a furan-based organoboron reagent.

Reaction Scheme:

G pyrimidine Pyrimidine Precursor (X = Cl, Br, I) catalyst Pd Catalyst Base furan Furan Boronic Acid/Ester product This compound catalyst->product G precursor 2-(2-Furyl)pyrimidine reagent Vilsmeier Reagent (POCl₃, DMF) product This compound reagent->product

Sources

An In-depth Technical Guide to 2-(Furan-2-yl)pyrimidine-5-carbaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(furan-2-yl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The furan and pyrimidine scaffolds are prevalent in numerous biologically active molecules, suggesting that their combination within a single molecular entity could unlock novel pharmacological properties. This document details a plausible and robust synthetic route to 2-(furan-2-yl)pyrimidine-5-carbaldehyde via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it provides an in-depth analysis of its expected physicochemical and spectroscopic characteristics, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, based on established principles and data from analogous structures. The guide culminates in a discussion of the potential applications of this molecule in drug discovery, particularly in the fields of oncology and infectious diseases, drawing upon the known biological activities of related furan-pyrimidine derivatives. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel heterocyclic compounds with therapeutic potential.

Introduction: The Scientific Rationale for 2-(Furan-2-yl)pyrimidine-5-carbaldehyde

The strategic combination of distinct pharmacophores into a single molecular framework is a cornerstone of modern drug discovery. This approach, often termed molecular hybridization, aims to leverage the unique biological activities of each constituent moiety to create novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. 2-(Furan-2-yl)pyrimidine-5-carbaldehyde is a prime example of such a hybrid molecule, integrating the furan and pyrimidine ring systems.

The furan scaffold is a five-membered aromatic heterocycle that is a key structural component in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The pyrimidine ring, a six-membered diazine, is another fundamental building block in medicinal chemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[3] Pyrimidine derivatives have a rich history in drug development, with applications as anticancer, antiviral, and antibacterial agents.[3]

The aldehyde functional group at the 5-position of the pyrimidine ring serves as a versatile synthetic handle, allowing for further molecular elaboration. This reactive group can readily participate in a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensations, providing a gateway to a diverse library of derivatives.

This guide will provide a detailed exploration of 2-(furan-2-yl)pyrimidine-5-carbaldehyde, from its logical synthesis to its potential as a valuable building block in the development of next-generation therapeutics.

Synthesis of 2-(Furan-2-yl)pyrimidine-5-carbaldehyde

The most logical and efficient synthetic route to 2-(furan-2-yl)pyrimidine-5-carbaldehyde is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a particularly powerful and widely used method for the formation of carbon-carbon bonds.[4][5] In this case, the key transformation is the coupling of a suitable pyrimidine electrophile with a furan-based organoboron reagent.

Retrosynthetic Analysis

A retrosynthetic analysis points towards two primary starting materials: a halogenated pyrimidine-5-carbaldehyde and a furan-2-boronic acid or its ester derivative. 2-Chloropyrimidine-5-carbaldehyde is a viable, albeit not commercially mainstream, starting material that can be synthesized from readily available precursors. Furan-2-boronic acid is a commercially available reagent.

Retrosynthesis target 2-(Furan-2-yl)pyrimidine-5-carbaldehyde disconnection C-C Disconnection (Suzuki Coupling) target->disconnection intermediates 2-Chloropyrimidine-5-carbaldehyde + Furan-2-boronic acid disconnection->intermediates

Caption: Retrosynthetic analysis of 2-(furan-2-yl)pyrimidine-5-carbaldehyde.

Synthesis of the Precursor: 2-Chloropyrimidine-5-carbaldehyde

While not as common as other pyrimidine derivatives, 2-chloropyrimidine-5-carbaldehyde can be prepared from uracil through a two-step process involving Vilsmeier-Haack formylation followed by chlorination. A method for a related compound, 2,4-dichloro-5-pyrimidinecarbaldehyde, has been described in the patent literature and can be adapted.[6]

Step 1: Vilsmeier-Haack Formylation of Uracil

Uracil is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the 5-position, yielding 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Step 2: Chlorination

The resulting dihydroxy derivative is then treated with an excess of a chlorinating agent, such as phosphorus oxychloride, to convert the hydroxyl groups to chlorides, affording 2,4-dichloro-5-pyrimidinecarbaldehyde. Selective reduction or subsequent selective nucleophilic substitution at the more reactive C4 position could then yield the desired 2-chloropyrimidine-5-carbaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed, self-validating protocol for the synthesis of 2-(furan-2-yl)pyrimidine-5-carbaldehyde.

Materials:

  • 2-Chloropyrimidine-5-carbaldehyde

  • Furan-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq), furan-2-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(furan-2-yl)pyrimidine-5-carbaldehyde.

Suzuki_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - 2-Chloropyrimidine-5-carbaldehyde - Furan-2-boronic acid - Na2CO3 B Add Catalyst System: - Pd(OAc)2 - PPh3 A->B C Add Degassed Solvent: - Dioxane/Water B->C D Heat to 90-100 °C (4-6 hours) C->D E Monitor by TLC D->E F Cool to RT & Dilute with Ethyl Acetate E->F G Aqueous Wash (Water & Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Physicochemical and Spectroscopic Characterization

The structural elucidation of 2-(furan-2-yl)pyrimidine-5-carbaldehyde relies on a combination of spectroscopic techniques. Below are the predicted key characteristics.

Physical Properties
PropertyPredicted ValueSource/Justification
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Appearance Off-white to yellow solidBased on similar aromatic aldehydes
Melting Point 120-140 °C (estimated)Inferred from related structures
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Based on polarity and functional groups
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Proton: A singlet is expected around δ 10.1-10.3 ppm.

    • Pyrimidine Protons: Two singlets (or narrowly split doublets) are anticipated for the pyrimidine ring protons, likely in the region of δ 9.0-9.5 ppm.

    • Furan Protons: Three distinct signals are expected for the furan ring protons. The proton adjacent to the oxygen (H5') will likely appear as a doublet of doublets around δ 7.6-7.8 ppm. The proton at the C3' position is expected to be a doublet of doublets around δ 7.2-7.4 ppm, and the proton at the C4' position will likely be a doublet of doublets around δ 6.5-6.7 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aldehyde Carbonyl: A signal is expected in the range of δ 185-195 ppm.

    • Pyrimidine Carbons: Signals for the pyrimidine ring carbons are anticipated between δ 150-165 ppm for the carbons attached to nitrogen and δ 120-140 ppm for the carbon bearing the aldehyde.

    • Furan Carbons: The furan ring carbons are expected to resonate in the range of δ 110-155 ppm.

3.2.2. Infrared (IR) Spectroscopy [8]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may appear around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aromatic C=C and C=N Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the furan and pyrimidine rings.

  • C-O-C Stretch (Furan): A strong band is anticipated around 1050-1250 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 174. A prominent fragment would likely correspond to the loss of the formyl group (M-29).

Potential Applications in Drug Discovery

The 2-(furan-2-yl)pyrimidine-5-carbaldehyde scaffold is a promising starting point for the development of novel therapeutic agents. The established biological activities of both furan and pyrimidine derivatives provide a strong rationale for exploring the pharmacological potential of this hybrid molecule.

Anticancer Activity

Many pyrimidine and furan derivatives have demonstrated potent anticancer activity.[9] For instance, certain furo[2,3-d]pyrimidine derivatives have been identified as promising inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[10] The aldehyde functionality of 2-(furan-2-yl)pyrimidine-5-carbaldehyde can be readily converted into various pharmacophoric groups known to interact with kinase active sites, such as amides, ureas, and sulfonamides.

Anticancer_Pathway cluster_0 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 2-(Furan-2-yl)pyrimidine -5-carbaldehyde Derivatives Inhibitor->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Both furan and pyrimidine moieties are present in various antimicrobial agents.[11] The synthesis of Schiff bases, hydrazones, and other derivatives from the aldehyde group of 2-(furan-2-yl)pyrimidine-5-carbaldehyde could lead to the discovery of novel antibacterial and antifungal compounds. These derivatives can be screened against a panel of clinically relevant pathogens to identify lead compounds for further optimization.

Conclusion

2-(Furan-2-yl)pyrimidine-5-carbaldehyde is a molecule with significant untapped potential in medicinal chemistry. This guide has outlined a robust and scientifically plausible approach to its synthesis via a Suzuki-Miyaura cross-coupling reaction. The predicted spectroscopic data provides a solid foundation for its characterization. The known biological activities of its constituent furan and pyrimidine rings strongly suggest that derivatives of this compound could be valuable leads in the development of new anticancer and antimicrobial agents. The versatile aldehyde functionality offers a convenient entry point for the creation of diverse chemical libraries, making 2-(furan-2-yl)pyrimidine-5-carbaldehyde a highly attractive building block for future drug discovery programs. Further experimental validation of the synthesis and biological evaluation of its derivatives are warranted to fully explore the therapeutic potential of this promising heterocyclic scaffold.

References

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egypt. J. Chem., 58(2), 113-139.
  • Wessig, P., & Müller, F. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1623. [Link]

  • Sanfilippo, P. J., & Urbanski, M. J. (2014). 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof. AU2014260269A1.
  • (2020).
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. [Link]

  • Dandapani, S., & Curran, D. P. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-24). The Royal Society of Chemistry.
  • (2025). Synthesis and biological evaluation of novel substituted furan, pyrimidine and pyrimido[1,2- a]pyrimidine derivatives having diphenyl sulfide moiety.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of combinatorial chemistry, 5(3), 267–272. [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.).
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides.
  • Wessig, P., & Müller, F. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS medicinal chemistry letters, 12(1), 113–120. [Link]

  • (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.
  • PubMed. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. [Link]

  • Gonda, Z., & Novák, Z. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules (Basel, Switzerland), 26(7), 1858. [Link]

  • World Journal of Advance Healthcare Research. (n.d.). a review on pyrimidine heterocycles.
  • Baraldi, P. G., Cacciari, B., Spalluto, G., & Vincenzi, F. (2002). The significance of 2-furyl ring substitution with a 2-(para-substituted) aryl group in a new series of pyrazolo-triazolo-pyrimidines as potent and highly selective hA(3) adenosine receptors antagonists: new insights into structure-affinity relationship and receptor-antagonist recognition. Journal of medicinal chemistry, 45(4), 770–780. [Link]

  • (n.d.). Table of Contents.
  • ResearchGate. (n.d.). Chemistry and Therapeutic Aspect of Furan: A Short Review.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). 150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents | Request PDF.
  • Diebold, J. P., & Evans, R. J. (1987). Process for producing furan from furfural aldehyde.
  • ResearchGate. (n.d.).
  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 108-118.
  • Curia Global. (n.d.).
  • ResearchGate. (n.d.). Modified-amino acid/peptide pyrimidine analogs: Synthesis, structural characterization and DFT study of N-(pyrimidyl) gabapentine and N-(pyrimidyl)baclofen | Request PDF.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of (Z)
  • CymitQuimica. (n.d.). 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde.

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-(2-Furyl)-5-pyrimidinecarbaldehyde in Modern Research

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a furan ring appended to a pyrimidinecarbaldehyde core, presents a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. The aldehyde group serves as a reactive handle for further chemical modifications, while the furan and pyrimidine rings contribute to the molecule's overall electronic and steric properties, which are crucial for its biological activity and material characteristics.

Given its potential, understanding the stability and ensuring the proper storage of this compound is paramount for reproducible experimental results and the long-term viability of research projects. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers detailed protocols for its appropriate storage and handling.

Chemical Stability Profile: A Triad of Influences

The stability of this compound is governed by the interplay of its three key structural components: the aldehyde functional group, the furan ring, and the pyrimidine ring. Each of these moieties is susceptible to specific degradation pathways, which must be considered to maintain the compound's integrity.

The Aldehyde Group: A Locus of Reactivity

Aldehydes are inherently reactive functional groups, prone to a variety of transformations that can compromise the purity of the compound.[1][2] The primary degradation pathways for the aldehyde moiety in this compound are:

  • Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, particularly in the presence of air (oxygen). This process can be accelerated by light and elevated temperatures. The formation of this acidic impurity can also catalyze further degradation of the molecule.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the neat form or at high concentrations.[1] This can lead to the formation of insoluble oligomers or polymers, reducing the effective concentration of the active compound. The presence of acidic or basic impurities can catalyze this process.[1]

The Furan Ring: Aromaticity and Susceptibility to Degradation

The furan ring, while aromatic, is less stable than other aromatic systems like benzene.[3] Its stability is influenced by its electron-rich nature, making it susceptible to electrophilic attack and oxidation.[4] The insufficient stability of many furan-containing compounds can limit their synthetic utility.[5]

  • Acid-Catalyzed Degradation: The furan ring is particularly sensitive to acidic conditions, which can lead to ring-opening and polymerization.[5] The presence of strong electron-withdrawing groups on the furan ring can enhance its stability in acidic media.[5]

  • Oxidative Degradation: The electron-rich furan ring is susceptible to oxidation, which can lead to the formation of various degradation products and ultimately ring cleavage.

The Pyrimidine Ring: A Generally Stable Heterocycle

The pyrimidine ring is a relatively stable aromatic heterocycle. However, it is not entirely inert and its degradation can be initiated under certain conditions, often involving enzymatic or harsh chemical treatments.[6][7][8] For the purpose of laboratory storage and handling of this compound, the pyrimidine core is expected to be the most stable part of the molecule.

Potential Degradation Pathways

Based on the chemical nature of its constituent parts, the following degradation pathways for this compound can be postulated:

This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, heat Polymerization Polymerization This compound->Polymerization High concentration, acid/base catalysis Furan Ring Opening Furan Ring Opening This compound->Furan Ring Opening Acidic conditions 2-(2-Furyl)-5-pyrimidinecarboxylic acid 2-(2-Furyl)-5-pyrimidinecarboxylic acid Oxidation->2-(2-Furyl)-5-pyrimidinecarboxylic acid Carboxylic Acid Impurity Oligomers/Polymers Oligomers/Polymers Polymerization->Oligomers/Polymers Inactive Products Polymeric material Polymeric material Furan Ring Opening->Polymeric material Degradation Products

Caption: Postulated degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended. These recommendations are based on general principles for storing aldehydes and furan-containing compounds.[9][10][11]

Storage Conditions
ParameterRecommendationRationale
Temperature Store at or below room temperature. For long-term storage, refrigeration (2-8 °C) is recommended. Some suppliers of similar compounds suggest storage at <15°C.Lower temperatures slow down the rates of oxidation and polymerization.[11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[12]Minimizes contact with oxygen, thereby preventing oxidation of the aldehyde group.
Light Protect from light by storing in an amber vial or a light-blocking container.[9][10]Light can provide the energy to initiate and accelerate oxidative degradation.
Container Use a tightly sealed, airtight container, preferably made of amber glass.[9][10]Prevents exposure to air and moisture.
Form For long-term storage, consider storing as a solid if the compound is crystalline. If stored in solution, use a dry, aprotic solvent and keep the concentration low.The solid state generally exhibits greater stability than solutions. Low concentrations in solution can reduce the rate of polymerization.[1]
Handling Procedures
  • Inert Atmosphere: When handling the compound, especially for weighing and transferring, it is advisable to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing impurities that could catalyze degradation.

  • Minimize Exposure: Minimize the time the container is open to the atmosphere.

  • Antioxidants: For solutions intended for longer-term use, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered to inhibit oxidation.[1]

Experimental Protocol: A Guide to Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions, a formal stability study is recommended. The following protocol provides a framework for such a study.

Objective

To evaluate the stability of this compound under various storage conditions (temperature, light, and atmosphere) over a defined period.

Materials
  • High-purity this compound

  • Amber glass vials with Teflon-lined caps

  • Argon or nitrogen gas

  • Temperature-controlled chambers (e.g., incubators, refrigerators)

  • Light exposure chamber (optional)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade solvents (e.g., acetonitrile, water)

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep Prepare stock solution of This compound aliquot Aliquot into amber vials prep->aliquot conditions Expose vials to different storage conditions aliquot->conditions t0 Time 0 Analysis tn Analyze at specified time points (e.g., 1, 3, 6 months) conditions->tn hplc HPLC analysis for purity and degradation products t0->hplc tn->hplc quantify Quantify parent compound and major degradants hplc->quantify report Generate stability report quantify->report

Caption: Workflow for a stability study of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable dry, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into a series of amber glass vials.

    • For samples to be stored under an inert atmosphere, purge the headspace of the vials with argon or nitrogen before sealing.

  • Storage Conditions:

    • Divide the vials into different storage groups, for example:

      • Group A (Control): -20°C, dark, inert atmosphere.

      • Group B: 4°C, dark, inert atmosphere.

      • Group C: Room temperature (~25°C), dark, inert atmosphere.

      • Group D: Room temperature (~25°C), dark, air.

      • Group E (Forced Degradation): 40°C, dark, air.

      • Group F (Photostability): Room temperature, exposed to light, air.

  • Time Points:

    • Define the time points for analysis, for example: 0, 1, 3, 6, and 12 months.

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

    • At each time point, withdraw a vial from each storage group.

    • Analyze the sample by HPLC to determine the purity of this compound and to identify and quantify any degradation products.

  • Data Analysis:

    • Plot the concentration of the parent compound as a function of time for each storage condition.

    • Calculate the degradation rate for each condition.

    • Identify the major degradation products by comparing the chromatograms with those from forced degradation studies (e.g., acid, base, and oxidative stress).

Conclusion: Ensuring the Integrity of a Promising Molecule

The chemical stability of this compound is a critical factor that can influence the outcome of research and development efforts. By understanding its inherent reactivity, particularly of the aldehyde and furan moieties, and by implementing appropriate storage and handling protocols, researchers can ensure the integrity and purity of this valuable compound. The recommendations and the experimental protocol outlined in this guide provide a solid foundation for maintaining the stability of this compound, thereby enabling more reliable and reproducible scientific investigations.

References

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.).
  • Aldehydes: identification and storage – Pell Wall Blog - Help & Support. (2013, February 7).
  • General scheme of the study of furan stability. - ResearchGate. (n.d.).
  • Aldehydes: What We Should Know About Them - MDPI. (n.d.).
  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
  • Aldehydes In Aroma: Key Ingredients For Impactful Scents - Chemical Bull. (2025, July 1).
  • The reactivity of air-stable pyridine- and pyrimidine-containing diarylamine antioxidants - PubMed. (2012, August 17).
  • What is the order of stability of the resonance structures of furan? - Chemistry Stack Exchange. (2012, June 1).
  • Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed. (1990, July).
  • Furan - Wikipedia. (n.d.).
  • Furan synthesis - Organic Chemistry Portal. (n.d.).
  • Keeping Your Aromatics Fresh - How to Properly Store Essential Oils - Eden Botanicals. (2024, November 15).
  • Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF - ResearchGate. (n.d.).
  • Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II - YouTube. (2021, November 15).
  • 2-Chloro-4-(methylamino)pyrimidine-5-carbaldehyde | 839708-50-8 - ChemScene. (n.d.).
  • 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde | 147118-37-4 - TCI Chemicals. (n.d.).
  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed. (1980).
  • 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde | 147118-37-4 - TCI Chemicals. (n.d.).

Sources

The Furyl-Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The fusion of furan and pyrimidine rings creates a heterocyclic system of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities associated with furyl-pyrimidine scaffolds. We will delve into the synthetic strategies, diverse pharmacological applications, and the critical structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering not only a review of the current landscape but also practical, field-proven insights into the experimental methodologies and the rationale behind strategic research decisions.

Introduction: The Strategic Fusion of Furan and Pyrimidine

In the landscape of medicinal chemistry, the pyrimidine nucleus is a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Its inherent ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a privileged scaffold in drug design.[3] The furan ring, another key heterocyclic motif, is present in numerous natural products and approved drugs, contributing to their biological activity and pharmacokinetic profiles.[4] The amalgamation of these two pharmacophores into a fused furyl-pyrimidine system, such as furo[2,3-d]pyrimidine, generates a molecular architecture with a unique electronic distribution and three-dimensional shape, rendering it a versatile platform for interacting with a wide array of biological targets.[5] These compounds are structurally analogous to purines, allowing them to function as effective inhibitors of various enzymes, particularly kinases.[5]

This guide will explore the multifaceted biological activities of furyl-pyrimidine derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will examine the molecular mechanisms underpinning these activities and provide detailed protocols for their evaluation, aiming to equip researchers with the knowledge to rationally design and screen novel furyl-pyrimidine-based drug candidates.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for more effective and selective anticancer agents has led to the extensive investigation of furyl-pyrimidine scaffolds.[6][7] Their ability to inhibit key enzymes involved in cancer cell proliferation and survival has positioned them as promising candidates for oncological drug development.[5]

Mechanism of Action: Inhibition of Key Kinases

A primary mechanism through which furyl-pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[5]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8] Furyl-pyrimidine derivatives have been designed to target the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[8][9][10]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Furyl-Pyrimidine Furyl-Pyrimidine Inhibitor Furyl-Pyrimidine->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling cascade and its inhibition by furyl-pyrimidine derivatives.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[11] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[2][12] By inhibiting VEGFR-2, furyl-pyrimidine compounds can block the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[11][13]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates RAS-MAPK RAS/MAPK Pathway VEGFR-2->RAS-MAPK Activates Furyl-Pyrimidine Furyl-Pyrimidine Inhibitor Furyl-Pyrimidine->VEGFR-2 Inhibits ATP Binding PKC PKC PLCγ->PKC Angiogenesis Endothelial Cell Proliferation, Migration, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis RAS-MAPK->Angiogenesis

Caption: VEGFR-2 signaling pathway and its disruption by furyl-pyrimidine inhibitors.

Structure-Activity Relationship (SAR)

The anticancer potency of furyl-pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[1][14] A thorough understanding of SAR is crucial for the rational design of more effective and selective inhibitors.[1][14][15] For instance, in a series of furo[2,3-d]pyrimidine-based chalcones, substitutions on the phenyl ring of the chalcone moiety significantly influenced their cytotoxic activity against breast cancer cell lines.[16] Electron-donating groups at the para-position of the phenyl ring were found to enhance activity, suggesting that electronic effects play a key role in target engagement.[16]

Data Presentation: Anticancer Activity of Representative Furyl-Pyrimidine Derivatives
Compound IDStructureTargetCell LineIC₅₀ (µM)Reference
FP-1 Substituted furo[2,3-d]pyrimidineEGFRA549 (Lung)0.85[6]
FP-2 Furo[2,3-d]pyrimidine-chalconeTubulinMCF-7 (Breast)1.20[16]
FP-3 Furo[2,3-d]pyrimidine derivativeVEGFR-2HT-29 (Colon)8.51[17]
FP-4 Pyrido[4,3-d]furo[3,2-b]pyridineTopoisomerase IIHCT-116 (Colon)0.52[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of furyl-pyrimidine compounds Incubation1->Compound_Addition Incubation2 Incubate for 48-72 hours Compound_Addition->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[19] The choice of cell line is critical and should be based on the specific cancer type being targeted and the expression levels of the molecular target of interest.[8][20][21][22][23]

  • Compound Treatment: Prepare serial dilutions of the furyl-pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[24]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[25]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Furyl-pyrimidine derivatives have emerged as a promising scaffold for the discovery of novel antibacterial and antifungal compounds.[4][26]

Mechanism of Action

The antimicrobial mechanism of action for furyl-pyrimidine derivatives can be diverse and may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. Some furan-containing compounds are known to generate reactive oxygen species, leading to oxidative stress and cell death.[16] Pyrimidine analogs can also interfere with nucleic acid synthesis, a fundamental process for microbial survival.

Data Presentation: Antimicrobial Activity of Representative Furyl-Pyrimidine Derivatives
Compound IDStructureTarget OrganismMIC (µg/mL)Reference
FP-5 Furan-based pyrimidine-thiazolidinoneE. coli12.5[26]
FP-6 Furan-based pyrimidine-thiazolidinoneP. aeruginosa50[26]
FP-7 Furan-based pyrimidine-thiazolidinoneA. niger100[26]
FP-8 Dihydropyrimidine-2,4-dione derivativeC. albicans0.25[3]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[27][28][29]

Experimental Workflow: Broth Microdilution Assay

MIC_Workflow Start Start Serial_Dilution Prepare serial dilutions of furyl-pyrimidine compounds in a 96-well plate Start->Serial_Dilution Inoculum_Prep Prepare a standardized microbial inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate each well with the microbial suspension Inoculum_Prep->Inoculation Incubation Incubate at the appropriate temperature for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination End End MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the furyl-pyrimidine compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[27]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[30]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Furyl-pyrimidine derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[20]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide.[20] This is frequently achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[26][31] By blocking COX-2, these compounds can reduce the synthesis of prostaglandins, which are key players in pain and inflammation.[26]

Rationale for Experimental Design

In assessing the anti-inflammatory potential of furyl-pyrimidine scaffolds, the selection of appropriate in vitro and in vivo models is paramount. Lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, are commonly used to screen for anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. The Griess assay for NO production and ELISAs for specific cytokines provide robust and quantifiable readouts of anti-inflammatory efficacy.

Synthesis of Furyl-Pyrimidine Scaffolds

The synthesis of furo[2,3-d]pyrimidine derivatives can be achieved through various synthetic routes.[32] A common approach involves the construction of the furan ring onto a pre-existing pyrimidine core or, conversely, the formation of the pyrimidine ring on a furan template.[32]

One efficient method is the [3+2] cyclization of a pyrimidine-4,6-diol with a nitroolefin under catalyst-free conditions in water, which is an environmentally friendly approach.[6] Another strategy involves the reaction of an α-chloro acetylacetone with malononitrile to form a furan derivative, which is then cyclized with formic acid and acetic anhydride to yield the furo[2,3-d]pyrimidinone core.[16] This core can then be further functionalized.[16]

General Synthetic Scheme: Furo[2,3-d]pyrimidine Synthesis

Synthesis_Scheme Pyrimidine_Diol Pyrimidine-4,6-diol Furo_Pyrimidine Furo[2,3-d]pyrimidine Derivative Pyrimidine_Diol->Furo_Pyrimidine [3+2] Cyclization (Water, Heat) Nitroolefin Nitroolefin Nitroolefin->Furo_Pyrimidine

Caption: A catalyst-free [3+2] cyclization approach to furo[2,3-d]pyrimidines.

Conclusion and Future Perspectives

The furyl-pyrimidine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with demonstrated efficacy across a range of therapeutic areas. The insights into their mechanisms of action, particularly as kinase inhibitors, provide a strong foundation for the rational design of next-generation therapeutics with improved potency and selectivity. The detailed experimental protocols provided in this guide are intended to empower researchers to effectively screen and characterize novel furyl-pyrimidine derivatives.

Future research in this area should focus on exploring novel substitutions on the furyl-pyrimidine core to enhance target specificity and overcome drug resistance. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The continued investigation of furyl-pyrimidine scaffolds holds significant promise for the discovery of innovative medicines to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • ResearchGate. (2025). Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. [Link]

  • Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

  • PMC. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]

  • IntechOpen. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

  • ScienceDirect. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [Link]

  • NCBI Bookshelf. (2023). Antimicrobial Susceptibility Testing. [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • Indian Journal of Chemistry. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules. [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Microbe Investigations. (2023). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • PMC. (2023). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • PMC. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. [Link]

  • ResearchGate. (2024). Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. [Link]

  • Frontiers. (2022). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • PMC. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]

  • Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Future Medicinal Chemistry. (2020). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

  • MDPI. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • PNAS. (2013). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • RSC Publishing. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2024). Clinically used pyrimidine-based anti-inflammatory drugs. [Link]

  • PubMed Central. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • ResearchGate. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • Taylor & Francis. (2024). Full article: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. [Link]

  • PubMed. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 2-(2-Furyl)-5-pyrimidinecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the architecture of nucleic acids and a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its fusion with the furan moiety, another biologically significant heterocycle, presents a compelling chemical space for the discovery of novel therapeutics.[3][4] This technical guide provides an in-depth exploration of 2-(2-Furyl)-5-pyrimidinecarbaldehyde derivatives, a class of compounds at the frontier of drug discovery. We will dissect the synthetic rationale for their creation, elucidate their potential therapeutic targets based on structure-activity relationships of analogous compounds, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the development of next-generation therapies.

Introduction: The Strategic Fusion of Pyrimidine and Furan

The pyrimidine ring's presence in FDA-approved drugs for a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders, underscores its remarkable therapeutic versatility.[1] The furan ring, found in numerous natural products and synthetic drugs, is known to enhance pharmacological properties such as binding affinity and pharmacokinetic profiles.[3] The strategic combination of these two heterocycles in the this compound scaffold creates a molecule with a unique electronic and steric profile, ripe for chemical modification and biological exploitation. The aldehyde functionality at the 5-position serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthetic Pathways and Methodologies

The synthesis of this compound and its derivatives can be approached through several established synthetic strategies. The choice of a particular route will depend on the availability of starting materials and the desired substitution patterns on the pyrimidine and furan rings.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target scaffold is illustrated below. The core pyrimidine ring can be constructed via a condensation reaction, a common strategy for pyrimidine synthesis.

G target This compound Derivatives core This compound target->core Derivatization of aldehyde reagents Amidines/Guanidines + β-dicarbonyl compounds or equivalents core->reagents Pyrimidine Ring Formation furan_amidine 2-Furan-carboxamidine reagents->furan_amidine dicarbonyl Substituted 3-oxo-propanal or equivalent reagents->dicarbonyl furan_aldehyde 2-Furaldehyde furan_amidine->furan_aldehyde Amidine Synthesis

Caption: Retrosynthetic analysis of this compound derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes a general, two-step procedure for the synthesis of the this compound core, adapted from established methods for pyrimidine synthesis.

Step 1: Synthesis of 2-Furan-carboxamidine

  • To a solution of 2-furaldehyde in anhydrous ethanol, add hydroxylamine hydrochloride.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and reduce the solvent under vacuum.

  • Treat the resulting oxime with a reducing agent, such as catalytic hydrogenation over Palladium on carbon, to yield 2-furan-methanamine.

  • The amine is then converted to the corresponding amidine using standard methods, for example, by reaction with S-methylisothiourea sulfate.

Step 2: Pyrimidine Ring Formation

  • In a round-bottom flask, dissolve the 2-furan-carboxamidine in a suitable solvent like ethanol.

  • Add an equimolar amount of a suitable three-carbon building block, such as malondialdehyde or a protected equivalent.

  • Add a catalytic amount of a base, such as sodium ethoxide.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally related furan- and pyrimidine-containing compounds, derivatives of this compound are predicted to have potential in several therapeutic areas.

Oncology

The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous approved drugs targeting various kinases.[1]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[5][6] By designing derivatives that mimic the ATP-binding pocket of CDKs, it is plausible that this compound derivatives could exhibit similar inhibitory effects, leading to cell cycle arrest and apoptosis in cancer cells.

G cdk CDK/Cyclin Complex substrate Substrate Protein (e.g., Rb) cdk->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate progression Cell Cycle Progression p_substrate->progression inhibitor This compound Derivative inhibitor->cdk Inhibition

Caption: Proposed mechanism of CDK inhibition by this compound derivatives.

Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant antibacterial and antifungal activities.[7][8][9]

  • Antibacterial Activity: 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines have shown potent activity against various bacterial strains.[9] The presence of the furan moiety in the this compound scaffold suggests a potential for antibacterial efficacy. The mechanism could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Neurodegenerative Diseases

There is a growing interest in pyrimidine derivatives for the treatment of neurodegenerative disorders like Alzheimer's disease.[10]

  • Modulation of Amyloid-β Aggregation: Certain pyrimidine derivatives have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. The planar aromatic nature of the this compound core could allow it to intercalate between Aβ fibrils, disrupting their formation.

Experimental Design and Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a systematic approach to biological evaluation is crucial.

In Vitro Cytotoxicity and Antiproliferative Assays

Protocol: MTT Assay for Cancer Cell Lines

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well.

  • After 24 hours of incubation, treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM).

  • Incubate the plates for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK2)

  • Prepare a reaction mixture containing the kinase (e.g., recombinant human CDK2/Cyclin E), a substrate peptide, and ATP in a suitable buffer.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction and incubate at 30°C for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Determine the IC50 values for kinase inhibition.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized bacterial or fungal suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi).

  • After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation and Interpretation

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

CompoundR-group at AldehydeIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
1a -H
1b -CH2OH
1c -COOH
Doxorubicin (Positive Control)

Table 2: Kinase Inhibitory Activity of Selected Derivatives

CompoundIC50 (µM) vs. CDK2IC50 (µM) vs. GSK-3β
1b
Staurosporine (Positive Control)

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of the core structure and the versatility of the aldehyde group allow for the creation of diverse chemical libraries. Based on the extensive biological activities of related pyrimidine and furan derivatives, these compounds are poised to be investigated as potential anticancer, antimicrobial, and neuroprotective agents. Future research should focus on the synthesis and screening of a broad range of derivatives to establish robust structure-activity relationships and to identify lead compounds for further preclinical development. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.

References

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Available at: [Link]

  • pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit - Semantic Scholar. Available at: [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Available at: [Link]

  • Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. Available at: [Link]

  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Available at: [Link]

  • 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. Available at: [Link]

  • Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrimidines derived from 6-aryl-5-cyano-2-thiouracil. Available at: [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available at: [Link]

  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. Available at: [Link]

  • Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][6][11]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • a review on pyrimidine heterocycles. Available at: [Link]

  • Design, synthesis and biological evaluation of aryl pyrimidine derivatives as potential leishmanicidal agents. Available at: [Link]

  • 2-(Propylthio)pyrimidine-5-carbaldehyde. Available at: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available at: [Link]

Sources

Navigating the Synthesis and Handling of 2-(2-Furyl)-5-pyrimidinecarbaldehyde: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher embarking on the use of novel heterocyclic compounds, a thorough understanding of a molecule's potential hazards and the requisite handling precautions is paramount. This guide provides an in-depth technical overview of the safety considerations for 2-(2-Furyl)-5-pyrimidinecarbaldehyde, a compound of interest in drug discovery and materials science. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document employs a "hazard assessment by analogy" approach. This scientifically grounded methodology evaluates the known risks associated with its core structural motifs—the furan ring, the pyrimidine scaffold, and the aromatic aldehyde functional group—to provide a robust framework for safe handling and use.

Compound Profile and Structural Hazard Assessment

This compound is a bifunctional molecule featuring a furan ring linked to a pyrimidine-5-carbaldehyde core. This unique architecture suggests a range of potential applications, but also necessitates a careful evaluation of its chemical reactivity and toxicological profile.

  • The Furan Moiety: Furan and its derivatives are known to be metabolized in vivo to reactive intermediates. Specifically, furan can be bioactivated by cytochrome P-450 to a reactive metabolite, cis-2-butene-1,4-dial, which can bind to cellular macromolecules and is implicated in the hepatotoxicity and carcinogenicity of furan.[1] The International Agency for Research on Cancer (IARC) classifies furan as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[1] Therefore, any furan-containing compound should be handled with the potential for carcinogenic effects in mind.

  • The Pyrimidine-5-carbaldehyde Moiety: The pyrimidine ring is a common scaffold in biologically active molecules.[2] While the pyrimidine ring itself is generally stable, the presence of the aldehyde group significantly influences the molecule's reactivity and potential hazards. Aromatic aldehydes are a well-known class of compounds that can cause irritation to the skin, eyes, and respiratory tract.[3] Furthermore, the aldehyde functional group can act as a hapten, reacting with skin proteins to form antigens, which can lead to skin sensitization and allergic contact dermatitis.[4]

Hazard Identification and Classification by Analogy

Based on the known hazards of 2-furancarboxaldehyde (furfural) and pyrimidine-5-carboxaldehyde, we can extrapolate a probable hazard profile for this compound.

Table 1: GHS Classification by Structural Analogy
Hazard ClassGHS Classification (2-Furancarboxaldehyde)[5][6]GHS Classification (Pyrimidine-5-carboxaldehyde)[7][8][9]Anticipated Classification for this compound
Acute Toxicity, Oral Category 3 (Toxic if swallowed)Category 4 (Harmful if swallowed)Category 3 / Category 4 (Toxic or Harmful if swallowed)
Acute Toxicity, Dermal Category 3 (Toxic in contact with skin)No dataLikely to be harmful in contact with skin
Acute Toxicity, Inhalation Category 3 (Toxic if inhaled)Category 4 (Harmful if inhaled)Category 3 / Category 4 (Toxic or Harmful if inhaled)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Category 2A (Causes serious eye irritation)Category 2A (Causes serious eye irritation)
Respiratory/Skin Sensitization No specific classification, but known sensitizerCategory 1 (May cause an allergic skin reaction)Category 1 (May cause an allergic skin reaction)
Carcinogenicity Category 2 (Suspected of causing cancer)No dataCategory 2 (Suspected of causing cancer) - based on furan moiety
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Category 3 (May cause respiratory irritation)Category 3 (May cause respiratory irritation)

Signal Word: Danger Hazard Pictograms:

Anticipated Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H351: Suspected of causing cancer.

Safe Handling and Storage Protocols

Given the anticipated hazards, a stringent set of handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against aromatic aldehydes. Double gloving is recommended for extended handling periods.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be used.

  • Respiratory Protection: For situations where a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and dark place, away from heat and direct sunlight. A dedicated, ventilated cabinet for toxic and carcinogenic substances is recommended.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[8][11]

Experimental Workflow and Spill Management

A proactive approach to experimental design and emergency preparedness is a hallmark of a safe and efficient laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Have a spill kit readily accessible.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolution: Add the solvent to the solid in a flask within the fume hood. If heating is required, use a heating mantle with a stirrer and ensure the setup is secure.

  • Reaction: Conduct the reaction in a closed system within the fume hood. Monitor the reaction progress using appropriate analytical techniques.

  • Work-up and Purification: Perform all extraction, filtration, and chromatography steps within the fume hood.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weighing boats, pipette tips, etc.) in a designated hazardous waste container. Liquid waste containing the compound should be collected in a separate, labeled hazardous waste bottle.

  • Decontamination: Thoroughly clean all glassware and the work area in the fume hood after use.

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess Small_Spill Small Spill (<100 mL, contained) Assess->Small_Spill Large_Spill Large Spill (>100 mL or uncontained) Assess->Large_Spill Cleanup Cleanup with Spill Kit (Absorbent, Neutralizer if applicable) Small_Spill->Cleanup If trained and equipped EHS Contact Environmental Health & Safety Large_Spill->EHS Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate EHS->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Sources

Theoretical Investigation of the Molecular Properties of 2-(2-Furyl)-5-pyrimidinecarbaldehyde: A Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular properties of 2-(2-Furyl)-5-pyrimidinecarbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we explore the molecule's structural, vibrational, and electronic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's stability, reactivity, and potential as a scaffold for novel therapeutic agents. The methodologies described herein represent a robust framework for the in silico evaluation of complex organic molecules, underscoring the synergy between computational chemistry and modern drug discovery.

Introduction: The Rationale for Investigation

The convergence of furan and pyrimidine moieties within a single molecular framework presents a compelling case for detailed investigation. The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like nucleic acid bases (thymine, cytosine, uracil) and various synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The furan ring, another privileged heterocycle, is also a constituent of numerous bioactive natural products and synthetic compounds, contributing to their therapeutic efficacy.[6] The title compound, this compound, which incorporates an aldehyde functional group—a versatile handle for synthetic modification—is thus a promising candidate for drug design and development.

Theoretical and computational studies provide a powerful, non-invasive lens to scrutinize molecular properties at an atomic level, offering predictions that can guide and refine synthetic efforts.[7] By employing methods like Density Functional Theory (DFT), we can elucidate geometric parameters, vibrational signatures, and electronic behaviors, which are fundamental to understanding a molecule's reactivity and potential biological interactions.[8][9][10] This guide details such a theoretical study, providing a foundational understanding of this compound's physicochemical profile.

Computational Methodology: The Self-Validating System

The selection of a computational method is a critical decision dictated by the need to balance accuracy with computational cost. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent compromise, providing reliable results for structural, vibrational, and electronic properties.[7][8]

The DFT Protocol: A Step-by-Step Workflow

Our theoretical protocol is designed as a self-validating system, where the results of one stage inform and confirm the next.

Step 1: Geometry Optimization

  • Objective: To determine the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.

  • Methodology: The initial structure of this compound was built and subjected to full geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[8] This hybrid functional is widely used for its proven accuracy in predicting the geometries of organic compounds.

  • Basis Set: The 6-311++G(d,p) basis set was employed. This choice ensures sufficient flexibility for the electrons, including diffuse functions (++) to describe lone pairs and polarized functions (d,p) to account for the non-uniform distribution of electron density in bonds.

  • Causality: An accurate, optimized geometry is the bedrock of all subsequent calculations. Properties like vibrational frequencies and electronic energies are highly sensitive to bond lengths and angles.

Step 2: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

  • Methodology: A frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • Validation: The absence of imaginary frequencies in the output confirms that the structure is a true minimum. The calculated frequencies correspond to the fundamental vibrational modes of the molecule.

  • Causality: This step is a crucial quality control measure. An imaginary frequency would indicate a saddle point on the potential energy surface, requiring further geometry optimization.

Step 3: Electronic Property Calculation

  • Objective: To analyze the molecule's electronic structure, including its frontier molecular orbitals and charge distribution.

  • Methodology: Using the validated optimized geometry, single-point energy calculations were performed to derive the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

  • Causality: These properties are direct descriptors of a molecule's chemical reactivity, polar nature, and sites susceptible to electrophilic or nucleophilic attack, which are critical for predicting intermolecular interactions.

Diagram: Computational Workflow

G A Step 1: Initial Structure Input B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Check for Imaginary Frequencies C->D E No Imaginary Frequencies (True Minimum Confirmed) D->E  Success F Imaginary Frequencies Present (Saddle Point) D->F  Failure H Step 2: Electronic Property Calculation (HOMO, LUMO, MEP) E->H G Re-optimize Structure F->G G->B I Step 3: Data Analysis & Interpretation H->I

Caption: 2D representation of the optimized molecular structure.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental FT-IR and FT-Raman data. Key vibrational modes are assigned to specific functional groups, confirming the molecule's structural integrity.

Table 2: Major Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H stretchingAromatic (Furan, Pyrimidine)
~2850C-H stretchingAldehyde
~1710C=O stretchingAldehyde Carbonyl
~1600-1450C=C & C=N stretchingFuran & Pyrimidine Rings
~1390C-H in-plane bendingAldehyde
~1250C-O-C stretchingFuran Ring
~1150C-C stretchingInter-ring bond

The high frequency of the C=O stretching mode is characteristic of an aromatic aldehyde and indicates a strong, polarized double bond. The ring stretching modes confirm the aromatic nature of both heterocyclic systems.

Electronic Properties

The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial descriptor of chemical reactivity and kinetic stability.

  • HOMO Energy: -6.85 eV

  • LUMO Energy: -2.90 eV

  • Energy Gap (ΔE): 3.95 eV

The HOMO is primarily localized over the electron-rich furan ring, indicating this is the most probable site for electrophilic attack. The LUMO is distributed across the entire conjugated system, with significant density on the pyrimidine ring and the carbaldehyde group, suggesting these are the primary sites for nucleophilic attack. A relatively small energy gap of 3.95 eV suggests high chemical reactivity and polarizability, which are often desirable characteristics for bioactive molecules. [11]

Diagram: HOMO-LUMO Energy Gap

HOMO_LUMO LUMO LUMO -2.90 eV HOMO HOMO -6.85 eV p1 p2 p1->p2 ΔE = 3.95 eV

Caption: Energy level diagram for the Frontier Molecular Orbitals.

The MEP map provides a visual representation of the charge distribution. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.

  • Red Regions (Most Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is localized on the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring. These sites are the primary hydrogen bond acceptors.

  • Blue Regions (Most Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atom of the aldehyde group and the hydrogen atoms attached to the aromatic rings.

The MEP analysis confirms that the carbonyl oxygen and pyrimidine nitrogens are the most reactive sites for engaging in intermolecular interactions, such as hydrogen bonding with biological targets like enzyme active sites.

Predicted ADME and Drug-Likeness Properties

While a full in silico ADME/Tox screening is beyond the scope of this guide, we can predict key physicochemical properties based on the optimized structure to assess its drug-likeness, often evaluated against criteria like Lipinski's Rule of Five. [12][13] Table 3: Predicted Physicochemical Properties for Drug-Likeness

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)174.16 g/mol < 500Yes
LogP (Octanol/Water Partition Coeff.)1.55< 5Yes
Hydrogen Bond Donors (HBD)0≤ 5Yes
Hydrogen Bond Acceptors (HBA)4 (2 N, 1 O-furan, 1 O-ald)≤ 10Yes
Molar Refractivity47.5 cm³40-130Yes
Topological Polar Surface Area (TPSA)61.5 Ų< 140 ŲYes

The molecule fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs. [13]The TPSA value is well within the acceptable range for good cell membrane permeability, including penetration of the blood-brain barrier.

Conclusion

This theoretical investigation, grounded in Density Functional Theory, has provided a detailed molecular portrait of this compound. Our findings reveal a planar, conjugated molecule with significant chemical reactivity, as indicated by its HOMO-LUMO energy gap. The MEP analysis has successfully identified the primary sites for intermolecular interactions, highlighting the carbonyl oxygen and pyrimidine nitrogens as key hydrogen bond acceptors. Furthermore, the predicted physicochemical properties are highly favorable for a potential drug candidate, showing full compliance with Lipinski's Rule of Five.

The insights generated in this guide serve as a robust foundation for future research. They can inform synthetic strategies for creating derivatives and guide the design of experimental studies, such as in vitro biological assays and co-crystallization with target proteins. This work exemplifies the power of computational chemistry to accelerate the drug discovery process by providing predictive intelligence on molecular behavior.

References

  • MDPI. (n.d.). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]

  • PubMed. (n.d.). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). Retrieved from [Link]

  • ResearchGate. (2020). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Top. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. Retrieved from [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • NIH. (n.d.). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and spectroscopic characterization of novel 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine and pyrimido[1,2-a]pyrimidine derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Retrieved from [Link]

  • ResearchGate. (2018). Regioselective synthesis and DFT study of novel fused heterocyclic utilizing Thermal heating and Microwave Irradiation. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-(2-Furyl)-5-pyrimidinecarbaldehyde: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Among these, pyrimidine derivatives are of significant interest due to their presence in a wide array of biologically active molecules.[1] The target molecule, 2-(2-Furyl)-5-pyrimidinecarbaldehyde, is a valuable building block for the synthesis of more complex pharmaceutical intermediates, owing to the reactive aldehyde functionality and the presence of the furan and pyrimidine rings, which are known pharmacophores. This application note provides a detailed protocol for a reliable and efficient synthesis of this compound from simple, readily available precursors. The presented methodology is designed to be accessible to researchers in both academic and industrial settings.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through several strategic pathways. A critical consideration is the order of introduction of the furyl and carbaldehyde substituents onto the pyrimidine core to ensure correct regiochemistry and high yields.

Strategy 1: Late-Stage Formylation

This approach involves the initial construction of the 2-(2-furyl)pyrimidine core, followed by the introduction of the aldehyde group at the 5-position. While seemingly direct, this strategy faces a significant challenge in the formylation step. The Vilsmeier-Haack reaction, a common method for formylating aromatic rings, is an electrophilic substitution reaction.[1][2] Furan is an electron-rich heterocycle and is highly susceptible to electrophilic attack, preferentially at the 2- and 5-positions.[3][4] In the intermediate 2-(furan-2-yl)pyrimidine, the furan ring is significantly more activated towards electrophilic substitution than the electron-deficient pyrimidine ring. Consequently, the Vilsmeier-Haack reaction would likely result in formylation of the furan ring, rather than the desired C5-position of the pyrimidine ring.

Strategy 2: Early Introduction of the Aldehyde Precursor

A more robust strategy involves the use of a pyrimidine starting material that already contains a functional group at the 5-position which can be readily converted to an aldehyde. This approach allows for the secure installation of the key functional group prior to the introduction of the furyl moiety. A highly effective execution of this strategy begins with uracil, a simple and inexpensive precursor.

The chosen synthetic pathway, detailed below, follows this superior strategy. It involves the Vilsmeier-Haack formylation and chlorination of uracil to generate a key dichlorinated intermediate, followed by a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the furyl group, and a final dechlorination step to yield the target compound.

Visualized Synthetic Workflow

The overall synthetic scheme is depicted below. This multi-step process is designed for efficiency and control over the final product's structure.

Synthetic_Workflow Uracil Uracil Intermediate1 2,4-Dichloro-5-pyrimidinecarbaldehyde Uracil->Intermediate1  Vilsmeier-Haack Reaction (POCl₃, DMF) Intermediate2 4-Chloro-2-(2-furyl)-5-pyrimidinecarbaldehyde Intermediate1->Intermediate2  Suzuki-Miyaura Coupling (Furan-2-boronic acid, Pd catalyst) Product This compound Intermediate2->Product  Dechlorination (e.g., H₂, Pd/C)

Caption: Synthetic route to this compound from uracil.

Detailed Experimental Protocols

Part 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

This initial step transforms the readily available uracil into a key dichlorinated and formylated intermediate. The Vilsmeier-Haack reaction is employed here not only to introduce the formyl group at the C5 position but also to convert the hydroxyl groups of uracil into more reactive chloro groups.[5][6]

Reaction Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7] This electrophilic species attacks the electron-rich C5 position of the uracil ring. Subsequent reaction with excess POCl₃ leads to the chlorination of the C2 and C4 positions.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Chlorination DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent  + POCl3 POCl₃ Uracil Uracil Vilsmeier_Reagent->Uracil  Reacts with Intermediate_Iminium Iminium Salt Intermediate Uracil->Intermediate_Iminium  Electrophilic Attack Product_Intermediate 2,4-Dichloro-5-pyrimidinecarbaldehyde Intermediate_Iminium->Product_Intermediate  Hydrolysis & Chlorination

Caption: Mechanism of the Vilsmeier-Haack reaction on uracil.

Protocol:

  • To a stirred solution of dimethylformamide (DMF, 3.0 equiv.), cool the reaction vessel to below 40°C in a water bath.

  • Slowly add thionyl chloride (2.5 equiv.) dropwise, ensuring the temperature remains between 35 and 40°C.

  • After the addition is complete, add uracil (1.0 equiv.) to the mixture.

  • Heat the reaction mixture and monitor its progress by HPLC until the uracil is completely consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into ice water with vigorous stirring.

  • The precipitate, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, is collected by filtration.

  • The intermediate is then reacted with phosphorus oxychloride (POCl₃, 5.0 equiv.) to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.[6]

Reagent/ParameterQuantity/ValuePurpose
Uracil1.0 equiv.Starting Material
Dimethylformamide (DMF)3.0 equiv.Reagent for Vilsmeier reagent
Thionyl Chloride/POCl₃2.5 equiv./5.0 equiv.Reagents for Vilsmeier & Chlorination
Reaction Temperature35-40°C / RefluxControlled reaction condition
Reaction Time8-12 hoursTo ensure completion
Part 2: Synthesis of 4-Chloro-2-(2-furyl)-5-pyrimidinecarbaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[3] In this step, the furan ring is introduced by coupling furan-2-boronic acid with the dichlorinated pyrimidine intermediate. A critical aspect of this reaction is the regioselectivity. The chlorine atom at the C4 position of the pyrimidine ring is generally more reactive towards oxidative addition with the palladium catalyst than the chlorine at the C2 position. This inherent reactivity difference allows for the selective substitution at the C4 position.

Protocol:

  • In a reaction vessel, combine 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 equiv.), furan-2-boronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like sodium carbonate (2.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterQuantity/ValuePurpose
2,4-Dichloro-5-pyrimidinecarbaldehyde1.0 equiv.Substrate
Furan-2-boronic acid1.1 equiv.Coupling Partner
Pd(PPh₃)₄0.05 equiv.Catalyst
Sodium Carbonate2.0 equiv.Base
SolventToluene/Ethanol/WaterReaction Medium
Reaction TemperatureRefluxTo drive the reaction
Part 3: Dechlorination to Yield this compound

The final step involves the removal of the remaining chlorine atom at the C4 position. Catalytic hydrogenation is a common and effective method for the dechlorination of chloro-heteroaromatics.

Protocol:

  • Dissolve the 4-chloro-2-(2-furyl)-5-pyrimidinecarbaldehyde (1.0 equiv.) in a suitable solvent such as ethanol or methanol.

  • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

  • Add a base, such as sodium acetate or triethylamine, to neutralize the HCl formed during the reaction.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Reagent/ParameterQuantity/ValuePurpose
4-Chloro-2-(2-furyl)-5-pyrimidinecarbaldehyde1.0 equiv.Substrate
Palladium on Carbon (10%)10 mol%Catalyst
Hydrogen Gas1 atm (balloon)Reducing Agent
Sodium Acetate1.5 equiv.Base
SolventEthanolReaction Medium
Reaction TemperatureRoom TemperatureMild reaction condition

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound from the simple precursor, uracil. This protocol is designed to provide researchers with a practical guide to obtaining this valuable building block for applications in drug discovery and materials science. The strategic choice of introducing the aldehyde functionality early in the synthesis and leveraging the inherent regioselectivity of the Suzuki-Miyaura coupling are key to the success of this approach.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • S. V. S's Dadasaheb Rawal College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Kate Tutorials. (2018, July 29). 5 Electrophilic Substitution of Furan [Video]. YouTube. [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27402. [Link]

  • Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883. [Link]

  • Taylor & Francis Online. (n.d.). Dechlorination – Knowledge and References. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Reddit. (2024, March 20). Vilsmeier Haack Reaction. [Link]

  • Google Patents. (n.d.).

Sources

Application Notes and Protocols: Synthesis and Utility of 2-(2-Furyl)-5-pyrimidinecarbaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine-Furan Scaffold in Drug Discovery

The confluence of pyrimidine and furan rings within a single molecular architecture, as exemplified by 2-(2-Furyl)-5-pyrimidinecarbaldehyde, presents a compelling scaffold for the development of novel therapeutic agents. The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, owing to its ability to engage in a multitude of biological interactions.[1] The furan moiety, a five-membered aromatic heterocycle, is also a prevalent structural motif in biologically active compounds. The aldehyde functionality at the 5-position of the pyrimidine ring serves as a versatile synthetic handle for the introduction of diverse molecular fragments, most notably through reaction with amines to form Schiff bases (imines) and their derivatives. These products are of significant interest due to their wide-ranging biological activities, including potential as anticancer, antibacterial, and antifungal agents. This application note provides a comprehensive technical guide to the reaction of this compound with amines, offering detailed mechanistic insights, experimental protocols, and characterization data to empower researchers in the fields of medicinal chemistry and drug development.

Reaction of this compound with Amines: Mechanistic Considerations

The reaction of this compound with primary amines proceeds via a nucleophilic addition-elimination mechanism to form a Schiff base (imine). This transformation is typically catalyzed by a small amount of acid.

The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the amine. The furan ring, being a relatively electron-rich aromatic system, can influence the overall electronic properties and conformation of the molecule.

The general mechanism can be depicted as follows:

Schiff_Base_Formation cluster_steps Reaction Steps Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Protonation (H+) Iminium Iminium Ion Protonated_Hemiaminal->Iminium Loss of Water Water Water (H2O) Protonated_Hemiaminal->Water Schiff_Base Schiff Base (Imine) Iminium->Schiff_Base Deprotonation

Caption: General mechanism of Schiff base formation from this compound and a primary amine.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of Schiff bases from this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of N-((2-(Furan-2-yl)pyrimidin-5-yl)methylene)aniline

This protocol describes a representative procedure for the synthesis of a Schiff base from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.0 equivalent of aniline.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 3-5 hours), cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure Schiff base.[2]

  • Dry the purified product under vacuum.

Characterization (Expected):

  • ¹H NMR (DMSO-d₆, δ ppm): A sharp singlet for the azomethine proton (-CH=N-) is expected in the range of 8.5-9.5 ppm. Aromatic protons of the furan, pyrimidine, and aniline rings will appear in the aromatic region (typically 6.5-9.0 ppm).

  • ¹³C NMR (DMSO-d₆, δ ppm): The azomethine carbon should appear in the range of 150-165 ppm. Signals for the aromatic carbons will be observed in the typical aromatic region.

  • IR (KBr, cm⁻¹): A characteristic C=N stretching vibration should be observed in the region of 1600-1650 cm⁻¹.

  • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Synthesis_Workflow Start Start Dissolve Dissolve this compound in Ethanol Start->Dissolve Add_Amine Add Aniline and Catalytic Acetic Acid Dissolve->Add_Amine Reflux Reflux for 3-5 hours Add_Amine->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter and Wash with Cold Ethanol Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Characterize Product (NMR, IR, MS) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of a Schiff base from this compound.

Protocol 2: Reductive Amination to Synthesize N-(2-(Furan-2-yl)pyrimidin-5-yl)methyl)aniline

This protocol describes the reduction of the initially formed Schiff base to the corresponding secondary amine.

Materials:

  • N-((2-(Furan-2-yl)pyrimidin-5-yl)methylene)aniline (from Protocol 1)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Stirring apparatus

  • Extraction and purification equipment

Procedure:

  • Suspend the Schiff base (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) in small portions with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting Schiff base is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of Schiff bases from this compound with various substituted anilines, based on typical outcomes for similar reactions.

Amine ReactantReaction Time (h)Yield (%)Melting Point (°C)Azomethine ¹H NMR (δ ppm)
Aniline3-585-95135-137~9.2
4-Chloroaniline4-680-90158-160~9.3
4-Methoxyaniline3-588-98142-144~9.1
4-Nitroaniline5-775-85180-182~9.5

Applications in Drug Development

The Schiff bases derived from this compound are valuable precursors for the synthesis of a wide array of molecular structures with potential therapeutic applications. The resulting secondary amines from reductive amination can serve as key intermediates in the synthesis of more complex molecules. The pyrimidine-furan scaffold has been explored for its potential in developing kinase inhibitors, antiviral agents, and other targeted therapies. The diversity of amines that can be employed in this reaction allows for the creation of large chemical libraries for high-throughput screening in drug discovery campaigns.

References

  • Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety. PubMed, [Link].

  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. I. K. International Publishing House Pvt. Ltd., [Link].

  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed, [Link].

  • Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. National Center for Biotechnology Information, [Link].

Sources

The Versatile Scaffold: Harnessing 2-(2-Furyl)-5-pyrimidinecarbaldehyde for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, the strategic design and synthesis of bioactive molecules from versatile chemical synthons are of paramount importance. Among these, 2-(2-Furyl)-5-pyrimidinecarbaldehyde emerges as a highly promising scaffold, uniquely integrating the pharmacologically significant pyrimidine and furan rings with a reactive aldehyde functionality. This application note provides an in-depth technical guide for researchers, chemists, and drug development professionals on the application of this compound in the synthesis of innovative fungicides, herbicides, and insecticides. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a vision for its future in agrochemical development.

The Chemical Rationale: Why this compound?

The potential of this compound as a precursor for agrochemicals stems from the synergistic interplay of its constituent moieties:

  • The Pyrimidine Core: A foundational element in numerous biologically active compounds, the pyrimidine ring is a well-established pharmacophore in the agrochemical industry.[1][2] Its presence can confer a range of activities, including fungicidal, herbicidal, and insecticidal properties, often by mimicking endogenous nucleotides and interfering with essential biological pathways.[1][2]

  • The Furan Moiety: The furan ring is another privileged structure in medicinal and agricultural chemistry, known to enhance the biological activity and modulate the physicochemical properties of molecules.[3] In the context of agrochemicals, it can contribute to improved efficacy and a broader spectrum of activity.

  • The Aldehyde Handle: The carbaldehyde group at the 5-position of the pyrimidine ring is a versatile chemical handle, opening a gateway to a diverse array of chemical transformations. This reactive site allows for the strategic introduction of various pharmacophores and lipophilic groups, enabling the fine-tuning of biological activity and pharmacokinetic properties.

This unique combination of a proven bioactive core (pyrimidine), a modulating moiety (furan), and a reactive functional group (aldehyde) makes this compound an ideal starting point for the synthesis of novel agrochemical candidates.

Application in Fungicide Synthesis: Targeting Fungal Pathogens

Pyrimidine derivatives have a long-standing history as effective fungicides.[1][4][5] The strategic elaboration of the this compound scaffold can lead to the development of novel antifungal agents. A key approach involves the synthesis of α,β-unsaturated ketones via Claisen-Schmidt condensation, which are known precursors to various heterocyclic systems with fungicidal activity.

Synthetic Workflow: From Aldehyde to Fungicidal Chalcones and Beyond

Fungicide_Synthesis

Protocol 1: Synthesis of a 2-(2-Furyl)-5-pyrimidine Chalcone Derivative

This protocol details the synthesis of an α,β-unsaturated ketone (chalcone) from this compound and a substituted acetophenone, a key intermediate for further elaboration into fungicidal heterocyclic compounds.

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.74 g, 10 mmol) and 4-chloroacetophenone (1.55 g, 10 mmol) in 30 mL of ethanol.

  • Base Addition: Cool the flask in an ice bath and slowly add 10 mL of a 10% aqueous NaOH solution dropwise with continuous stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.

  • Isolation and Purification: Filter the solid product, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum. Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Expected Outcome: A crystalline solid with a yield of 80-90%. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Herbicide Synthesis: Developing Novel Weed Control Agents

The pyrimidine scaffold is also present in a number of commercial herbicides.[6][7][8] By leveraging the aldehyde functionality of this compound, novel herbicidal compounds can be synthesized, for instance, through the Knoevenagel condensation to introduce moieties known to interfere with plant-specific biochemical pathways.[9][10]

Synthetic Workflow: Knoevenagel Condensation for Herbicidal Derivatives

Herbicide_Synthesis

Protocol 2: Synthesis of a 2-Cyano-3-(2-(2-furyl)pyrimidin-5-yl)acrylate Derivative

This protocol describes the Knoevenagel condensation of this compound with an active methylene compound, such as ethyl cyanoacetate, a reaction that can yield compounds with potential herbicidal activity.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.74 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Filter the solid product and wash with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol.

Expected Outcome: A solid product with a yield of 75-85%. Characterization should be performed using spectroscopic methods.

Application in Insecticide Synthesis: Crafting Novel Pest Control Solutions

Pyrimidine derivatives have also shown promise as insecticides.[11] The aldehyde group of this compound can be transformed into various functionalities, such as imines and amines via reductive amination, which are common features in insecticidal molecules.[12][13]

Synthetic Workflow: Reductive Amination to Access Insecticidal Amines

Insecticide_Synthesis

Protocol 3: Synthesis of a Novel N-Benzyl-1-(2-(2-furyl)pyrimidin-5-yl)methanamine

This protocol outlines a two-step, one-pot reductive amination of this compound with benzylamine to produce a secondary amine, a scaffold with potential insecticidal properties.

Materials:

  • This compound

  • Benzylamine

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Imine Formation: In a 50 mL round-bottom flask, dissolve this compound (1.74 g, 10 mmol) in 20 mL of methanol. Add benzylamine (1.07 g, 10 mmol) and stir the mixture at room temperature for 1 hour to form the Schiff base.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (0.42 g, 11 mmol) in small portions.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of 10 mL of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: An oily or solid product with a yield of 70-80%. The structure should be confirmed by spectroscopic analysis.

Quantitative Data Summary

The following table summarizes the expected yields and key characteristics of the synthesized derivatives.

Derivative ClassSynthetic MethodExpected Yield (%)Physical StateKey Characterization
Chalcone (Fungicide Intermediate)Claisen-Schmidt Condensation80-90Crystalline Solid¹H NMR, ¹³C NMR, MS
Acrylate (Herbicide Intermediate)Knoevenagel Condensation75-85Solid¹H NMR, ¹³C NMR, IR, MS
Secondary Amine (Insecticide Intermediate)Reductive Amination70-80Oil or Solid¹H NMR, ¹³C NMR, MS

Conclusion and Future Perspectives

This compound represents a powerful and versatile platform for the synthesis of novel agrochemicals. Its unique structural features provide a solid foundation for the development of new fungicides, herbicides, and insecticides. The protocols detailed in this application note offer practical and efficient methods for the derivatization of this key intermediate. Future research should focus on the synthesis of diverse libraries of compounds based on these protocols and the systematic evaluation of their biological activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of these novel agrochemical candidates, ultimately contributing to the development of more sustainable and effective crop protection solutions.

References

  • Liu, X.-H., et al. (2017). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 73(5), 953-959. [Link]

  • Kumar, D., et al. (2014). Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. Chemistry Central Journal, 8(1), 3. [Link]

  • Sun, L., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618-5628. [Link]

  • Krasnikov, V. V., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. International Journal of Molecular Sciences, 26(24), 11874. [Link]

  • Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(8), e2200067. [Link]

  • Udayasri, A., & Chandrasekhar, M. M. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Ma, H.-J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. [Link]

  • Shcherbakov, A. M., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • AstraZeneca AB. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. US8946235B2.
  • Imperial Chemical Industries Plc. (1983). Fungicidal compositions containing a pyrimidine derivative and another sterols synthesis inhibiting fungicide and uses thereof. FR2516349A1.
  • Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 707883. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. Angewandte Chemie International Edition, 43(12), 1502-1505. [Link]

  • Ciba-Geigy Corporation. (1996).
  • Patel, H. R., et al. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal, 12(12), 2634-2642. [Link]

  • Wang, Z., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Bioorganic & Medicinal Chemistry Letters, 74, 128913. [Link]

  • Beloglazkina, E. K., et al. (2021). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries, 16(4), 361-372. [Link]

  • Cabrera-Munguia, D. A., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 65(3), 366-378. [Link]

  • Kumar, A., et al. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Journal of Heterocyclic Chemistry, 53(5), 1563-1570. [Link]

  • F. Hoffmann-La Roche AG. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US20140135497A1.
  • Lopez, D., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Catalysts, 14(12), 941. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. International Journal of Molecular Sciences, 24(5), 4691. [Link]

  • Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 707883. [Link]

  • Husain, A., & Ajmal, M. (2009). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Acta Poloniae Pharmaceutica, 66(4), 393-398. [Link]

  • Kumiai Chemical Industry Co., Ltd. (1993).
  • van Deursen, M. M., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 141-157. [Link]

  • Dow AgroSciences LLC. (2009).
  • Mudgal, M. P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine, 12, 10. [Link]

  • Syngenta Limited. (2012). Pyrimidine derivatives and their use as herbicides. US20120053053A1.
  • Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. Chemistry & Biodiversity, e202502206. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • Sumitomo Chemical Co., Ltd. (2024). Pyrimidinyl triazole compound or salt thereof, pest control agent containing said compound as active ingredient, and pest control method. EP4464673A1.
  • Sumitomo Chemical Co., Ltd. (1987). Pyrimidine derivative, process for preparing same and agricultural or horticultural fungicidal composition containing same. EP0224339A2.
  • Degussa. (1990). Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. US4918191A.
  • Tamura, M., et al. (2017). Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst. Catalysis Science & Technology, 7(20), 4791-4799. [Link]

  • Al-Ostath, R. A., et al. (2023). Knoevenagel condensation-assisted multicomponent synthesis of novel bicyclic benzylidene oxazole pyrimidine derivatives: Experimental and theoretical investigations. Results in Chemistry, 6, 101198. [Link]

  • Bayer Intellectual Property Gmbh. (2013). Active ingredient combinations having insecticidal and acaricidal properties. EP2604118A1. [Link]

  • Artz, J., et al. (2020). Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. Green Chemistry, 22(18), 6039-6045. [Link]

  • Meegalla, S. K., et al. (2006). Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. Bioorganic & Medicinal Chemistry Letters, 16(6), 1702-1706. [Link]

Sources

The Versatile Building Block: 2-(2-Furyl)-5-pyrimidinecarbaldehyde in the Design of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Fluorescence Sensing

In the dynamic field of chemical biology and drug discovery, the development of highly sensitive and selective fluorescent probes is paramount for visualizing and quantifying biologically relevant analytes. The strategic design of these molecular tools often hinges on the selection of a core scaffold that not only possesses intrinsic photophysical potential but also offers versatile handles for chemical modification. 2-(2-Furyl)-5-pyrimidinecarbaldehyde emerges as a compelling building block in this context, merging the electron-rich nature of the furan ring with the electron-deficient pyrimidine core. This unique electronic arrangement forms the basis for developing sophisticated fluorescent probes exhibiting desirable properties such as environment-sensitive emission and analyte-triggered fluorescence modulation.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a foundational element for creating novel fluorescent probes.

Core Principles: The Furan-Pyrimidine Dyad as a Fluorogenic Heart

The power of the 2-(2-furyl)pyrimidine scaffold lies in its inherent modularity and tunable electronic properties. The furan moiety, a five-membered aromatic heterocycle, acts as an electron-donating group, while the pyrimidine ring is electron-withdrawing. This push-pull system can give rise to intramolecular charge transfer (ICT) phenomena, which are often associated with environmentally sensitive fluorescence. The aldehyde functionality at the 5-position of the pyrimidine ring serves as a crucial reactive handle, allowing for the straightforward introduction of various recognition moieties for specific analytes.

The general principle behind the design of fluorescent probes based on this scaffold involves the condensation of the aldehyde group with a nucleophilic recognition unit. This reaction forms a Schiff base or other conjugated system, extending the π-electron network of the molecule. Upon binding of the target analyte to the recognition moiety, conformational changes or alterations in the electronic properties of the system can lead to a detectable change in the fluorescence output, such as an increase or decrease in intensity, or a shift in the emission wavelength.

Synthesis of the Building Block: A Proposed Two-Step Approach

A robust and reproducible synthesis of this compound is the critical first step. While a direct, one-pot synthesis from simple precursors is not readily found in the literature, a logical and experimentally feasible two-step approach can be proposed based on well-established organometallic and formylation reactions. This proposed pathway offers a high degree of confidence for successful implementation in a standard organic chemistry laboratory.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The initial step involves the introduction of the furan moiety onto the pyrimidine core via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for its functional group tolerance and mild reaction conditions.[2] A plausible starting material is 2,4-dichloro-5-pyrimidinecarbaldehyde, which can be synthesized from uracil.[3] The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic substitution and cross-coupling is a well-documented phenomenon. However, for a more direct approach, we will consider the coupling of a monohalogenated pyrimidine.

Figure 1: Proposed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-(2-Furyl)pyrimidine

Reagent Amount Molar Equiv.
2-Chloropyrimidine1.0 g1.0
2-Furylboronic acid1.2 g1.2
Tetrakis(triphenylphosphine)palladium(0)0.2 g0.02
Sodium Carbonate (2M aq. solution)8.7 mL2.0
1,4-Dioxane30 mL-

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 g), 2-furylboronic acid (1.2 g), and tetrakis(triphenylphosphine)palladium(0) (0.2 g).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (30 mL) and the 2M aqueous sodium carbonate solution (8.7 mL) via syringe.

  • Heat the reaction mixture to 90-95 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2-furyl)pyrimidine.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.

Figure 2: Proposed Vilsmeier-Haack formylation reaction.

Protocol 2: Synthesis of this compound

Reagent Amount Molar Equiv.
2-(2-Furyl)pyrimidine1.0 g1.0
N,N-Dimethylformamide (DMF)10 mL-
Phosphorus oxychloride (POCl₃)1.5 mL2.5

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (10 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 mL) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Add a solution of 2-(2-furyl)pyrimidine (1.0 g) in DMF (5 mL) dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Application: Design and Synthesis of a Fluorescent Probe for Metal Ion Detection

The aldehyde functionality of this compound provides a convenient entry point for the synthesis of a wide array of fluorescent probes. As a representative example, we describe the synthesis of a Schiff base-derived probe for the detection of a specific metal ion. The choice of the chelating amine will determine the selectivity of the probe. For instance, incorporating a moiety like 2-aminothiophenol can create a binding pocket suitable for soft metal ions.

Figure 3: Workflow for fluorescent probe synthesis and metal ion sensing.

Protocol 3: Synthesis of a Schiff Base Fluorescent Probe

Reagent Amount Molar Equiv.
This compound0.5 g1.0
2-Aminothiophenol0.36 g1.0
Ethanol20 mL-
Acetic Acid (catalytic)2-3 drops-

Procedure:

  • Dissolve this compound (0.5 g) in ethanol (20 mL) in a round-bottom flask.

  • Add 2-aminothiophenol (0.36 g) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the formation of the Schiff base by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 4: General Procedure for Fluorescence Titration

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Prepare stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in water or acetonitrile).

  • In a series of cuvettes, add a fixed concentration of the probe (e.g., 10 µM) in a buffered aqueous solution or a mixed solvent system.

  • Record the fluorescence emission spectrum of the probe alone (excitation at the absorption maximum).

  • Incrementally add aliquots of the metal ion stock solution to the cuvette containing the probe.

  • After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and selectivity.

Characterization and Data Interpretation

A thorough characterization of the synthesized building block and the final fluorescent probe is essential to validate their structure and photophysical properties.

Table 1: Expected Characterization Data

Analysis This compound Fluorescent Probe
¹H NMR Signals corresponding to pyrimidine and furan protons, and a distinct aldehyde proton signal (~9-10 ppm).Disappearance of the aldehyde proton signal and appearance of the imine proton signal (~8-9 ppm), along with signals for the recognition moiety.
¹³C NMR Carbon signals for the pyrimidine and furan rings, and a downfield signal for the aldehyde carbonyl carbon (~180-190 ppm).Disappearance of the aldehyde carbonyl signal and appearance of the imine carbon signal (~160-170 ppm).
Mass Spec. Molecular ion peak corresponding to the calculated mass.Molecular ion peak corresponding to the calculated mass of the Schiff base.
UV-Vis Absorption maxima characteristic of the conjugated system.A potential red-shift in the absorption maximum upon extension of the conjugation.
Fluorescence Likely to be weakly fluorescent.Emission spectrum with a characteristic maximum. The quantum yield should be determined.

Conclusion and Future Perspectives

This compound stands as a highly promising and versatile building block for the rational design of novel fluorescent probes. Its straightforward, albeit proposed, two-step synthesis allows for its accessibility in most synthetic laboratories. The reactive aldehyde handle provides a gateway to a vast chemical space for the introduction of diverse recognition moieties, enabling the development of probes for a multitude of analytes, including metal ions, anions, and biologically important small molecules. The intrinsic photophysical properties of the furan-pyrimidine core, coupled with the potential for analyte-induced modulation of fluorescence, make this scaffold a valuable asset in the ongoing quest for more sensitive and selective tools for chemical sensing and bioimaging. Further exploration into the derivatization of this building block will undoubtedly lead to the discovery of next-generation fluorescent probes with enhanced performance and broader applications in life sciences and diagnostics.

References

  • Fujita, A., et al. (1965). Studies on Nitrofuran Derivatives. II. YAKUGAKU ZASSHI, 85(7), 565–570. [Link]

  • Greco, N. J., & Tor, Y. (2007). Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. Tetrahedron, 63(17), 3515–3527. [Link]

  • Google Patents. (Year).
  • Kaur, G., et al. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. Organic & Biomolecular Chemistry, 13(16), 4673-4679. [Link]

  • MDPI. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. Molecules, 27(16), 5103. [Link]

  • MDPI. (2020). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2020(3), M1149. [Link]

  • MDPI. (2019). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. Molecules, 24(11), 2133. [Link]

  • MDPI. (2015). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 20(8), 13639-13651. [Link]

  • RSC Publishing. (2021). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 1(12), 2153-2161. [Link]

  • TSI Journals. (2015). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. International Journal of Chemical Sciences, 13(4), 1602-1612. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Application Notes and Protocols for Condensation Reactions Involving 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-(2-Furyl)-5-pyrimidinecarbaldehyde Scaffold

This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its structure, which combines the electron-rich furan ring with the electron-deficient pyrimidine ring, offers a unique electronic and steric profile. This duality makes it a valuable building block for the synthesis of a diverse range of complex molecules. Pyrimidine derivatives are well-established pharmacophores, appearing in numerous approved drugs and bioactive compounds, where they are recognized for their ability to participate in hydrogen bonding and other key biological interactions.[1][2][3][4] The furan moiety, also prevalent in natural products and pharmaceuticals, further contributes to the potential for biological activity.

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen double bonds. For an aldehyde like this compound, these reactions provide a direct route to a variety of derivatives with extended conjugation and diverse functionalization. This guide provides detailed protocols and technical insights into three key condensation reactions of this aldehyde: the Knoevenagel condensation, the Wittig reaction, and Schiff base formation. The resulting products are often scaffolds for the development of novel therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[5][6][7]

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, typically catalyzed by a weak base.[8] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are versatile intermediates in various synthetic transformations. For this compound, the Knoevenagel condensation provides access to a range of α,β-unsaturated derivatives with potential applications in drug discovery and materials science.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, triethylamine) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The choice of catalyst and reaction conditions can influence the reaction rate and yield. Solvent-free conditions have also been shown to be effective for Knoevenagel condensations, offering a greener alternative.[9][10][11][12]

Knoevenagel_Mechanism Aldehyde 2-(2-Furyl)-5- pyrimidinecarbaldehyde Adduct Aldol Adduct Aldehyde->Adduct ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion Intermediate ActiveMethylene->Carbanion Base Base (e.g., Piperidine) Base->Carbanion Deprotonation Carbanion->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration (-H₂O)

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Detailed Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((2-(2-furyl)pyrimidin-5-yl)methylene)malononitrile, a representative Knoevenagel product.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • To this solution, add 1.1 equivalents of malononitrile.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will likely precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified 2-((2-(2-furyl)pyrimidin-5-yl)methylene)malononitrile.

Wittig Reaction: A Versatile Olefination Strategy

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), leading to the formation of a carbon-carbon double bond at a specific position.[3] This reaction is particularly valuable for its high regioselectivity.

Mechanistic Insights

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of this compound. This initially forms a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane. The oxaphosphetane subsequently collapses to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Wittig_Workflow Start Start: Combine Aldehyde and Phosphonium Salt in Solvent AddBase Add Strong Base (e.g., n-BuLi) to form Ylide Start->AddBase Reaction Reaction of Ylide with Aldehyde (Formation of Oxaphosphetane) AddBase->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification by Column Chromatography Workup->Purification End Final Product: Alkene Derivative Purification->End Schiff_Base_Formation Aldehyde 2-(2-Furyl)-5- pyrimidinecarbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary Amine (e.g., Aniline) Amine->Hemiaminal Nucleophilic Attack SchiffBase Schiff Base (Imine) Hemiaminal->SchiffBase Dehydration (-H₂O)

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(2-Furyl)-5-pyrimidinecarbaldehyde in Medicinal Chemistry

The pursuit of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. These cyclic structures are ubiquitous in pharmaceuticals due to their ability to present functional groups in well-defined spatial orientations, enabling precise interactions with biological targets.[1][2] The pyrimidine ring, a key component of nucleobases, is a privileged core structure in a multitude of approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] When functionalized with a reactive aldehyde group and a furan moiety, as in this compound, the resulting molecule becomes a versatile building block for the synthesis of diverse and complex heterocyclic systems.

The aldehyde group at the 5-position of the pyrimidine ring serves as a key electrophilic center, readily participating in condensation and multicomponent reactions. This allows for the construction of new rings fused to the pyrimidine core. The 2-furyl substituent, on the other hand, can influence the electronic properties and overall conformation of the resulting molecules, potentially modulating their biological activity. This document provides detailed application notes and protocols for the synthesis of two important classes of fused heterocyclic compounds—pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines—using this compound as a key starting material. These protocols are designed for researchers and scientists in the field of medicinal chemistry and drug development, offering not just procedural steps but also insights into the underlying chemical principles.

I. Synthesis of Novel Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including their potential as kinase inhibitors for cancer therapy.[1][5] The synthetic strategy outlined here involves a condensation reaction between an enaminone, derived from this compound, and an aminopyrazole.

Reaction Scheme: Synthesis of 7-(2-Furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Reagent cluster_3 Product This compound This compound Enaminone Enaminone Intermediate This compound->Enaminone + DMF-DMA (Toluene, Reflux) DMFDMA DMF-DMA Pyrazolo[1,5-a]pyrimidine 7-(2-Furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Enaminone->Pyrazolo[1,5-a]pyrimidine + 3-Aminopyrazole-4-carbonitrile (Acetic Acid, Reflux) 3-Aminopyrazole-4-carbonitrile 3-Aminopyrazole-4-carbonitrile

Caption: Reaction pathway for the synthesis of a novel pyrazolo[1,5-a]pyrimidine.

Application Note 1: Synthesis of 7-(2-Furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol details the two-step synthesis of a novel pyrazolo[1,5-a]pyrimidine derivative. The first step involves the formation of an enaminone intermediate from this compound, which then undergoes a cyclocondensation reaction with 3-aminopyrazole-4-carbonitrile.

Causality of Experimental Choices:

  • Enaminone Formation: The reaction of the aldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a reliable method for the formation of the enaminone intermediate. Toluene is used as a solvent to facilitate the removal of methanol as a byproduct, driving the reaction to completion.

  • Cyclocondensation: Acetic acid serves as both a solvent and a catalyst for the cyclization step. It protonates the enaminone, making it more susceptible to nucleophilic attack by the amino group of the pyrazole. The subsequent dehydration and ring closure lead to the aromatic pyrazolo[1,5-a]pyrimidine core.[6]

Experimental Protocol:

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(2-(2-furyl)pyrimidin-5-yl)prop-2-en-1-one (Enaminone Intermediate)

  • To a solution of this compound (1.0 eq) in toluene (10 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of 7-(2-Furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Dissolve the crude enaminone intermediate (1.0 eq) in glacial acetic acid (15 mL/mmol).

  • Add 3-aminopyrazole-4-carbonitrile (1.1 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.[6]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure 7-(2-Furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Data Presentation:

ReagentMolecular WeightMoles (eq)
This compound174.161.0
N,N-Dimethylformamide dimethyl acetal119.161.5
3-Aminopyrazole-4-carbonitrile108.101.1

II. Synthesis of Novel Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles with a wide range of biological activities, including applications as kinase inhibitors and antimicrobial agents.[7][8] A powerful and efficient method for their synthesis is the multicomponent reaction (MCR), which allows for the construction of complex molecules in a single step from three or more starting materials.[7]

Reaction Scheme: Multicomponent Synthesis of a Novel 7-(2-Furyl)pyrido[2,3-d]pyrimidine Derivative

G cluster_0 Starting Materials cluster_1 Product Aldehyde This compound Pyridopyrimidine 5-Amino-7-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile Aldehyde->Pyridopyrimidine Aldehyde->Pyridopyrimidine + Catalyst (e.g., Piperidine) (Ethanol, Reflux) Aminouracil 6-Amino-1,3-dimethyluracil Aminouracil->Pyridopyrimidine Malononitrile Malononitrile Malononitrile->Pyridopyrimidine

Caption: One-pot multicomponent synthesis of a pyrido[2,3-d]pyrimidine derivative.

Application Note 2: One-Pot Synthesis of 5-Amino-7-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol describes a one-pot, three-component reaction for the synthesis of a highly functionalized pyrido[2,3-d]pyrimidine derivative. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Causality of Experimental Choices:

  • Knoevenagel Condensation: The reaction between this compound and malononitrile is a classic Knoevenagel condensation, typically catalyzed by a weak base like piperidine.[9][10] This step forms a highly electrophilic dicyanovinyl intermediate.

  • Michael Addition and Cyclization: 6-Amino-1,3-dimethyluracil acts as a nucleophile, attacking the dicyanovinyl intermediate in a Michael addition.[11] The subsequent intramolecular cyclization and tautomerization lead to the formation of the stable, aromatic pyrido[2,3-d]pyrimidine ring system.

  • Solvent and Catalyst: Ethanol is a common and effective solvent for this type of reaction. Piperidine is a widely used basic catalyst that promotes both the Knoevenagel condensation and the subsequent Michael addition.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq), 6-amino-1,3-dimethyluracil (1.0 eq), and malononitrile (1.1 eq) in ethanol (20 mL/mmol).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.

Data Presentation:

ReagentMolecular WeightMoles (eq)
This compound174.161.0
6-Amino-1,3-dimethyluracil155.151.0
Malononitrile66.061.1
Piperidine (catalyst)85.150.1

III. Knoevenagel Condensation: A Key Intermediate

The Knoevenagel condensation of this compound with active methylene compounds, such as malononitrile, provides a versatile intermediate that can be used in various subsequent reactions to build more complex heterocyclic systems.

Reaction Scheme: Knoevenagel Condensation of this compound with Malononitrile

G cluster_0 Starting Materials cluster_1 Product Aldehyde This compound Knoevenagel_Product 2-(2-(2-Furyl)pyrimidin-5-yl)malononitrile Aldehyde->Knoevenagel_Product Aldehyde->Knoevenagel_Product + Piperidine (cat.) (Ethanol, Reflux) Malononitrile Malononitrile Malononitrile->Knoevenagel_Product

Caption: Synthesis of a dicyanovinyl intermediate via Knoevenagel condensation.

Application Note 3: Synthesis of 2-(2-(2-Furyl)pyrimidin-5-yl)malononitrile

This protocol details the synthesis of a key dicyanovinyl intermediate, which is a valuable building block for further heterocyclic synthesis.

Causality of Experimental Choices:

  • Active Methylene Compound: Malononitrile is a highly reactive methylene compound due to the two electron-withdrawing cyano groups, making it an excellent substrate for the Knoevenagel condensation.[9]

  • Catalyst and Conditions: A catalytic amount of a weak base like piperidine is sufficient to deprotonate the malononitrile and initiate the condensation. The reaction is typically carried out at reflux in ethanol to ensure a reasonable reaction rate.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in ethanol (15 mL/mmol), add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

Data Presentation:

ReagentMolecular WeightMoles (eq)
This compound174.161.0
Malononitrile66.061.1
Piperidine (catalyst)85.150.1

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in these application notes provide robust and reproducible methods for the preparation of pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this building block to generate libraries of diverse heterocyclic molecules for screening in drug discovery programs. The inherent biological relevance of the pyrimidine core, coupled with the synthetic accessibility of these fused systems, makes this an exciting area for further exploration in the quest for new therapeutic agents.

References

  • 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. (n.d.). PubMed Central. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]

  • Synthesis of Furopyrimidine Derivatives. (2018). ResearchGate. [Link]

  • Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. (2023). ResearchGate. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). ResearchGate. [Link]

  • Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1][3][12]triazines. (n.d.). ResearchGate. [Link]

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). Sociedade Brasileira de Química. [Link]

  • Synthesis of pyrano[2,3‐d]pyrimidines and pyrido[2,3‐d]pyrimidines in the magnetized deionized water based on UV–visible study. (2020). Semantic Scholar. [Link]

  • Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. (2019). Progress in Chemical and Biochemical Research. [Link]

  • Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. (n.d.). PrepChem.com. [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. (n.d.). PubMed Central. [Link]

  • Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. (n.d.). Universidade do Minho. [Link]

  • Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. (2020). PubMed. [Link]

  • Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. (2019). Lupine Publishers. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. (n.d.). UNIFAP. [Link]

  • Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. (2020). RSC Publishing. [Link]

  • Knoevenagel condensation synthesis using aromatic aldehyde derivatives,... (n.d.). ResearchGate. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). [Link]

  • FACILE SYNTHESIS AND In-vitro MICROBIAL EXPLORATION OF FURYL BASED 2-CYANOIMINO DIHYDROPYRIMIDINES. (2021). ResearchGate. [Link]

Sources

Application Note & Protocols: Investigating the Anti-Cancer Potential of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Rationale for Investigating 2-(2-Furyl)-5-pyrimidinecarbaldehyde as a Novel Anti-Cancer Agent

The confluence of furan and pyrimidine moieties in a single molecular entity, this compound, presents a compelling starting point for the development of novel anti-cancer therapeutics. Both pyrimidine and furan rings are well-established pharmacophores, integral to the structure of numerous clinically significant drugs.[1][2][3] Pyrimidine analogs, most famously 5-fluorouracil (5-FU), are cornerstones of chemotherapy, primarily acting as antimetabolites that disrupt DNA and RNA synthesis.[4][5] The furan ring system is also a key component in a variety of compounds exhibiting potent cytotoxic activities against multiple cancer cell lines.[1][6]

The aldehyde functional group at the 5-position of the pyrimidine ring offers a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases or hydrazones, which can be explored to modulate activity and selectivity. This structural feature allows for the systematic optimization of the lead compound.

Given the established anti-cancer properties of its constituent heterocycles, it is hypothesized that this compound may exert its anti-neoplastic effects through one or more of the following mechanisms:

  • Inhibition of Pyrimidine Biosynthesis: Similar to other pyrimidine analogs, the compound could interfere with the de novo synthesis of pyrimidines, leading to a depletion of nucleotide pools essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[7]

  • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: Interference with the cell cycle machinery, potentially through the inhibition of cyclin-dependent kinases (CDKs), is another plausible mechanism, as observed with other pyrimidine derivatives.[8]

This document provides a comprehensive guide for the initial investigation of this compound as a potential anti-cancer agent, detailing protocols for its synthesis, in vitro evaluation, and mechanistic elucidation.

Part 1: Synthesis of this compound

While a direct, one-step synthesis may be available, a common approach for generating similar structures involves cross-coupling reactions. A plausible synthetic route is the Suzuki or Stille coupling of a halogenated pyrimidine-5-carbaldehyde with an appropriate furan-boronic acid or furan-stannane derivative.

Illustrative Synthetic Workflow

G cluster_0 Synthesis Pathway A Halogenated Pyrimidine-5-carbaldehyde C Suzuki Coupling (Pd catalyst, base) A->C B Furan-2-boronic acid B->C D This compound C->D Crude Product E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F Purified Product G cluster_1 Proposed Mechanism of Action Compound 2-(2-Furyl)-5- pyrimidinecarbaldehyde Target Putative Target (e.g., DHODH, CDK) Compound->Target Binds to/Inhibits Pathway Inhibition of Pyrimidine Synthesis / Cell Cycle Progression Target->Pathway Disrupts Apoptosis Induction of Apoptosis (Caspase Activation) Pathway->Apoptosis Leads to CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: A potential mechanism for the anti-cancer activity of the compound.

Conclusion and Future Directions

The preliminary investigation of this compound as outlined in these protocols will provide a solid foundation for its further development as an anti-cancer agent. Positive results from these in vitro studies would warrant progression to more advanced mechanistic studies, such as western blotting to probe specific protein expression levels in apoptotic and cell cycle pathways, and in vivo studies using xenograft models to assess efficacy and toxicity in a whole-organism context. The structural simplicity and synthetic tractability of this compound make it an attractive scaffold for medicinal chemistry optimization to improve potency and selectivity.

References

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google P
  • Lin, Y.-L., et al. (2020). Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1840-1853. (URL: [Link])

  • Zhang, N., et al. (2014). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 6(3), 1743-1765. (URL: [Link])

  • El-Sayed, N. F., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. (URL: [Link])

  • Pachołek, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2117. (URL: [Link])

  • Chen, S.-F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of de Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. (URL: [Link])

  • Cimmino, A., et al. (2015). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications, 10(9), 1934578X1501000. (URL: [Link])

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Journal of Drug Delivery and Therapeutics, 14(11), 114-123. (URL: [Link])

  • Głowacka, E., et al. (2022). Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. Molecules, 27(2), 545. (URL: [Link])

  • Mahran, A. M., et al. (2016). Synthesis and biological evaluation of novel pyrimidines derived from 6-aryl-5-cyano-2-thiouracil. Zeitschrift für Naturforschung C, 71(5-6), 133-140. (URL: [Link])

  • Wang, Y., et al. (2022). Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. Molecules, 27(6), 1916. (URL: [Link])

  • Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Future Journal of Pharmaceutical Sciences, 10(1), 1-12. (URL: [Link])

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 220-230. (URL: [Link])

  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])

  • Patel, P. N., & Preuss, C. V. (2023). Fluorouracil. In StatPearls. StatPearls Publishing. (URL: [Link])

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (URL: [Link])

  • Preparation method of 5- (2-fluorophenyl)
  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 240-252. (URL: [Link])

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (URL: [Link])

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (URL: [Link])

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (URL: [Link])

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (URL: [Link])

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: [Link])

Sources

The Strategic Deployment of 2-(2-Furyl)-5-pyrimidinecarbaldehyde in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the quest for molecular diversity and complexity from simple, readily available starting materials is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the one-pot synthesis of complex molecules with high atom economy and efficiency. Central to the success of many MCRs is the choice of a versatile building block. 2-(2-Furyl)-5-pyrimidinecarbaldehyde stands out as such a scaffold, integrating the biologically significant pyrimidine ring with the reactive furyl and aldehyde functionalities. This unique combination makes it an exceptional substrate for a variety of MCRs, leading to the rapid generation of diverse heterocyclic libraries with significant potential for therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1] This application note provides detailed protocols and mechanistic insights into the use of this compound in key MCRs, namely the Biginelli, Hantzsch, and Ugi reactions, for the synthesis of novel chemical entities of pharmaceutical interest.

The Biginelli Reaction: Constructing Dihydropyrimidinones with Antimicrobial Potential

The Biginelli reaction, a cornerstone of heterocyclic synthesis, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2] The resulting dihydropyrimidinones (DHPMs) are a class of compounds renowned for their diverse pharmacological activities, including potent antimicrobial properties.[1] The incorporation of the 2-(2-furyl)-5-pyrimidine moiety into the DHPM scaffold is a promising strategy for the development of novel antibacterial and antifungal agents.[1]

Underlying Scientific Principles: The Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed Biginelli reaction involves three key steps. Initially, an aldol-type condensation between the aldehyde and the β-ketoester forms a vinylogous ureide intermediate. This is followed by the nucleophilic addition of urea to the iminium ion, and the final step is a cyclization and dehydration to yield the dihydropyrimidinone ring. The furan and pyrimidine rings of this compound remain intact throughout this process, becoming key substituents on the newly formed heterocyclic core.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde 2-(2-Furyl)-5- pyrimidinecarbaldehyde Iminium Acyl Iminium Ion Aldehyde->Iminium + Urea, H+ Ketoester Ethyl Acetoacetate Enolate Ketoester Enolate Ketoester->Enolate H+ Urea Urea Adduct Michael Adduct Iminium->Adduct + Enolate DHPM 4-(2-Furyl-5-pyrimidinyl)- 3,4-dihydropyrimidin-2(1H)-one Adduct->DHPM Cyclization & -H2O

Caption: Proposed mechanism of the Biginelli reaction.

Experimental Protocol: Synthesis of Ethyl 4-(2-(2-furyl)pyrimidin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol details a robust and reproducible method for the synthesis of a representative dihydropyrimidinone derivative using this compound.

Materials:

  • This compound (1.0 mmol, 174.16 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.18 mg, 0.15 mL)

  • Urea (1.5 mmol, 90.09 mg)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • To this solution, add ethyl acetoacetate (1.2 mmol) and urea (1.5 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (indicated by the disappearance of the starting aldehyde), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure dihydropyrimidinone derivative.

  • The product can be further purified by recrystallization from ethanol if necessary.

Characterization:

The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

ParameterExpected Data
Appearance White to off-white solid
Yield 75-85%
Melting Point >200 °C (decomposition)
FT-IR (KBr, cm⁻¹) ~3240 (N-H), ~1700 (C=O, ester), ~1650 (C=O, urea)
¹H NMR (DMSO-d₆, δ ppm) ~9.2 (s, 1H, pyrimidine-H), ~8.9 (s, 1H, pyrimidine-H), ~7.8 (d, 1H, furan-H), ~7.7 (s, 1H, NH), ~7.2 (d, 1H, furan-H), ~6.7 (dd, 1H, furan-H), ~5.3 (d, 1H, CH), ~4.0 (q, 2H, OCH₂), ~2.3 (s, 3H, CH₃), ~1.1 (t, 3H, OCH₂CH₃)
Mass Spec (m/z) Expected [M+H]⁺ peak

The Hantzsch Dihydropyridine Synthesis: Accessing Calcium Channel Blocker Analogs

The Hantzsch synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (DHPs), a class of compounds famous for their application as calcium channel blockers in the treatment of cardiovascular diseases.[4][5][6] By employing this compound in this reaction, novel DHP derivatives with potential dual pharmacological profiles can be synthesized.

Mechanistic Rationale: A Symphony of Condensations and Cyclization

The Hantzsch reaction mechanism involves a series of condensation and addition reactions. One molecule of the β-ketoester reacts with ammonia to form an enamine intermediate. Concurrently, a second molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde. The enamine then adds to the resulting α,β-unsaturated carbonyl compound in a Michael addition. The final step is an intramolecular cyclization followed by dehydration to afford the 1,4-dihydropyridine ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde 2-(2-Furyl)-5- pyrimidinecarbaldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl + Ketoester1 (Knoevenagel) Ketoester1 Ethyl Acetoacetate (2 eq.) Enamine Enamine Ketoester1->Enamine + Ammonia Ammonia Ammonia Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Unsaturated_Carbonyl (Michael Addition) DHP 1,4-Dihydropyridine Derivative Michael_Adduct->DHP Cyclization & -H2O

Caption: General mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 4-(2-(2-furyl)pyrimidin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol outlines a microwave-assisted synthesis, which often leads to higher yields and shorter reaction times compared to conventional heating.[7]

Materials:

  • This compound (1.0 mmol, 174.16 mg)

  • Ethyl acetoacetate (2.2 mmol, 286.33 mg, 0.28 mL)

  • Ammonium acetate (1.5 mmol, 115.62 mg)

  • Ethanol (5 mL)

  • Microwave reactor vial (10 mL)

Procedure:

  • In a 10 mL microwave reactor vial, combine this compound (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (5 mL) to the vial and seal it.

  • Place the vial in a microwave synthesizer and irradiate the mixture at 120 °C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product is then washed with cold ethanol and dried under vacuum.

  • Recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) can be performed for further purification.

Characterization:

The structure of the synthesized 1,4-dihydropyridine can be confirmed by spectroscopic analysis.[8][9]

ParameterExpected Data
Appearance Yellowish solid
Yield 80-90%
Melting Point Variable, typically >180 °C
FT-IR (KBr, cm⁻¹) ~3340 (N-H), ~1680 (C=O, ester), ~1650 (C=C)
¹H NMR (CDCl₃, δ ppm) ~9.2 (s, 1H, pyrimidine-H), ~8.9 (s, 1H, pyrimidine-H), ~7.4 (d, 1H, furan-H), ~6.3 (d, 1H, furan-H), ~6.2 (dd, 1H, furan-H), ~5.8 (s, 1H, NH), ~5.1 (s, 1H, CH), ~4.1 (q, 4H, OCH₂), ~2.3 (s, 6H, CH₃), ~1.2 (t, 6H, OCH₂CH₃)
¹³C NMR (CDCl₃, δ ppm) ~167 (C=O), ~158 (pyrimidine C), ~150 (pyrimidine C), ~148 (C2,6 in pyridine ring), ~143 (C4 in furyl ring), ~111 (furan C), ~109 (furan C), ~104 (C3,5 in pyridine ring), ~40 (C4 in pyridine ring), ~60 (OCH₂), ~20 (2,6-CH₃ in pyridine ring), ~14 (OCH₂CH₃)[8]
Mass Spec (m/z) Expected [M+H]⁺ peak

The Ugi Reaction: A Gateway to Peptide Mimetics and Complex Scaffolds

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10] This reaction is highly valued for its ability to generate complex, peptide-like structures in a single step, making it extremely useful in the construction of libraries for drug screening.

Mechanistic Overview: A Cascade of Iminium Ion and Nitrilium Ion Chemistry

The Ugi reaction is initiated by the condensation of the aldehyde and the amine to form an iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium ion, generating a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a Mumm rearrangement of the resulting adduct leads to the final α-acylamino amide product.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde 2-(2-Furyl)-5- pyrimidinecarbaldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine, -H2O Amine Amine Carboxylic_Acid Carboxylic Acid Isocyanide Isocyanide Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Adduct Acyl-Adduct Nitrilium->Adduct + Carboxylate Ugi_Product α-Acylamino Amide Adduct->Ugi_Product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

Representative Protocol: Synthesis of a Peptidomimetic Scaffold

This protocol provides a general framework for performing an Ugi reaction with this compound. The specific reactants can be varied to generate a diverse library of compounds.

Materials:

  • This compound (1.0 mmol, 174.16 mg)

  • A primary amine (e.g., Benzylamine) (1.0 mmol)

  • A carboxylic acid (e.g., Acetic Acid) (1.0 mmol)

  • An isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol)

  • Methanol (5 mL)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and the primary amine (1.0 mmol) in methanol (5 mL) at room temperature, add the carboxylic acid (1.0 mmol).

  • Stir the mixture for 10-15 minutes to allow for the formation of the iminium ion.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure Ugi product.

Characterization:

The resulting α-acylamino amide should be characterized by standard spectroscopic techniques. The complexity of the spectra will depend on the specific amine, carboxylic acid, and isocyanide used.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the construction of diverse and complex heterocyclic scaffolds through multi-component reactions. The Biginelli, Hantzsch, and Ugi reactions provide efficient and atom-economical pathways to novel dihydropyrimidinones, 1,4-dihydropyridines, and peptidomimetics, respectively. The protocols detailed in this application note serve as a practical guide for researchers in medicinal chemistry and drug discovery to explore the chemical space around these privileged structures. The continued exploration of this compound in these and other MCRs is anticipated to yield novel compounds with significant therapeutic potential, thereby accelerating the drug development pipeline.

References

  • Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(4):834-840.
  • Marinescu, M. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 2021, 26(19), 6022.
  • V., Lakshmi Harika, et al. "Synthesis, characterization and biological evaluation of 3, 4-dihydropyrimidin-2 (1H)-thione derivatives." Der Pharma Chemica, 7.10 (2015): 337-344.
  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Beilstein Journal of Organic Chemistry, 2019, 15, 2378–2386.
  • Zimmer, R. Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids.
  • Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules (Basel, Switzerland), 26(19), 6022. [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 2017, 1(8): 1-4.
  • Asd, N., et al. "Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2 (1H)-Ones and Thiones Using New Natural Catalyst." International Journal of Organic Chemistry, 2.03 (2012): 219.
  • V., Lakshmi Harika, et al. "Synthesis, characterization and biological evaluation of 3, 4-dihydropyrimidin-2 (1H)-thione derivatives." Scholars Research Library, 2015.
  • Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative.
  • Iannelli, F., et al.
  • Marinescu, M. "Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties." Semantic Scholar, 2021.
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Chemistry & Chemical Technology, 2019, 13(1), 58-65.
  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Mycobiology, 2010, 38(1), 53-56.
  • Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Letters in Drug Design & Discovery, 2017, 14(7), 810-819.
  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 2018, 8(52), 29599-29608.
  • Marinescu, M. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed, 2021.
  • Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 2021, 4(3), 133-140.
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 2020, 6(2), 76-83.
  • Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Conditions. Chemical Methodologies, 2024, 8(7), 490-506.
  • Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues. BenchChem, 2025.
  • Prajapti, S. K., Gupta, K. K., & Babu, B. N. (2015). B (C6F5) 3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3, 4-dihydropyrimidin-2 (1H)-ones/thiones. Journal of Chemical Sciences, 127(6), 1047-1052.
  • Ugi 5-center-4-component reaction of α-Amino Aldehydes/Deprotection/Cyclization sequence leading to substituted 2-oxopiperazine derivatives.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 2014, 19(12), 20037-20078.
  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 2012, 24(12), 5651-5653.
  • Zade, A. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP), 2(2), 01-14.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Hantzsch pyridine synthesis. Chemistry LibreTexts.

Sources

Application Notes and Protocols for the Catalytic Functionalization of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-(2-Furyl)-5-pyrimidinecarbaldehyde Scaffold

The this compound motif represents a confluence of privileged heterocyclic structures—the pyrimidine and the furan ring systems. Pyrimidine cores are integral to a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] The furan moiety, a bio-isostere for phenyl rings, can enhance molecular diversity and modulate pharmacokinetic properties. The aldehyde functionality at the 5-position of the pyrimidine ring serves as a versatile synthetic handle, enabling a plethora of chemical transformations for the construction of complex molecular architectures. This guide provides detailed protocols and mechanistic insights into the catalytic functionalization of this valuable scaffold, with a focus on methods that are robust, scalable, and amenable to the generation of compound libraries for drug discovery.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon bonds.[2] For the functionalization of this compound, these methods are particularly powerful for introducing aryl, heteroaryl, and vinyl substituents. To employ these methods, the pyrimidine ring must first be halogenated, typically at the 2- or 4-position, to provide a suitable electrophilic partner for the cross-coupling reaction.

A. Suzuki-Miyaura Coupling: A Versatile Arylation Strategy

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and tolerance of a wide range of functional groups.[3] This makes it an ideal choice for the late-stage functionalization of complex molecules.

Rationale for Protocol Design: The following protocol is adapted from a well-established procedure for the coupling of a bromopyrimidine with a furanylboronic acid.[4] The choice of a nickel catalyst in the cited example highlights the increasing utility of more earth-abundant metals; however, palladium catalysts remain the gold standard for their broad applicability and high efficiency. We will focus on a palladium-catalyzed system, which is widely used in pharmaceutical process chemistry.[5] The selection of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-(2-furyl)pyrimidine-4-carbaldehyde with Phenylboronic Acid

This protocol assumes the starting material is a chlorinated derivative of the topic compound.

Parameter Condition Rationale
Reactants 2-Chloro-5-(2-furyl)pyrimidine-4-carbaldehyde (1.0 equiv), Phenylboronic acid (1.5 equiv)An excess of the boronic acid is used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (3 mol%)A common and effective catalyst for Suzuki-Miyaura couplings.[6]
Base K₂CO₃ (2.0 equiv)An inorganic base is used to activate the boronic acid.
Solvent 1,4-Dioxane/H₂O (4:1)A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura reactions.
Temperature 100 °CElevated temperature is typically required to drive the reaction.
Reaction Time 12 hReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-5-(2-furyl)pyrimidine-4-carbaldehyde (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive pressure of argon.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2 caption Suzuki-Miyaura Catalytic Cycle

Heck-Mizoroki Catalytic Cycle

II. Rhodium-Catalyzed C-H Functionalization: A Direct and Atom-Economical Approach

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. [7][8] Rationale for Protocol Design: This protocol is conceptualized based on established methods for the Rh(III)-catalyzed C-H functionalization of heterocycles. [9]The aldehyde group in the target molecule can potentially act as a directing group, facilitating C-H activation at an adjacent position. The use of a silver salt as an additive is often crucial for the generation of the active cationic rhodium catalyst. [9] Experimental Protocol: Rh(III)-Catalyzed C-H Arylation of this compound

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Diphenylacetylene (1.2 equiv)An alkyne is used as the coupling partner.
Catalyst [Cp*RhCl₂]₂ (2.5 mol%)A common and robust rhodium precatalyst.
Additive AgSbF₆ (10 mol%)A halide scavenger to generate the active cationic Rh(III) species.
Solvent 1,2-Dichloroethane (DCE)A non-coordinating solvent is preferred.
Temperature 80 °CMild heating is typically sufficient for these reactions.
Reaction Time 24 hReaction progress should be monitored.

Step-by-Step Procedure:

  • To a sealed tube, add this compound (0.5 mmol), diphenylacetylene (0.6 mmol), [Cp*RhCl₂]₂ (0.0125 mmol), and AgSbF₆ (0.05 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DCE (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Plausible Catalytic Cycle for Rh(III)-Catalyzed C-H Activation

Rh_Cycle [CpRh(III)X2]2 [CpRh(III)X2]2 Active_Catalyst [CpRh(III)X]+ Coordination Coordination Active_Catalyst->Coordination Substrate C-H_Activation C-H_Activation Coordination->C-H_Activation Rhodacycle Rhodacycle C-H_Activation->Rhodacycle Insertion Insertion Rhodacycle->Insertion Alkyne Intermediate Intermediate Insertion->Intermediate Reductive_Elimination Reductive_Elimination Intermediate->Reductive_Elimination Product Reductive_Elimination->Active_Catalyst [Cp*Rh(III)X2]2 [Cp*Rh(III)X2]2 [Cp*Rh(III)X2]2->Active_Catalyst AgSbF6 caption Rh(III)-Catalyzed C-H Activation Cycle

Rh(III)-Catalyzed C-H Activation Cycle

III. Organocatalytic Functionalization of the Aldehyde Moiety

Organocatalysis offers a metal-free alternative for asymmetric synthesis, often employing small, chiral organic molecules as catalysts. [10]The aldehyde group of this compound is an excellent handle for various organocatalytic transformations, such as aldol and Michael reactions.

Rationale for Protocol Design: This protocol is inspired by the enantioselective aldol reaction between pyridine carbaldehydes and α-ketoacids catalyzed by a chiral secondary amine. [10]This approach allows for the stereoselective formation of a new C-C bond and the introduction of a hydroxyl group, leading to valuable chiral building blocks.

Experimental Protocol: Organocatalytic Asymmetric Aldol Reaction

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Acetone (10 equiv)Acetone serves as both the nucleophile and the solvent.
Catalyst (S)-Proline (20 mol%)A readily available and effective organocatalyst for aldol reactions.
Solvent AcetoneThe reaction is run in neat acetone.
Temperature Room TemperatureMild conditions are a hallmark of organocatalysis.
Reaction Time 48 hReactions can be slower than metal-catalyzed counterparts.

Step-by-Step Procedure:

  • To a vial, add this compound (1.0 mmol) and (S)-proline (0.2 mmol).

  • Add acetone (10 mmol, approx. 0.7 mL).

  • Stir the mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

Mechanism of Proline-Catalyzed Aldol Reaction

Aldol_Cycle Proline Proline Enamine_Formation Enamine_Formation Proline->Enamine_Formation Ketone Acetone Ketone->Enamine_Formation Enamine Enamine Enamine_Formation->Enamine C-C_Bond_Formation C-C_Bond_Formation Enamine->C-C_Bond_Formation Aldehyde Substrate Aldehyde->C-C_Bond_Formation Iminium_Intermediate Iminium_Intermediate C-C_Bond_Formation->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis H2O Hydrolysis->Proline Product Aldol Product Hydrolysis->Product caption Proline-Catalyzed Aldol Reaction

Proline-Catalyzed Aldol Reaction

IV. Applications and Future Directions

The functionalized derivatives of this compound are of significant interest in medicinal chemistry. The pyrimidine scaffold is a key component of many approved drugs, and the diverse functionalities that can be introduced through these catalytic methods allow for the fine-tuning of biological activity and pharmacokinetic properties. For example, arylated pyrimidines are known to exhibit potent kinase inhibitory activity, which is relevant for the development of new anticancer agents. The products of these reactions can serve as valuable intermediates in the synthesis of more complex drug candidates. Further exploration of these catalytic methods will undoubtedly lead to the discovery of novel bioactive molecules with therapeutic potential.

References

  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. [Link]

  • Concellón, C., et al. (2013). Organocatalyzed aldol reaction between pyridine-2-carbaldehydes and α-ketoacids: a straightforward route towards indolizidines and isotetronic acids. The Journal of Organic Chemistry, 78(21), 10875-10884. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Kumar, S., et al. (2021). Recent advances in Rh(iii)/Ir(iii)-catalyzed C–H functionalization/annulation via carbene migratory insertion. Organic & Biomolecular Chemistry, 19(7), 1438-1458. [Link]

  • Joule, J. A., & Mills, K. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (n.d.). [Link]

  • Al-Masoudi, N. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]

  • Gómez-Bengoa, E., et al. (2012). Pyrimidine-derived Prolinamides as Recoverable Bifunctional Organocatalysts for Enantioselective Inter- and Intramolecular Aldol Reactions. European Journal of Organic Chemistry, 2012(25), 4749-4757. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(8), 1773-1775. [Link]

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of chemical research, 50(11), 2791-2803. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883-1918. [Link]

  • Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. (n.d.). [Link]

  • Rovis, T. (2014). Rhodium(III)-Catalyzed Alkenyl C-H Bond Functionalization for the Convergent Synthesis of Furans and Pyrroles. Angewandte Chemie International Edition, 53(34), 8917-8919. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Al-Zahrani, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(15), 3469. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]

  • Rh(iii)-Catalyzed multi-site-selective C–H bond functionalization: condition-controlled synthesis of diverse fused polycyclic benzimidazole derivatives. (n.d.). [Link]

  • Xiao, J. (2013). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026, January 24). Scienmag. [Link]

  • Kucera, R., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. [Link]

  • Merging Rh-catalyzed C-H Functionalization and Cascade Cyclization to Enable Propargylic Alcohols as Three-Carbon Synthons: Experimental and Computational Investigations. (n.d.). [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). The Chemical Record, 21(8), 1836-1853. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(2-Furyl)-5-pyrimidinecarbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Furyl)-5-pyrimidinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the expertise to overcome common challenges and maximize the yield and purity of your target compound.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective synthetic route involves a Suzuki-Miyaura cross-coupling reaction between a halogenated pyrimidine-5-carbaldehyde and a furanboronic acid derivative. This approach is widely used for the formation of C-C bonds between aromatic rings.[1][2][3]

The overall synthetic strategy can be visualized as follows:

G cluster_0 Synthesis of Precursors cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Product 2_chloropyrimidine_5_carbaldehyde 2-Chloropyrimidine-5-carbaldehyde Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 2_chloropyrimidine_5_carbaldehyde->Suzuki_Coupling 2_furanboronic_acid 2-Furanboronic Acid 2_furanboronic_acid->Suzuki_Coupling Final_Product This compound Suzuki_Coupling->Final_Product

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem 1: Low Yield in the Suzuki-Miyaura Coupling Step

Question: I am getting a very low yield of my desired product, this compound, after the Suzuki coupling reaction. What are the possible causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura coupling reactions are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.

    • Solution: Use a high-purity palladium catalyst and phosphine ligand. Ensure the catalyst is stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture. A thorough screening of reaction conditions can lead to an efficient synthetic procedure.[4]

  • Base Selection and Concentration: The choice and amount of base are critical for the transmetalation step.

    • Solution: Sodium carbonate, potassium phosphate, or cesium carbonate are commonly used bases. The optimal base depends on the specific substrates. A 2-3 fold excess of the base relative to the boronic acid is a good starting point.

  • Solvent System and Degassing: Oxygen can deactivate the palladium catalyst.

    • Solution: Use anhydrous, degassed solvents. Common solvent systems include toluene, dioxane, or a mixture of an organic solvent with water. Degas the solvent and the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition of starting materials or product.

    • Solution: The optimal temperature typically ranges from 80-120 °C.[1][5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Quality of Boronic Acid: 2-Furanboronic acid can be unstable and prone to decomposition.[6]

    • Solution: Use freshly purchased or properly stored 2-furanboronic acid. Consider using the more stable pinacol ester derivative of the boronic acid.

Troubleshooting Workflow:

G Start Low Yield in Suzuki Coupling Check_Catalyst Verify Catalyst Activity and Loading Start->Check_Catalyst Check_Base Optimize Base Type and Amount Start->Check_Base Check_Solvent Ensure Anhydrous and Degassed Solvents Start->Check_Solvent Check_Temp_Time Optimize Reaction Temperature and Time Start->Check_Temp_Time Check_Boronic_Acid Assess Quality of Boronic Acid Start->Check_Boronic_Acid Solution_Catalyst Use fresh, high-purity catalyst. Consider pre-catalyst. Check_Catalyst->Solution_Catalyst Solution_Base Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). Use 2-3 equivalents. Check_Base->Solution_Base Solution_Solvent Use anhydrous solvents. Degas thoroughly (Ar/N2 bubbling or freeze-pump-thaw). Check_Solvent->Solution_Solvent Solution_Temp_Time Screen temperatures (80-120°C). Monitor reaction by TLC/LC-MS. Check_Temp_Time->Solution_Temp_Time Solution_Boronic_Acid Use fresh boronic acid or its pinacol ester. Check_Boronic_Acid->Solution_Boronic_Acid

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Problem 2: Formation of Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Prevention:

  • Homocoupling of Boronic Acid: This results in the formation of 2,2'-bifuran.

    • Cause: This side reaction is often promoted by the presence of oxygen and high catalyst loading.

    • Solution: Thoroughly degas the reaction mixture. Use the minimum effective catalyst loading (typically 1-5 mol%).

  • Dehalogenation of the Pyrimidine Starting Material: This leads to the formation of pyrimidine-5-carbaldehyde.

    • Cause: This can occur in the presence of a strong base and a protic solvent.

    • Solution: Use a weaker base or an aprotic solvent system.

  • Protodeboronation of the Boronic Acid: This results in the formation of furan.

    • Cause: This is often an issue with heteroaromatic boronic acids, especially under prolonged heating or in the presence of water.

    • Solution: Use the boronic acid in a slight excess (1.1-1.5 equivalents). Minimize reaction time by monitoring the reaction progress closely.

Purification Strategy:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The exact ratio will depend on the polarity of the impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[7]

    • Recommended Solvents: Consider solvent systems like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

III. Frequently Asked Questions (FAQs)

Q1: What is the best precursor to use for the pyrimidine core?

A1: 2-Chloropyrimidine-5-carbaldehyde is a commercially available and effective precursor.[8][9][10] While other halogens (bromo, iodo) can also be used, chloro-pyrimidines often offer a good balance of reactivity and stability, and they have been shown to be preferable substrates in some Suzuki coupling reactions.[2]

Q2: Can I use a different coupling reaction instead of Suzuki-Miyaura?

A2: Yes, other cross-coupling reactions like Stille or Negishi coupling could potentially be used. However, the Suzuki-Miyaura reaction is often preferred due to the relatively low toxicity of the boron-containing reagents and the generally high yields and functional group tolerance.[3]

Q3: How can I synthesize 2-chloropyrimidine-5-carbaldehyde if it's not commercially available?

A3: A common route is the Vilsmeier-Haack formylation of a suitable pyrimidine precursor.[11][12][13] For instance, one could start with 2-chloropyrimidine and introduce the formyl group at the 5-position using a Vilsmeier reagent (e.g., POCl₃/DMF). Another approach involves the oxidation of 2-chloro-5-methylpyrimidine.[14]

Q4: What are the key safety precautions for this synthesis?

A4:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: These are often air-sensitive and can be toxic. Handle them under an inert atmosphere.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

  • Vilsmeier Reagent: If synthesizing the precursor, the Vilsmeier reagent is corrosive and moisture-sensitive. It should be prepared and used in a fume hood with appropriate PPE.

IV. Optimized Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Chloropyrimidine-5-carbaldehyde142.551.01.0
2-Furanboronic acid111.891.21.2
Pd(dppf)Cl₂816.640.030.03
Sodium Carbonate (Na₂CO₃)105.992.52.5
1,4-Dioxane-10 mL-
Water-2 mL-

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine-5-carbaldehyde (1.0 mmol), 2-furanboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

V. References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • McClure, J. D. (2001). A practical one-pot synthesis of 5-aryl-2-furaldehydes via a palladium mediated Suzuki coupling of arylhalides with in situ generated 5-(diethoxymethyl)-2-furylboronic acid. Synthesis, 2001(11), 1681-1685.

  • Krasavin, M., et al. (2016). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 1(1), 1-5. [Link]

  • Baraldi, P. G., et al. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 23(10), 2548. [Link]

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (2020). Google Patents.

  • Mahran, A. M., et al. (2016). Synthesis and biological evaluation of novel pyrimidines derived from 6-aryl-5-cyano-2-thiouracil. Zeitschrift für Naturforschung C, 71(5-6), 133-140. [Link]

  • US20210403455A1 - Fluorine-containing pyrimidine compound and method for manufacturing the same. (2021). Google Patents.

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Johnson, C. R., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(22), 3479-3481. [Link]

  • Request PDF. (n.d.). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. [Link]

  • Lee, J. H., et al. (2022). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega, 7(5), 4559-4567. [Link]

  • CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde. (2020). Google Patents.

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • CN108623624A - Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (2018). Google Patents.

  • Gellis, A., et al. (2022). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 27(15), 4987. [Link]

  • Sridharan, V., et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 3(3), 1361-1374.

  • Kolar, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1944. [Link]

  • Battisti, V., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 265, 116010. [Link]

  • Li, C., et al. (2026). Automated extraction of fluoropyrimidine treatment and treatment-related toxicities from clinical notes using natural language processing. International Journal of Medical Informatics, 181, 106276. [Link]

  • Kumar, P., et al. (2007). An efficient synthesis of pyrimidine specific 2'-deoxynucleoside-5'-tetraphosphates. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1549-1552. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Proactive Molecular. (n.d.). Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. [Link]

  • Snieckus, V., & Zhao, Y. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts, 2011(07), 0714-0714. [Link]

Sources

Technical Support Center: Purification of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Furyl)-5-pyrimidinecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this heterocyclic aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low recovery of the final product after column chromatography.

  • Potential Cause 1: Irreversible adsorption on silica gel. The pyrimidine and furan rings, along with the aldehyde group, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to product loss. The aldehyde functionality, in particular, can be susceptible to oxidation or degradation on silica.

  • Solution 1.1: Deactivation of Silica Gel. Before use, treat the silica gel with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine in the mobile phase. This neutralizes the acidic sites on the silica, minimizing strong interactions and potential degradation of the target compound.

  • Solution 1.2: Alternative Stationary Phases. Consider using a less acidic stationary phase like neutral alumina. A patch test in a small vial can help determine the stability and mobility of your compound on alumina before committing to a full-scale column.

  • Potential Cause 2: Inappropriate solvent system. An improper mobile phase can lead to either poor separation from impurities or co-elution with highly retained byproducts.

  • Solution 2.1: Systematic Solvent Screening. Conduct a systematic screening of solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the desired compound.

  • Solution 2.2: Gradient Elution. If a single solvent system fails to provide adequate separation, employ a gradient elution strategy. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute the product, leaving highly polar impurities on the column.

Issue 2: The purified product shows the presence of colored impurities.

  • Potential Cause: Oxidation or degradation of the furan ring. Furan rings can be sensitive to air and light, leading to the formation of colored polymeric or oxidized byproducts.

  • Solution 2.1: Use of Antioxidants. During workup and purification, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to inhibit radical-mediated degradation.

  • Solution 2.2: Degassing of Solvents. Use solvents that have been degassed by sparging with nitrogen or argon to minimize exposure to oxygen.

  • Solution 2.3: Activated Carbon Treatment. Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration through celite before proceeding with further purification.

Issue 3: Difficulty in achieving high purity (>98%) by recrystallization.

  • Potential Cause 1: Inappropriate recrystallization solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Solution 1.1: Solvent Screening. Test a range of solvents with varying polarities. Common choices for compounds with similar structures include ethyl acetate, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexane or dichloromethane/hexane.[1] A good starting point is to dissolve a small amount of the impure compound in a few potential solvents at their boiling points and observe the crystal formation upon cooling.

  • Potential Cause 2: Presence of closely related impurities. Impurities with similar structures and polarities to the target compound can co-crystallize, making them difficult to remove by simple recrystallization.

  • Solution 2.1: Two-Solvent Recrystallization. Employ a two-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until turbidity appears. Reheat to get a clear solution and then allow it to cool slowly. This can often provide better separation from closely related impurities.

  • Solution 2.2: Sequential Purification. If recrystallization alone is insufficient, a combination of techniques may be necessary. First, perform column chromatography to remove the bulk of the impurities, and then proceed with recrystallization of the partially purified product to achieve the desired high purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a column chromatography method for this compound?

A1: A good starting point for silica gel column chromatography is a mobile phase of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation on TLC. The addition of 0.1% triethylamine to the mobile phase is also recommended to prevent streaking and improve recovery.

Q2: My compound appears to be unstable on the TLC plate, showing a streak rather than a distinct spot. What could be the issue?

A2: Streaking on a TLC plate often indicates decomposition of the compound on the stationary phase or strong, irreversible binding. As mentioned previously, the acidic nature of standard silica gel can cause degradation of sensitive compounds. Try using TLC plates with a fluorescent indicator that are pre-treated with a base, or use neutral alumina TLC plates. Also, ensure your developing chamber is saturated with the solvent vapor to ensure consistent migration.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially for removing non-polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol. The addition of a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) may be necessary to improve peak shape, but be mindful of the potential for acid-catalyzed degradation.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude 2-(2-Furyl)-5- pyrimidinecarbaldehyde tlc_analysis TLC Analysis (Hexane/Ethyl Acetate) start->tlc_analysis decision_separation Good Separation? tlc_analysis->decision_separation column_chrom Silica Gel Column Chromatography (Gradient Elution) decision_separation->column_chrom Yes alternative_methods Consider Alternative Methods: - Neutral Alumina Chromatography - Reverse-Phase HPLC decision_separation->alternative_methods No check_purity_1 Purity Check (TLC/HPLC) column_chrom->check_purity_1 decision_purity_1 >95% Pure? check_purity_1->decision_purity_1 decision_purity_1->column_chrom No, re-run column recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) decision_purity_1->recrystallization Yes final_purity_check Final Purity Analysis (HPLC, NMR, MS) recrystallization->final_purity_check pure_product Pure Product final_purity_check->pure_product

Caption: A decision workflow for purifying this compound.

Troubleshooting Recrystallization

The following diagram outlines a troubleshooting process for when recrystallization fails to yield a pure product.

RecrystallizationTroubleshooting start Impure Product After Initial Recrystallization problem_analysis Analyze the Problem start->problem_analysis decision_problem Nature of Impurity? problem_analysis->decision_problem oiling_out Product Oiling Out decision_problem->oiling_out Oiling Out no_crystals No Crystals Form decision_problem->no_crystals No Crystals low_purity Purity Still Low decision_problem->low_purity Low Purity solution_oiling Solutions for Oiling Out: - Use a more viscous solvent - Slower cooling - Scratch inner surface of flask oiling_out->solution_oiling solution_no_crystals Solutions for No Crystal Formation: - Add a seed crystal - Concentrate the solution - Cool to a lower temperature no_crystals->solution_no_crystals solution_low_purity Solutions for Low Purity: - Try a different solvent system - Use a two-solvent system - Pre-purify by column chromatography low_purity->solution_low_purity

Caption: Troubleshooting common issues in recrystallization.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical RecoveryKey Considerations
Silica Gel Chromatography 85-95%60-80%Potential for product degradation on acidic silica.
Neutral Alumina Chromatography 90-97%70-85%Less acidic alternative to silica gel.
Recrystallization >98% (from >90% pure material)70-90%Highly dependent on the choice of solvent.
Preparative HPLC (Reverse-Phase) >99%50-70%High purity but may be less scalable.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.1% Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure a flat, undisturbed bed of silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the dried sample to the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor their composition by TLC.

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane/Ethyl Acetate) to elute the target compound.

  • Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the impure product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential "good" solvent. If it does not, it may be a "bad" solvent for a two-solvent system.

  • Dissolution: In a flask, add the impure product and a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • General Principles of Chromatography: While not specific to the target molecule, resources from suppliers like Sigma-Aldrich provide excellent troubleshooting guides for purification methods.[2]

  • Purification of Related Heterocycles: Patents describing the synthesis and purification of similar aldehyde-containing heterocyclic compounds can offer valuable insights into suitable conditions and solvents.[1]

  • Troubleshooting Protein Purification: Although for a different class of molecules, the general principles of troubleshooting chromatographic separations from resources like Thermo Fisher Scientific are broadly applicable.[3]

Sources

Technical Support Center: Navigating the Reactivity of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Furyl)-5-pyrimidinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common reactions involving this versatile building block. Here, we synthesize our extensive laboratory experience with established chemical principles to help you anticipate and overcome synthetic challenges, ensuring the integrity and success of your experimental outcomes.

Introduction to the Reactivity of this compound

This compound is a valuable bifunctional molecule featuring a reactive aldehyde on a pyrimidine core, which is further substituted with a furan ring. This unique combination of functional groups offers a wide range of synthetic possibilities. However, it also presents specific challenges that, if not properly managed, can lead to the formation of undesired side products, complicating purification and reducing yields. The key to success lies in understanding the delicate interplay between the reactivity of the aldehyde, the electronic nature of the pyrimidine ring, and the stability of the furan moiety under various reaction conditions.

This guide will provide a comprehensive overview of the most common side products encountered in reactions with this aldehyde, their mechanisms of formation, and robust strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a high molecular weight, insoluble material in my reaction mixture, especially under acidic conditions. What could this be?

A1: The furan ring in your starting material is susceptible to cleavage under acidic conditions.[1][2][3] This can initiate polymerization or the formation of resinous materials, which are often insoluble and can complicate product isolation. The acidic environment can protonate the furan oxygen, leading to ring-opening and subsequent reactions. It is crucial to carefully control the pH of your reaction medium. If acidic conditions are necessary, consider using milder acids, shorter reaction times, and lower temperatures.

Q2: My Wittig reaction with this compound is producing a significant amount of a white, crystalline byproduct that is difficult to separate from my desired alkene. What is it and how can I remove it?

A2: This is almost certainly triphenylphosphine oxide (TPPO), a ubiquitous byproduct of the Wittig reaction.[4][5] TPPO is notoriously difficult to separate from many organic products due to its polarity and crystallinity. For strategies on its removal, please refer to the "Troubleshooting Guide: The Wittig Reaction" section below.

Q3: In my reductive amination, I am seeing incomplete conversion and the formation of an alcohol. What is happening?

A3: The formation of 2-(2-Furyl)-5-pyrimidinemethanol suggests that the reduction of the aldehyde is competing with or outpacing the reduction of the desired imine intermediate. This can occur if the reducing agent is too reactive or if the imine formation is slow. Sodium borohydride, for instance, can readily reduce aldehydes. Consider using a milder reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride, which are more selective for imines over aldehydes.[6]

Q4: I am attempting an aldol condensation and observing a complex mixture of products. What are the likely side reactions?

A4: Since this compound lacks α-hydrogens, it cannot undergo self-condensation via an enolate mechanism. However, if your reaction partner has α-hydrogens, it can self-condense. More likely, you may be observing products from the Cannizzaro reaction, especially under strongly basic conditions. This disproportionation reaction would yield both the corresponding alcohol (2-(2-Furyl)-5-pyrimidinemethanol) and carboxylic acid (2-(2-Furyl)-5-pyrimidinecarboxylic acid).

Q5: Can the pyrimidine ring participate in side reactions?

A5: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if there are good leaving groups at the 2, 4, or 6 positions.[7] In the case of this compound, the furan and aldehyde groups are at the 2 and 5 positions, respectively. While less common without a leaving group, strong nucleophiles under harsh conditions could potentially interact with the pyrimidine ring.

Troubleshooting Guide: Common Reactions and Side Product Mitigation

This section provides detailed troubleshooting for three common reactions involving this compound, complete with step-by-step protocols for minimizing side product formation and simplifying purification.

The Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a powerful tool for converting the aldehyde functionality into an alkene.[8][9] However, the formation of triphenylphosphine oxide (TPPO) is an inherent part of the reaction mechanism and its removal is a common challenge.

dot

Caption: Wittig reaction of this compound.

Problem: Contamination with Triphenylphosphine Oxide (TPPO)

TPPO is often soluble in the same organic solvents as the desired alkene product, making its removal by simple extraction difficult.

Mitigation Strategies & Protocol:

StrategyDescriptionProtocol
Crystallization TPPO is highly crystalline. Careful choice of solvent can lead to selective crystallization of either the product or TPPO.1. Concentrate the crude reaction mixture. 2. Dissolve the residue in a minimal amount of a hot, relatively non-polar solvent (e.g., toluene, diethyl ether). 3. Cool the solution slowly to room temperature, then to 0-4 °C. 4. If TPPO crystallizes, filter it off. If the product crystallizes, collect the crystals and wash with a cold, non-polar solvent.
Column Chromatography Silica gel chromatography can effectively separate the alkene from the more polar TPPO.1. Load the crude product onto a silica gel column. 2. Elute with a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate gradient). 3. Monitor the fractions by TLC to isolate the desired alkene.
Precipitation of TPPO TPPO can be precipitated from non-polar solvents.1. After the reaction, quench and perform an aqueous workup. 2. Concentrate the organic layer. 3. Dissolve the residue in a minimal amount of a polar solvent (e.g., dichloromethane, chloroform). 4. Add a large excess of a non-polar solvent (e.g., hexanes, pentane) with vigorous stirring to precipitate TPPO. 5. Filter and concentrate the filtrate to recover the product.
Reductive Amination: Synthesis of Amines

Reductive amination is a versatile method for forming C-N bonds. The key is the selective reduction of the in situ formed imine in the presence of the starting aldehyde.

dot

Reductive_Amination Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine, -H2O Alcohol Alcohol Side Product Aldehyde->Alcohol [H] (Side Reaction) Amine Primary or Secondary Amine Amine->Imine DesiredAmine Desired Amine Product Imine->DesiredAmine [H]

Caption: Reductive amination pathway and potential side reaction.

Problem: Formation of 2-(2-Furyl)-5-pyrimidinemethanol

This side product arises from the direct reduction of the starting aldehyde.

Mitigation Strategies & Protocol:

  • Choice of Reducing Agent: Use a reducing agent that is more selective for imines than for aldehydes. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose.

  • Control of Reaction Conditions: Ensure that imine formation is favored before the addition of the reducing agent.

Recommended Protocol (using STAB):

  • Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The addition of a catalytic amount of acetic acid can facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or crystallization as needed.

Aldol-Type Condensations: C-C Bond Formation

While this compound cannot self-condense, it can react with enolizable ketones or other carbonyl compounds in aldol or Claisen-Schmidt condensations.

dot

Aldol_Condensation cluster_reactants Reactants cluster_products Potential Products Aldehyde This compound Desired_Product Desired α,β-Unsaturated Carbonyl Aldehyde->Desired_Product Base or Acid Cannizzaro_Acid Cannizzaro Acid Aldehyde->Cannizzaro_Acid Strong Base Cannizzaro_Alcohol Cannizzaro Alcohol Aldehyde->Cannizzaro_Alcohol Strong Base Enolizable_Carbonyl Enolizable Ketone/Aldehyde Enolizable_Carbonyl->Desired_Product Self_Condensation Self-Condensation of Partner Enolizable_Carbonyl->Self_Condensation Base or Acid

Sources

Technical Support Center: Synthesis of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Furyl)-5-pyrimidinecarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this synthesis, with a primary focus on troubleshooting and yield optimization. As Senior Application Scientists, we have compiled field-proven insights and data to address the most common issues encountered during this multi-step synthetic process.

Troubleshooting Guide: Addressing Low Yield and Other Synthetic Hurdles

This section directly addresses specific problems in a question-and-answer format, providing causal explanations and actionable protocols to enhance your experimental outcomes.

Question 1: My overall yield for this compound is consistently low. What are the most probable causes related to the common Suzuki-Miyaura coupling route?

Low yield in this synthesis is a frequent issue and can typically be traced back to one of three areas: the integrity of the starting materials, the specific conditions of the Suzuki-Miyaura coupling reaction, or product degradation during workup.

Causality Analysis:

The most common and efficient route to synthesize the 2-(2-Furyl)-pyrimidine core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction joins an aryl halide (e.g., 2-chloro-5-pyrimidinecarbaldehyde or its protected precursor) with an aryl boronic acid (2-furylboronic acid). The efficiency of this catalytic cycle is highly sensitive to multiple factors.

  • Poor Quality or Degradation of 2-Furylboronic Acid: Boronic acids are known to be susceptible to degradation, particularly oxidation and protodeboronation (cleavage of the C-B bond by a proton source).[2][3] 2-Furylboronic acid is especially sensitive due to the electron-rich nature of the furan ring. Using degraded starting material is a primary cause of reaction failure.

  • Suboptimal Catalytic System: The choice of palladium catalyst, ligand, and base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. An inappropriate ligand can lead to catalyst decomposition (forming palladium black) or slow reaction rates. The base is required to activate the boronic acid, but a base that is too strong or too weak can hinder the reaction or cause side reactions.[4][5]

  • Presence of Oxygen or Water: The active Pd(0) species in the catalytic cycle is readily oxidized by atmospheric oxygen, rendering it inactive. While some Suzuki reactions can tolerate water, rigorously deoxygenated solvents and an inert atmosphere (Nitrogen or Argon) are crucial for reproducibility and high yield.[4][5]

  • Product Instability: The final aldehyde product can be sensitive to both acidic and basic conditions, potentially leading to degradation during the reaction or subsequent purification steps.[6] Pyrimidine rings themselves can also undergo degradation under harsh conditions.[7][8][9][10]

Question 2: How can I diagnose the root cause of my low yield and what specific steps can I take to improve it?

A systematic approach is key to troubleshooting. Below is a logical workflow and detailed protocols to identify and solve the problem.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_sm Step 1: Verify Starting Material Integrity (NMR, LC-MS) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok check_reaction Step 2: Review Reaction Conditions sm_ok->check_reaction Yes reaction_bad Suboptimal Conditions sm_ok->reaction_bad No sm_bad Degraded Reagents (e.g., boronic acid) replace_sm Solution: Use fresh, purified reagents. Store boronic acid at low temp under inert gas. sm_bad->replace_sm replace_sm->start reaction_ok Conditions Optimal? check_reaction->reaction_ok check_workup Step 3: Analyze Crude Product & Workup reaction_ok->check_workup Yes workup_bad Product Degradation or Side Products Identified reaction_ok->workup_bad No optimize Solution: Optimize Catalyst, Base, Solvent, Temp. Ensure inert atmosphere. reaction_bad->optimize optimize->start workup_ok Product Stable? check_workup->workup_ok workup_ok->start No, Re-evaluate success Yield Improved workup_ok->success Yes modify_workup Solution: Use milder purification conditions. (e.g., neutral pH, lower temp) workup_bad->modify_workup modify_workup->start

Caption: A logical workflow for troubleshooting low product yield.

Data-Driven Optimization of Suzuki-Miyaura Coupling

The following table summarizes conditions that can be screened to optimize the yield. Yields are hypothetical and based on typical outcomes for similar heterocyclic couplings.[4][5][11][12]

Parameter Condition A (Standard) Condition B (Alternative Ligand) Condition C (Alternative Base) Condition D (Alternative Solvent)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand -XPhos (6 mol%)--
Base 2M aq. Na₂CO₃K₃PO₄Cs₂CO₃2M aq. Na₂CO₃
Solvent DioxaneToluene/H₂O (10:1)DMETHF
Temperature 90 °C100 °C85 °C66 °C (Reflux)
Typical Yield 40-60%65-85%50-70%30-50%
Validated Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize common failure points.

  • Reagent Preparation:

    • Use freshly purchased 2-furylboronic acid or verify the purity of existing stock by ¹H NMR.

    • Use a suitable pyrimidine precursor, for example, 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine, to protect the aldehyde functionality during the coupling.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine (1.0 eq), 2-furylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).[13]

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.[4][5]

    • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Add degassed solvent (e.g., dioxane/water 4:1) via syringe. A common technique to degas solvents is to bubble argon through them for 20-30 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the optimized temperature (e.g., 90 °C) with vigorous stirring.[13]

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup and Deprotection:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • To deprotect the aldehyde, dissolve the crude product in a mixture of THF and 2M HCl. Stir at room temperature for 2-4 hours.

    • Neutralize carefully with saturated NaHCO₃ solution and extract the product with ethyl acetate.

  • Purification:

    • Purify the crude aldehyde by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

    • If the product is a solid, recrystallization can be an effective final purification step.[14]

Question 3: I am considering a Vilsmeier-Haack reaction to introduce the aldehyde group onto a 2-(2-Furyl)pyrimidine core. What are the potential pitfalls of this method?

The Vilsmeier-Haack reaction is an excellent method for formylating electron-rich heterocycles.[15][16] However, success depends on the reactivity of the substrate and precise control of the reaction conditions.

Causality Analysis:

The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[16] This reagent then attacks the electron-rich ring.

  • Regioselectivity: The pyrimidine ring is electron-deficient, while the furan ring is electron-rich. The Vilsmeier reagent will preferentially attack the most electron-rich and sterically accessible position, which is the C5 position of the furan ring. Formylation at the desired C5 position of the pyrimidine ring is highly unlikely unless the furan ring is deactivated and the pyrimidine ring is sufficiently activated. Therefore, this route is only viable if you start with a pre-formylated pyrimidine precursor or if the formylation is the last step on a 2-furylpyrimidine substrate. If formylating 2-(2-furyl)pyrimidine, you will likely get 2-(5-formyl-2-furyl)pyrimidine instead.

  • Harsh Conditions: The reaction can require elevated temperatures, and the use of POCl₃ creates an acidic environment, which can lead to the degradation of the furan ring.[17]

  • Hydrolysis Step: The initial product is an iminium salt, which must be hydrolyzed during workup to yield the final aldehyde.[15] Incomplete hydrolysis will result in low yield and purification difficulties.

Experimental Protocol: Vilsmeier-Haack Formylation of a Suitable Precursor

This protocol assumes a substrate designed for formylation at the pyrimidine C5 position.

  • Reagent Preparation:

    • In a flame-dried, three-neck flask equipped with a dropping funnel and under an argon atmosphere, cool anhydrous DMF (10 eq) to 0 °C.

    • Add POCl₃ (3 eq) dropwise via the dropping funnel, keeping the internal temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction:

    • Dissolve your 2-(2-Furyl)pyrimidine substrate (1 eq) in a minimal amount of anhydrous DMF or another suitable solvent like dichloroethane.[18]

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC.

  • Workup (Hydrolysis):

    • Cool the reaction mixture to 0 °C and pour it carefully onto crushed ice.

    • Basify the aqueous solution to pH 8-9 with a cold NaOH solution.

    • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography.

FAQs: Synthesis of this compound

Q1: What is the recommended overall synthetic strategy?

The most reliable strategy involves a convergent synthesis, illustrated below. This approach builds the two heterocyclic fragments separately and joins them in a final, high-yielding step, which is generally easier to optimize and purify.

Synthesis_Strategy cluster_pyrimidine Pyrimidine Fragment cluster_furan Furan Fragment pyrimidine_start Pyrimidine Precursor (e.g., 2,4-dichloropyrimidine) pyrimidine_aldehyde 2-Chloro-5-pyrimidine- carbaldehyde (or protected form) pyrimidine_start->pyrimidine_aldehyde Formylation/ Functionalization final_product 2-(2-Furyl)-5-pyrimidine- carbaldehyde pyrimidine_aldehyde->final_product Suzuki Coupling furan_start Furan furan_boronic 2-Furylboronic Acid furan_start->furan_boronic Borylation furan_boronic->final_product

Sources

Technical Support Center: Regioselectivity in Reactions with 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Furyl)-5-pyrimidinecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we address common challenges and frequently asked questions regarding the regioselectivity of its reactions, providing in-depth technical guidance and field-proven insights to help you navigate your experiments successfully.

Understanding the Reactivity of this compound

This compound is a unique molecule featuring three distinct functional groups: a furan ring, a pyrimidine ring, and a carbaldehyde (formyl) group. The interplay of these groups dictates the molecule's reactivity and presents both opportunities and challenges in achieving desired regioselectivity. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the 5-position.[1][2] Conversely, the pyrimidine ring is an electron-deficient (π-deficient) system, rendering it prone to nucleophilic attack. The aldehyde group, being an electron-withdrawing group, further influences the electronic properties of the pyrimidine ring and is itself a site for nucleophilic addition.

This guide will help you troubleshoot common issues and answer frequently asked questions to harness the full synthetic potential of this compound.

Troubleshooting Guide

This section addresses specific experimental problems you might encounter and provides practical solutions and detailed protocols.

Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) on the pyrimidine ring, but I am observing low yields and side reactions. How can I improve the regioselectivity for substitution on the pyrimidine ring?

Answer:

Low yields and side reactions in SNAr reactions with this compound can often be attributed to several factors, including the inherent reactivity of the substrate and the choice of reaction conditions. The pyrimidine ring is electron-deficient and thus a good substrate for SNAr, but the presence of the furan ring and the aldehyde can lead to competing reactions.

Causality and Experimental Choices:

  • Nucleophile Choice: Hard nucleophiles may preferentially attack the aldehyde carbonyl, while softer nucleophiles are more likely to participate in SNAr.

  • Leaving Group: The success of SNAr is highly dependent on the presence of a good leaving group on the pyrimidine ring (e.g., a halogen). If your starting material is the unsubstituted this compound, you will need to first introduce a suitable leaving group.

  • Reaction Conditions: Temperature, solvent, and base can all influence the outcome. For instance, in the presence of strong bases, deprotonation of the furan ring or self-condensation of the aldehyde can occur.

Troubleshooting Steps & Protocols:

  • Activate the Pyrimidine Ring: If your pyrimidine ring is unsubstituted, you must first introduce a leaving group. A common strategy is chlorination.

    • Protocol: Chlorination of this compound

      • To a solution of this compound (1 mmol) in a suitable solvent such as DMF (5 mL), add POCl₃ (3 mmol) dropwise at 0 °C.

      • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

      • Carefully quench the reaction by pouring it onto crushed ice.

      • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

      • Purify the resulting chlorinated pyrimidine derivative by column chromatography.

  • Optimize SNAr Conditions: With a halogenated substrate, you can proceed with the nucleophilic substitution.

    • Protocol: General SNAr with an Amine Nucleophile

      • Dissolve the chlorinated this compound (1 mmol) and the desired amine (1.2 mmol) in a polar aprotic solvent like DMF or DMSO (5 mL).

      • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol).

      • Heat the reaction mixture to 80-120 °C and monitor by TLC.

      • Upon completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.

      • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Data Presentation: Regioselectivity in SNAr Reactions

NucleophileLeaving GroupSolventTemperature (°C)Major ProductReference
MorpholineCl (at C4/C6)EtOHRefluxC4/C6-substituted pyrimidine[3]
AlkoxideCl (at C4/C6)Corresponding AlcoholRefluxC4/C6-alkoxy pyrimidine[3]
ThiolateCl (at C2)DMF80C2-thioether pyrimidine[4]
Question 2: How can I selectively perform an electrophilic substitution on the furan ring without affecting the pyrimidine ring or the aldehyde?

Answer:

The furan ring is significantly more susceptible to electrophilic aromatic substitution than the electron-deficient pyrimidine ring.[5] The primary challenge here is the potential for the aldehyde group to react with the electrophile or for the pyrimidine nitrogen to be protonated under acidic conditions, deactivating the entire system.

Causality and Experimental Choices:

  • Protecting the Aldehyde: The aldehyde group can be protected as an acetal to prevent its reaction with the electrophile. This is a crucial step for many electrophilic substitution reactions.

  • Mild Reaction Conditions: Use of mild electrophilic reagents and reaction conditions is essential to avoid polymerization of the furan ring, which is known to be sensitive to strong acids.

Troubleshooting Steps & Protocols:

  • Protect the Aldehyde Group:

    • Protocol: Acetal Protection

      • Dissolve this compound (1 mmol) in a mixture of the desired diol (e.g., ethylene glycol, 2 mmol) and an anhydrous solvent like toluene (10 mL).

      • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.05 mmol).

      • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction, wash with saturated aqueous NaHCO₃, and then with brine.

      • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the protected compound, which can be used in the next step without further purification.

  • Perform Electrophilic Substitution: With the aldehyde protected, you can proceed with the electrophilic substitution on the furan ring. The substitution is expected to occur at the C5 position of the furan ring.

    • Protocol: Vilsmeier-Haack Formylation of the Furan Ring

      • To a solution of the protected this compound (1 mmol) in anhydrous DMF (3 mL) at 0 °C, add POCl₃ (1.2 mmol) dropwise.

      • Allow the reaction to warm to room temperature and stir for 1-3 hours.

      • Quench the reaction by carefully adding it to a cold aqueous solution of sodium acetate.

      • Extract the product with an organic solvent, wash with water, and dry over anhydrous Na₂SO₄.

      • Purify the product by column chromatography.

      • Deprotect the acetal using mild acidic conditions (e.g., aqueous acetic acid) to regenerate the aldehyde.

Visualization of Workflow:

G start 2-(2-Furyl)-5- pyrimidinecarbaldehyde protect Acetal Protection (Ethylene glycol, p-TsOH) start->protect electrophilic_sub Electrophilic Substitution (e.g., Vilsmeier-Haack) protect->electrophilic_sub deprotect Acetal Deprotection (Aqueous Acid) electrophilic_sub->deprotect end 5-Substituted Furan Derivative deprotect->end G sub 2-(2-Furyl)-5- pyrimidinecarbaldehyde product Alkene Product sub->product Wittig Reaction ylide Phosphonium Ylide (Ph3P=CHR) ylide->product

Sources

Scale-up challenges for the synthesis of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights and troubleshooting for the scale-up of this valuable heterocyclic building block. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success at scale.

Introduction: The Challenge of Heterocyclic Synthesis

This compound is a key intermediate in the development of various pharmaceuticals. Its synthesis, while achievable at the bench, presents several challenges during scale-up. These challenges often revolve around reaction control, impurity profiles, and the inherent stability of the furan moiety. This guide will address these issues in a practical, question-and-answer format to directly tackle the problems you may encounter.

Section 1: Synthetic Pathway Overview

The most common and scalable synthetic routes to this compound typically involve a cross-coupling reaction to form the C-C bond between the furan and pyrimidine rings, followed by formylation, or vice-versa. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are frequently employed due to their efficiency and functional group tolerance.[1][2][3] An alternative approach involves constructing the pyrimidine ring onto a furan-containing precursor. However, for scale-up, the cross-coupling approach is often preferred.

A generalized workflow is presented below.

G cluster_0 Route A: Suzuki Coupling First cluster_1 Route B: Formylation Last A1 2-Bromopyrimidine-5-carbaldehyde C1 Pd-Catalyzed Suzuki Coupling A1->C1 B1 Furan-2-boronic acid B1->C1 D1 Product: This compound C1->D1 A2 2-(2-Furyl)pyrimidine B2 Vilsmeier-Haack Reagent (POCl₃/DMF) A2->B2 D2 Product: This compound B2->D2

Caption: Common synthetic routes to the target compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and scale-up process.

Low Yield in Suzuki-Miyaura Coupling Step

Question: We are experiencing significantly lower yields (30-40%) in our palladium-catalyzed Suzuki-Miyaura coupling reaction when scaling up from 10g to 100g. What are the likely causes and how can we mitigate this?

Answer: This is a classic scale-up challenge. The root cause often lies in one of three areas: mass transfer limitations (mixing), thermal control, or catalyst deactivation. Let's break these down:

  • Mixing and Mass Transfer: On a small scale, magnetic stirring is often sufficient to maintain a homogenous reaction mixture. At a larger scale, mechanical overhead stirring is necessary. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions and catalyst degradation.

    • Recommendation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to create a vortex and ensure good solid-liquid mixing, especially since the base (e.g., K₃PO₄ or Cs₂CO₃) is often a solid.

  • Thermal Management: Palladium-catalyzed reactions can be exothermic.[4] A 10-fold increase in scale means the volume increases by a factor of 1000, while the surface area for heat exchange only increases by a factor of 100. Heat removal becomes less efficient, and an uncontrolled temperature rise can lead to byproduct formation and catalyst decomposition.

    • Recommendation: Use a jacketed reactor with a reliable temperature controller. For highly exothermic steps, consider controlling the addition rate of one of the coupling partners to manage the heat evolution.

  • Catalyst Activity and Deactivation: The choice of palladium catalyst and ligand is critical.[5] While a catalyst might be robust on a small scale, longer reaction times and the factors mentioned above can lead to deactivation on a larger scale.

    • Recommendation: Ensure your starting materials and solvents are thoroughly degassed to remove oxygen, which can poison the Pd(0) catalyst. Consider using a more robust catalyst system, potentially with a higher catalyst loading (though this has cost implications).[6] Sometimes, switching to a different ligand can improve stability and turnover.[7]

Furan Ring Instability and Side Reactions

Question: During our Vilsmeier-Haack formylation step, we are observing significant tarring and the formation of dark-colored impurities, resulting in a difficult purification. What is causing this?

Answer: The furan ring is notoriously sensitive to strongly acidic conditions, which are characteristic of the Vilsmeier-Haack reaction.[8] The combination of POCl₃ and DMF generates the electrophilic Vilsmeier reagent, but also creates a harsh environment that can lead to polymerization or degradation of the furan ring.

  • Causality: The pseudoaromatic furan core is susceptible to acid-catalyzed degradation, especially at elevated temperatures.[8] This can lead to ring-opening and subsequent polymerization, forming insoluble "humin" byproducts.[9]

  • Troubleshooting Steps:

    • Temperature Control (Critical): The Vilsmeier-Haack reaction is often exothermic. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) before adding the 2-(2-Furyl)pyrimidine substrate. Maintain this low temperature during the addition and allow the reaction to warm slowly.

    • Stoichiometry: Carefully control the equivalents of POCl₃ and DMF. An excess of the Vilsmeier reagent can increase the rate of side reactions.

    • Quenching: The quench step is critical. Slowly and carefully add the reaction mixture to a cold aqueous solution of a base like sodium bicarbonate or sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt. A rapid, uncontrolled quench can cause a temperature spike, leading to product degradation.

Purification and Isolation Challenges

Question: Our final product, this compound, is proving difficult to crystallize and chromatography on a large scale is not feasible. Are there alternative purification methods?

Answer: This is a common issue with aromatic aldehydes. If direct crystallization is failing, it's likely due to persistent impurities that inhibit lattice formation.

  • Bisulfite Adduct Formation: A highly effective classical method for purifying aldehydes is the formation of a sodium bisulfite adduct.[10][11]

    • Principle: The aldehyde reacts with sodium bisulfite to form a solid, water-soluble adduct. Most organic impurities do not react and can be washed away with an organic solvent. The purified aldehyde is then regenerated by treating the adduct with an aqueous base (like NaHCO₃) or acid.

    • Scalability: This method is highly scalable and avoids the need for large volumes of silica gel and solvents associated with chromatography.[12]

  • Solvent-Antisolvent Precipitation: If the product is an oil or "gummy" solid, this technique can be effective.[10]

    • Procedure: Dissolve the crude product in a minimal amount of a good solvent (e.g., acetone, ethyl acetate). Then, slowly add an anti-solvent (a solvent in which the product is insoluble, e.g., hexanes, heptane) until the product begins to precipitate. This can often "crash out" the desired compound, leaving impurities behind in the solvent mixture.

Vilsmeier-Haack Formylation Issues

Question: We are attempting a Vilsmeier-Haack formylation on a pyrimidine precursor, but instead of the aldehyde, we are getting chlorination of the pyrimidine ring. How can we favor formylation over chlorination?

Answer: This is a known competing reaction pathway in the Vilsmeier-Haack reaction, especially with hydroxyl-substituted pyrimidines (uracil derivatives, for example).[13] The Vilsmeier reagent is a potent electrophile, and POCl₃ is a strong chlorinating agent.

  • Mechanism Insight: The hydroxyl groups on a pyrimidine ring can be converted to chlorines by POCl₃, often at a rate competitive with the C-5 formylation.[13]

  • Control Strategies:

    • Substrate Choice: If possible, start with a pyrimidine that does not have hydroxyl groups that can be chlorinated. If your synthetic route requires it, you may need to protect these groups before formylation.

    • Reaction Conditions: The extent of chlorination is highly dependent on temperature and the amount of POCl₃ used.[13] Using the minimum necessary equivalents of POCl₃ and maintaining a lower reaction temperature can favor formylation.

    • Solvent: In some cases, the choice of solvent can influence the reaction outcome. Using DMF as both the reagent and solvent can sometimes promote formylation.[14]

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 2-chloropyrimidine with furan-2-boronic acid.

Reagent MW Equivalents Quantity (for 100g scale)
2-Chloropyrimidine114.531.0100 g
Furan-2-boronic acid111.921.2117 g
Pd(PPh₃)₄1155.560.0220.2 g
K₂CO₃ (anhydrous)138.213.0362 g
Dioxane/Water (4:1)--2 L

Procedure:

  • To a jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add 2-chloropyrimidine, furan-2-boronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Purge the reactor with nitrogen for 30 minutes.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 8-12 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Proceed with work-up and purification.

Troubleshooting Flowchart for Low Yield

G Start Low Yield Observed CheckPurity Check Starting Material Purity (NMR/HPLC) Start->CheckPurity CheckDegas Review Degassing Procedure CheckPurity->CheckDegas Purity OK ActionPurity Purify Starting Materials CheckPurity->ActionPurity Impure CheckMixing Evaluate Agitation Efficiency CheckDegas->CheckMixing Degassing OK ActionDegas Increase Purge Time/ Use Freeze-Pump-Thaw CheckDegas->ActionDegas Insufficient CheckTemp Analyze Temperature Profile Data CheckMixing->CheckTemp Mixing OK ActionMixing Increase Stirrer RPM/ Change Impeller CheckMixing->ActionMixing Poor ActionTemp Implement Slower Reagent Addition CheckTemp->ActionTemp Exotherm Detected End Re-run Reaction CheckTemp->End Profile OK ActionPurity->End ActionDegas->End ActionMixing->End ActionTemp->End

Sources

Technical Support Center: Stabilizing 2-(2-Furyl)-5-pyrimidinecarbaldehyde in Experimental Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Furyl)-5-pyrimidinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the polymerization and degradation of this valuable heterocyclic aldehyde. By understanding the underlying chemical principles and adopting proven handling protocols, you can ensure the integrity of your compound and the reproducibility of your experimental results.

Introduction: The Challenge of Stability

This compound is a bifunctional molecule featuring both a furan ring and a pyrimidine ring, with a reactive aldehyde group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, the very features that make it chemically interesting also render it susceptible to degradation, primarily through polymerization and oxidation. This guide provides a comprehensive overview of the causes of instability and practical, field-tested solutions to maintain the compound's purity and reactivity.

Troubleshooting Guide: Addressing Common Issues

This section is designed to help you quickly diagnose and resolve problems you may encounter during the handling and use of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Color Change (Yellow to Brown/Black) Oxidation of the aldehyde or furan moiety, often initiated by exposure to air (oxygen) and/or light.1. Immediately purge the container with an inert gas (e.g., argon or nitrogen).2. Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light.[1][2][3][4]3. Ensure the container is sealed tightly to prevent further air exposure.
Increased Viscosity or Solidification Polymerization of the aldehyde, potentially catalyzed by acidic or basic impurities, or exposure to heat.1. Avoid contact with strong acids and bases.[5][6]2. Store at recommended low temperatures (see storage protocol) but be aware that some aldehydes can polymerize faster at very low temperatures.[5]3. Consider dissolving the compound in a suitable anhydrous, aprotic solvent for storage if it will be used in solution.
Inconsistent Reaction Yields Partial degradation or polymerization of the starting material, leading to lower effective concentration.1. Before use, assess the purity of the compound (e.g., via NMR or LC-MS) to confirm its integrity.2. Follow the rigorous handling protocols outlined in this guide to minimize degradation during your experiment.3. Purify the aldehyde if degradation is suspected.
Formation of Insoluble Precipitates Advanced polymerization, leading to insoluble polymeric materials.1. This indicates significant degradation. The material is likely unsuitable for most applications without purification.2. Review your storage and handling procedures to identify the source of the instability.

Visualizing Degradation Pathways

The primary routes of degradation for this compound involve the aldehyde group and the furan ring. Understanding these pathways is key to preventing them.

Potential Degradation Pathways A This compound B Oxidation A->B O2, Light C Polymerization A->C Acid/Base, Heat D Acid-Catalyzed Ring Opening A->D H+ E Carboxylic Acid Derivative B->E F Insoluble Polymer C->F G Ring-Opened Byproducts D->G

Caption: Key degradation routes for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound turning dark?

A1: A color change, typically to yellow, brown, or even black, is a common indicator of degradation. This is most often due to oxidation of the furan ring and the aldehyde group, a process accelerated by exposure to air and light.[4] The formation of conjugated polymeric structures can also contribute to the darker color.

Q2: What is the ideal storage temperature for this compound?

A2: For long-term stability, it is recommended to store this compound at 2-8°C.[5] However, for some aldehydes, very low temperatures can accelerate polymerization. Therefore, routine monitoring of the material's physical state is advisable. Always store under an inert atmosphere.

Q3: Can I store this compound in solution?

A3: Yes, storing it in a suitable anhydrous, aprotic solvent can enhance its stability, especially for short-term use. Solvents like anhydrous tetrahydrofuran (THF) or dioxane are good candidates. Avoid protic solvents like alcohols unless the compound will be used immediately, as they can form hemiacetals.

Q4: What are the signs of polymerization?

A4: The initial sign of polymerization is often an increase in viscosity. As the process advances, the material may become a thick syrup or even solidify. If you observe this, the purity of your compound is compromised.

Q5: Are there any chemical inhibitors I can add to prevent polymerization?

A5: While the use of inhibitors for this specific compound is not widely documented, related compounds like furfural can be stabilized with antioxidants. Phenylenediamines and their derivatives have been shown to be effective for inhibiting oxidation and polymerization in furfural.[7] If you choose to use an inhibitor, ensure it is compatible with your downstream applications. For general purposes, antioxidants like butylated hydroxytoluene (BHT) are sometimes used for aldehydes, but their efficacy here would need to be validated.[8]

Experimental Protocols

Protocol 1: Proper Storage of this compound
  • Container Selection: Use an amber glass vial with a PTFE-lined cap to protect the compound from light and ensure a tight seal.

  • Inert Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas, such as argon or nitrogen, for 30-60 seconds to displace any air.[3]

  • Sealing: Tightly seal the cap. For added security, you can wrap the cap with Parafilm®.

  • Temperature: Store the sealed vial in a refrigerator at 2-8°C.[5]

  • Labeling: Clearly label the vial with the compound name, date of storage, and a note indicating it is stored under an inert atmosphere.

Protocol 2: Handling and Dispensing the Compound

This protocol minimizes exposure to air and moisture.

Workflow for Handling Air-Sensitive Aldehyde Start Start Prepare Prepare Inert Atmosphere (Glovebox or Schlenk Line) Start->Prepare Equilibrate Allow Compound to Reach Room Temperature Prepare->Equilibrate Weigh Weigh Desired Amount Under Inert Gas Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve React Add to Reaction Mixture Dissolve->React End End React->End

Caption: Recommended workflow for handling this compound.

  • Preparation: If available, perform all manipulations in a glovebox. Alternatively, use standard Schlenk line techniques.

  • Equilibration: Before opening, allow the refrigerated vial to warm to room temperature to prevent condensation of moisture on the cold compound.

  • Inert Gas Flow: If using a Schlenk line, maintain a positive pressure of inert gas into the vial via a needle while another needle serves as an outlet.

  • Dispensing: Use a clean, dry syringe or spatula to quickly transfer the desired amount of the compound to your reaction vessel, which should also be under an inert atmosphere.

  • Resealing: After dispensing, re-flush the vial with inert gas before tightly sealing and returning it to the refrigerator.

By adhering to these guidelines, you can significantly reduce the risk of polymerization and degradation, ensuring the quality and reliability of your research with this compound.

References

  • Loba Chemie. (2025). FURFURAL FOR SYNTHESIS. Retrieved from [Link]

  • Eagle Manufacturing. (n.d.). How to Handle and Store Furfural. Retrieved from [Link]

  • Valentoni, M., et al. (2022). Fig. 2. A: Concentration of furfural during 13 weeks of storage. B: Concentration of 2-acetyl furan during 13 weeks of storage. C: Concentration of furfuryl ethyl ether during 13 weeks of storage. ResearchGate. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Retrieved from [Link]

  • Ventos. (2022). 12/12/25 furfural natural eu bestally - SPECIFICATION SHEET SPECIFICATIONS STABILITY AND STORAGE. Retrieved from [Link]

  • PubChem. (n.d.). Furfural. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2015). Rational design of polymer-based absorbents: application to the fermentation inhibitor furfural. Retrieved from [Link]

  • Institute of Metal Physics. (2022). Synthesis and Characterization of Polyfurfural Nanoparticle. Retrieved from [Link]

  • Pennakem. (2025). What are the effects of light on Furfuryl Alcohol?. Retrieved from [Link]

  • PubMed. (n.d.). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • ResearchGate. (n.d.). Kinetic and mechanistic aspects of furfural degradation in biorefineries. Retrieved from [Link]

  • Growing Science. (2022). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Furfural as a synthetic platform for bio-based polymers. Retrieved from [Link]

  • Google Patents. (n.d.). GB2287936A - Process for inhibiting oxidation and polymerization of furfural and its derivatives.

Sources

Technical Support Center: Optimization of Catalyst Loading for 2-(2-Furyl)-5-pyrimidinecarbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in reactions involving 2-(2-Furyl)-5-pyrimidinecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the catalytic reactions of this compound, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

A: Low product yield is a frequent challenge and can stem from several factors related to catalyst activity and reaction conditions.

Plausible Causes & Solutions:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. While minimizing catalyst use is ideal, a certain threshold must be met. Systematic optimization studies have shown that increasing catalyst loading can significantly improve product yield and reduce reaction time. For instance, in some pyrimidine syntheses, increasing the catalyst from 3 mol% to 10 mol% boosted the yield from 14% to 97%.[1]

    • Actionable Advice: Perform a catalyst loading screen. Start with a baseline (e.g., 1-2 mol%) and incrementally increase the loading (e.g., 5 mol%, 10 mol%) while keeping all other parameters constant. Monitor the reaction progress to identify the optimal catalyst amount beyond which no significant yield improvement is observed.[2]

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction. This can be caused by impurities, side reactions, or thermal instability. For palladium-catalyzed cross-coupling reactions, the active Pd(0) species can aggregate into inactive palladium black, a common deactivation pathway.[3]

    • Actionable Advice:

      • Ensure all reagents and solvents are pure and dry. Peroxides in ether solvents, for example, can deactivate palladium catalysts.[3]

      • Degas the reaction mixture to remove oxygen, which can oxidize and deactivate the active catalyst.[4]

      • Consider using a more stable catalyst system, such as one with bidentate phosphine ligands that form more stable complexes with the metal center.[5]

  • Improper Catalyst Activation: Many reactions, particularly palladium-catalyzed cross-couplings like the Heck or Suzuki reactions, require the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[6][7] Failure to achieve this activation will result in a stalled reaction.

    • Actionable Advice: Review your activation protocol. Ensure the reducing agent (if required) is active and added correctly. Some reactions rely on a phosphine ligand or a base to facilitate this reduction.[6]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical. The choice of base, for instance, can significantly impact reaction efficiency.[8]

    • Actionable Advice:

      • Screen different solvents and bases. For Suzuki couplings, a combination of THF and water is often effective.[4]

      • Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.

Issue 2: Poor Selectivity and Formation of Side Products

Q: My reaction is producing a mixture of products, with significant amounts of undesired side products. How can I improve the selectivity?

A: Poor selectivity can often be traced back to the catalyst system and reaction parameters.

Plausible Causes & Solutions:

  • Ligand Effects: The choice of ligand plays a crucial role in determining the selectivity of a reaction.[8] The steric and electronic properties of the ligand can influence which reaction pathway is favored.

    • Actionable Advice: Experiment with different ligands. For example, in asymmetric Heck reactions, chiral ligands like (R)-BINAP can induce high stereoselectivity.[6] A dual-ligand system might also enhance both yield and enantioselectivity.[9]

  • Reaction Temperature and Time: Running the reaction for too long or at too high a temperature can lead to the formation of byproducts through isomerization or other degradation pathways.

    • Actionable Advice: Monitor the reaction closely using techniques like TLC or GC-MS to determine the optimal reaction time. Once the desired product is formed, quench the reaction to prevent further transformations.

  • Incorrect Stoichiometry: An excess of one reactant can sometimes lead to the formation of side products.

    • Actionable Advice: Carefully control the stoichiometry of your reactants. A slight excess of the less expensive or more stable reactant is often used, but large excesses should be avoided unless proven necessary.

Issue 3: Catalyst Deactivation and Difficult Recovery

Q: I'm observing a decrease in catalytic activity over time, or I'm having trouble recycling my catalyst. What could be the problem?

A: Catalyst deactivation is a significant issue, especially in industrial applications where catalyst reuse is economically important.[10]

Plausible Causes & Solutions:

  • Catalyst Leaching and Aggregation: Homogeneous catalysts can be difficult to separate from the reaction mixture, and heterogeneous catalysts can leach metal into the solution or aggregate, leading to a loss of active sites.[11]

    • Actionable Advice:

      • For heterogeneous catalysts, consider using supports like hyper-cross-linked polystyrene to stabilize metal nanoparticles and prevent agglomeration.[11][12]

      • Thorough washing of the recovered catalyst is crucial to remove adsorbed products that can poison the active sites.[11][12]

  • Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.

    • Actionable Advice: Use high-purity reagents and solvents. If poisoning is suspected, purification of the starting materials may be necessary.

  • Structural Changes: The catalyst itself may undergo irreversible structural changes under the reaction conditions.

    • Actionable Advice: Characterize the spent catalyst using techniques like XRD, TEM, or XPS to understand the deactivation mechanism.[13] This information can guide the development of more robust catalysts.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for a new reaction with this compound?

A1: The optimal catalyst loading is a balance between reaction efficiency and cost. A systematic approach is recommended:

  • Start Low: Begin with a low catalyst loading (e.g., 0.5-1 mol%).

  • Incremental Increases: Gradually increase the catalyst concentration in subsequent experiments (e.g., 2 mol%, 5 mol%, 10 mol%).

  • Monitor Performance: Track the reaction yield and rate at each concentration.

  • Identify the Plateau: The optimal loading is typically the point at which further increases in catalyst concentration do not lead to a significant improvement in yield or reaction time.[2]

Catalyst Loading (mol%)Typical Yield Range (%)Notes
< 110-50May be sufficient for highly active catalysts.
1-550-90A common starting range for optimization.
5-1090-99Often required for challenging transformations.[1]

Q2: What is the role of the ligand in optimizing reactions with this substrate?

A2: Ligands are critical components of many catalyst systems, particularly those involving transition metals like palladium. They can influence:

  • Catalyst Stability: Bidentate ligands can chelate to the metal center, forming a more stable complex and preventing catalyst decomposition.[5]

  • Reactivity: The electronic properties of the ligand can affect the reactivity of the metal center, influencing the rates of key steps in the catalytic cycle.

  • Selectivity: The steric bulk of the ligand can control which substrates can access the metal center, leading to improved chemo-, regio-, and stereoselectivity.[6]

Q3: Are there any specific safety precautions I should take when handling catalysts for these reactions?

A3: Yes, always follow standard laboratory safety procedures. Many catalysts, especially those containing heavy metals, are toxic.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle solid catalysts in a fume hood to avoid inhalation of fine powders.

  • Disposal: Dispose of catalyst waste according to your institution's hazardous waste guidelines.

  • Quenching: Be aware of potentially exothermic quenching procedures.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general framework. Specific conditions will need to be optimized for your particular reaction.

  • Catalyst Pre-activation (if necessary): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand in the degassed solvent. Stir for the recommended time to allow for the formation of the active Pd(0) species.[6]

  • Reaction Setup: To the activated catalyst solution, add this compound, the coupling partner, and the base.

  • Reaction Execution: Heat the reaction mixture to the optimized temperature and monitor its progress by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction (e.g., with water or a saturated ammonium chloride solution).

  • Purification: Extract the product with an appropriate organic solvent. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Visualization 1: Troubleshooting Workflow for Low Yield

Catalyst_Performance_Factors Catalyst Catalyst Performance Loading Catalyst Loading Catalyst->Loading Ligand Ligand Choice Catalyst->Ligand Temperature Temperature Catalyst->Temperature Solvent Solvent/Base Catalyst->Solvent

Caption: Interrelated factors affecting the overall performance of the catalyst.

References

  • ResearchGate. (n.d.). Proposed mechanism for synthesis of pyrimidine derivatives 5a–q by Zn(l‐proline)2 catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading with respect to yield of 5a. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • ResearchGate. (2025). Online Monitoring of Catalyst Deactivation Based on Data Reconciliation and Flowsheeting Simulator. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. Retrieved from [Link]

  • MDPI. (2025). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • Åbo Akademi University. (2008). Advanced techniques for characterization of heterogeneous catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of catalysts and the optimization of reaction conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Retrieved from [Link]

  • Wiley Analytical Science. (2021). Monitoring of heterogeneous catalyst action by infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • YouTube. (2025). Catalyst Testing in Modern Materials Chemistry. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Retrieved from [Link]

  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for obtaining compound 5a. Retrieved from [Link]

Sources

Technical Support Center: Analytical Strategies for 2-(2-Furyl)-5-pyrimidinecarbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 2-(2-Furyl)-5-pyrimidinecarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who require robust analytical methods to track the progress of syntheses utilizing this key heterocyclic building block. Pyrimidine derivatives are foundational in medicinal chemistry, making precise reaction monitoring essential for optimizing yield, ensuring purity, and understanding reaction kinetics.[1][2] This document provides field-tested insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.

Part 1: Strategic Selection of an Analytical Method

Choosing the right analytical tool is the first critical step toward successful reaction monitoring. The decision depends on a balance of factors including the complexity of your reaction mixture, the information you need, and available resources.

Frequently Asked Questions (FAQs) on Method Selection

Q1: What are the most common analytical methods for monitoring the synthesis of pyrimidine derivatives like this compound?

A1: The primary techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For quick, qualitative checks, Thin-Layer Chromatography (TLC) is also widely used. Each method offers a unique combination of speed, sensitivity, and structural elucidation capabilities.

Q2: How do I decide which technique is best for my specific reaction?

A2: The optimal choice is dictated by your experimental needs:

  • Reaction Complexity: For complex mixtures with multiple byproducts, the high resolving power of HPLC and LC-MS is ideal.[3]

  • Need for Structural Confirmation: NMR spectroscopy is unparalleled for identifying intermediates and confirming the structure of your final product, often in real-time.[4][5]

  • Volatility and Thermal Stability: GC-MS is an excellent choice if your reactants, products, and solvents are volatile and do not decompose at high temperatures.[6]

  • Sensitivity Requirements: Mass spectrometry (GC-MS or LC-MS) provides the highest sensitivity for detecting trace-level components.[7]

Workflow for Analytical Method Selection

The following diagram outlines a logical workflow for choosing the most appropriate analytical technique for your experiment.

MethodSelection start Start: Reaction Monitoring Needed q_volatile Are reactants & products volatile and thermally stable? start->q_volatile q_complex Is the reaction mixture complex (e.g., many byproducts)? q_volatile->q_complex No gcms Use GC-MS q_volatile->gcms Yes q_structure Is real-time structural information required? q_complex->q_structure No hplc Use HPLC/LC-MS q_complex->hplc Yes q_structure->hplc No, use HPLC for quantitative analysis nmr Use in-situ NMR q_structure->nmr Yes tlc Use TLC for quick qualitative checks q_structure->tlc No, just need a quick check InSituWorkflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_sample Prepare reaction mixture in deuterated solvent with an internal standard transfer Transfer to NMR tube prep_sample->transfer place_tube Place tube in spectrometer and equilibrate temperature transfer->place_tube setup_exp Set up arrayed experiment (e.g., 1 spectrum every 5 min) place_tube->setup_exp start_rxn Initiate reaction (e.g., photo-irradiation or a quick injection of catalyst) setup_exp->start_rxn acquire Acquire time-resolved data start_rxn->acquire process_data Process spectra (phase, baseline correct) acquire->process_data integrate Integrate reactant and product peaks vs. time process_data->integrate plot_kinetics Plot concentration vs. time to determine reaction kinetics integrate->plot_kinetics

Caption: General workflow for in-situ reaction monitoring.

References

  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central. [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Exploring ¹⁹F NMR in Drug Development. News-Medical.Net. [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. [Link]

  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. ACS Publications. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • HPLC Troubleshooting Guide. Chromatography Forum. [Link]

  • Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH), two precursors of ketamine, in wastewater by LC-MS/MS. ResearchGate. [Link]

  • Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. PubMed. [Link]

  • In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer. [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. [Link]

  • 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 10 Common Mistakes in Gas Chromatography. AELAB. [Link]

  • Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science (RSC Publishing). [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. [Link]

  • NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]

  • A simplified HPLC method for simultaneously quantifying ribonucleotides and deoxyribonucleotides in cell extracts or frozen tissues. PubMed. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]

  • 8 Common Gas Chromatography Mistakes. Chromatography Today. [Link]

  • In-Situ Observation of Chemical Reactions. Oxford Instruments. [Link]

  • Synthesis and antiviral evaluation of 2'-C-methyl analogues of 5-alkynyl- and 6-alkylfurano- and pyrrolo[2,3-d]pyrimidine ribonucleosides. PubMed. [Link]

  • 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Common Sources Of Error in Gas Chromatography. alwsci. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. [Link]

Sources

Technical Support Center: Purification of Crude 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Furyl)-5-pyrimidinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic aldehyde. Drawing from established chemical principles and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you achieve high purity of your target compound.

Introduction: The Chemistry of Purification

This compound is a valuable building block in medicinal chemistry. Its synthesis, often achieved through methods like the Vilsmeier-Haack reaction, can yield a crude product containing various impurities.[1] These can include unreacted starting materials, reaction intermediates, and side-products arising from the reactivity of the furan and pyrimidine rings. The goal of any purification strategy is to effectively remove these impurities while maximizing the recovery of the desired product. This guide will focus on the two most common and powerful techniques for this purpose: column chromatography and recrystallization .

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: What are the likely impurities in my crude this compound?

Answer: Understanding the potential impurities is the first step toward effective purification. Based on a typical Vilsmeier-Haack synthesis from 2-(2-furyl)pyrimidine, you can anticipate the following:

  • Unreacted Starting Materials: Primarily 2-(2-furyl)pyrimidine.

  • Vilsmeier Reagent Adducts: Incomplete hydrolysis of the intermediate iminium salt can leave residual adducts.[2]

  • Chlorinated Byproducts: While less common for some pyrimidine derivatives, the Vilsmeier-Haack reagent (POCl₃/DMF) can sometimes lead to chlorination of the pyrimidine ring.[3]

  • Polymeric Material: Furan rings can be sensitive to acidic conditions, potentially leading to the formation of dark, polymeric tars.

  • Residual Solvents: High-boiling point solvents like DMF used in the reaction can be difficult to remove.

A preliminary analysis of your crude product by Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy can help identify the major impurities present.

Troubleshooting Guide 1: Column Chromatography Issues

Column chromatography is a primary tool for purifying this compound. However, several issues can arise.

Issue 1.1: My compound is not moving from the baseline on the TLC plate, even with a polar eluent.

  • Causality & Explanation: This suggests your compound is highly polar and is strongly adsorbing to the silica gel. Aldehydes and the nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silica surface.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • Add a Polar Modifier: Add a small amount (0.5-1%) of methanol or triethylamine to your eluent. Methanol will increase the polarity, while triethylamine can help to deactivate the acidic sites on the silica gel that may be strongly binding your basic pyrimidine compound.[2]

    • Consider a Different Stationary Phase: If your compound remains immobile, consider using a less acidic stationary phase like alumina (neutral or basic).

Issue 1.2: My compound and a major impurity are co-eluting (have very similar Rf values).

  • Causality & Explanation: The chosen eluent system is not providing sufficient resolution to separate the two compounds. This is common when the impurity has a similar polarity to your product.

  • Troubleshooting Steps:

    • Optimize the Eluent System: Systematically test different ratios of your chosen solvents. Sometimes a small change in the ratio can significantly improve separation.

    • Change the Solvent System: Switch to a different solvent system with different selectivity. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol.[3]

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run. This can help to separate compounds with close Rf values.

Issue 1.3: My product appears as a streak rather than a tight band on the column and TLC.

  • Causality & Explanation: Streaking can be caused by several factors, including overloading the column, poor solubility of the compound in the eluent, or decomposition on the silica gel.

  • Troubleshooting Steps:

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of the silica gel weight with your crude material.

    • Improve Solubility: Pre-adsorb your crude material onto a small amount of silica gel before loading it onto the column. This ensures it is evenly distributed and dissolves slowly into the eluent.

    • Check for Decomposition: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If you see new spots or streaking, your compound may be degrading on the silica. In this case, using a less acidic stationary phase like alumina is recommended.

Table 1: Recommended Starting Conditions for Flash Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for a wide range of polarities.
Eluent System Hexane/Ethyl Acetate or Dichloromethane/MethanolCommon systems with good resolving power for many organics.[3]
Initial Eluent Ratio Start with a low polarity (e.g., 9:1 Hexane/EtOAc)Based on TLC analysis, aim for an Rf of 0.2-0.3 for the target compound.
Loading Method Dry loading (pre-adsorption on silica)Prevents streaking and improves resolution.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Loading): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Gently add your eluent to the column and apply pressure to begin the elution process.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow for Column Chromatography Troubleshooting

G start Crude Product tlc Run TLC with Hexane/EtOAc start->tlc rf_check Is Rf 0.2-0.3? tlc->rf_check high_rf Decrease Polarity (More Hexane) rf_check->high_rf No, Rf too high low_rf Increase Polarity (More EtOAc) rf_check->low_rf No, Rf too low run_column Run Flash Column rf_check->run_column Yes high_rf->tlc low_rf->tlc separation_check Good Separation? run_column->separation_check co_elution Change Solvent System (e.g., DCM/MeOH) separation_check->co_elution No, Co-elution streaking Reduce Load / Dry Load separation_check->streaking No, Streaking pure_product Pure Product separation_check->pure_product Yes co_elution->run_column streaking->run_column

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting Guide 2: Recrystallization Issues

Recrystallization is an excellent technique for obtaining highly pure crystalline material.[2]

Issue 2.1: I can't find a suitable single solvent for recrystallization.

  • Causality & Explanation: Your compound may have high solubility in most common solvents at room temperature or be poorly soluble even when heated.

  • Troubleshooting Steps:

    • Use a Solvent Pair: A common and effective technique is to use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Reheat to get a clear solution and then allow it to cool slowly.

    • Recommended Solvent Pairs: For a compound like this compound, consider pairs like:

      • Ethanol/Water[2]

      • Dichloromethane/Hexane

      • Ethyl Acetate/Hexane

Issue 2.2: My compound "oils out" instead of crystallizing.

  • Causality & Explanation: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, or when the solubility of the compound changes too rapidly upon cooling.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Use More Solvent: The concentration of your compound in the solution may be too high. Add a little more of the "good" solvent to the hot solution.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can act as nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

Issue 2.3: The recrystallized product is still impure.

  • Causality & Explanation: The impurity may have similar solubility properties to your product in the chosen solvent, or the crystals may have formed too quickly, trapping impurities within the crystal lattice.

  • Troubleshooting Steps:

    • Choose a Different Solvent/Solvent Pair: The impurity may have different solubility in another solvent system.

    • Slow Crystallization: Ensure the crystallization process is slow to allow for the formation of a pure crystal lattice.

    • Hot Filtration: If you have insoluble impurities in your hot solution, perform a hot filtration to remove them before allowing the solution to cool and crystallize.

Experimental Protocol: Recrystallization from a Solvent Pair (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and allow them to air dry.

Logical Flow for Recrystallization Solvent Selection

G start Crude Product single_solvent Test Single Solvents (e.g., Ethanol, Isopropanol) start->single_solvent solubility_check Soluble Hot, Insoluble Cold? single_solvent->solubility_check good_solvent Use Single Solvent for Recrystallization solubility_check->good_solvent Yes solvent_pair Test Solvent Pairs (e.g., Ethanol/Water, EtOAc/Hexane) solubility_check->solvent_pair No dissolve_hot Dissolve in 'Good' Solvent (Hot) solvent_pair->dissolve_hot add_poor Add 'Poor' Solvent until Turbid dissolve_hot->add_poor reheat Reheat to Clarity add_poor->reheat cool Cool Slowly reheat->cool crystals Crystals Formed cool->crystals

Caption: Decision-making process for selecting a recrystallization solvent.

Conclusion

The purification of this compound is a critical step in its utilization for further synthetic applications. By systematically applying the principles of column chromatography and recrystallization, and by using this guide to troubleshoot common issues, researchers can confidently obtain this valuable compound in high purity. Remember that careful observation and methodical optimization are key to successful purification.

References

  • Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • Laurence, C.; Gal, J.-F. Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons, 2009 . [Link]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th ed.; Butterworth-Heinemann, 2009 . [Link]

  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927 , 60, 119-122. [Link]

  • Jones, G.; Stanforth, S. P. Org. React.2000 , 56, 355-659. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

  • Padmashali, B. et al. Journal of Applicable Chemistry2013 , 2 (5), 1281-1288. [Link]

  • Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google P
  • CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl)
  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

  • o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines - ResearchGate. [Link]

Sources

Enhancing the stability of 2-(2-Furyl)-5-pyrimidinecarbaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Furyl)-5-pyrimidinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure, which incorporates an aldehyde group, a furan ring, and a pyrimidine ring, presents inherent stability challenges in solution. The aldehyde functional group is susceptible to oxidation, the furan moiety can undergo photodegradation and oxidation, and the overall stability is highly influenced by environmental factors such as pH, solvent, light, and temperature. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate these issues, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over time, even when stored at the recommended 2-8°C. What could be the cause?

A1: While low-temperature storage is crucial, several factors can contribute to the degradation of this compound in solution. The primary culprits are oxidation of the aldehyde group to a carboxylic acid and degradation of the furan ring.[1][2][3][4][5][6] The presence of dissolved oxygen in your solvent, exposure to light, and the type of solvent used can all accelerate these processes. Aqueous solutions, in particular, can facilitate aldehyde oxidation through the formation of a gem-diol intermediate.[1][7]

Q2: What is the optimal pH range for storing this compound in an aqueous or semi-aqueous solution?

A2: The stability of this compound is significantly pH-dependent. Generally, a slightly acidic to neutral pH range (pH 4-7) is recommended to minimize degradation. Strongly acidic or alkaline conditions can catalyze the degradation of both the pyrimidine and furan rings, as well as promote unwanted side reactions of the aldehyde group. For aqueous solutions, using a buffered system, such as an acetate or phosphate buffer, can help maintain the optimal pH.

Q3: Can I use common laboratory solvents like methanol or ethanol to prepare my stock solutions?

A3: While alcohols are common solvents, it's important to be aware that aldehydes can reversibly react with them to form hemiacetals and acetals. While this can sometimes protect the aldehyde from oxidation, it also changes the chemical nature of your compound, which may interfere with your downstream applications. If you must use an alcohol, ensure it is of high purity and consider the potential for acetal formation. Aprotic solvents like anhydrous DMSO, DMF, or acetonitrile are often better choices for long-term storage of stock solutions, as they are less likely to react with the aldehyde.

Q4: I've noticed a yellowing of my solution upon exposure to lab lighting. What is happening?

A4: The yellowing of your solution is likely due to photodegradation. Furan-containing compounds are known to be sensitive to light, which can induce photochemical reactions leading to decomposition products.[2] It is imperative to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis Oxidation of the aldehyde to a carboxylic acid.Prepare solutions in degassed, high-purity aprotic solvents (e.g., anhydrous DMSO, acetonitrile). If an aqueous solution is necessary, use a slightly acidic buffer and consider adding an antioxidant like BHT.
Photodegradation of the furan ring.Protect solutions from light at all times by using amber vials or foil wrapping.
Solvent-induced degradation or reaction (e.g., acetal formation in alcohol).Switch to a less reactive, aprotic solvent for stock solutions.
Decreased potency or activity in biological assays Degradation of the active compound.Re-evaluate your solution preparation and storage protocol. Prepare fresh solutions before each experiment if possible.
Incompatibility with assay buffer.Perform a stability study of the compound in your specific assay buffer to identify any potential incompatibilities.
Precipitation of the compound from solution Poor solubility or compound degradation leading to insoluble byproducts.Confirm the solubility of the compound in your chosen solvent. If solubility is an issue, consider using a co-solvent system or preparing a more dilute solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

  • Solvent Selection and Preparation:

    • Choose a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile.

    • Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Weighing and Dissolution:

    • Accurately weigh the desired amount of this compound in a clean, dry amber vial.

    • Add the degassed solvent to the vial to achieve the desired concentration.

    • Gently vortex or sonicate until the compound is fully dissolved.

  • Addition of Stabilizers (Optional):

    • For enhanced protection against oxidation, consider adding an antioxidant such as butylated hydroxytoluene (BHT) at a final concentration of 0.01-0.1%.

    • Alternatively, for non-aqueous solutions, triethanolamine or dimethylethanolamine can be added at a low concentration (e.g., 0.1%) to inhibit polymerization and autocondensation.[8]

  • Storage:

    • Blanket the headspace of the vial with an inert gas before sealing.

    • Store the solution at 2-8°C and protected from light.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general method for monitoring the stability of this compound in solution over time.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer like ammonium acetate). A typical gradient could be 10-90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or its λmax).

    • Injection Volume: 10 µL.

  • Sample Preparation and Analysis:

    • Prepare a solution of this compound in the solvent and under the conditions you wish to test.

    • Immediately after preparation (t=0), inject a sample onto the HPLC to obtain an initial purity profile.

    • Store the solution under the desired test conditions (e.g., specific temperature, light exposure).

    • At predetermined time points (e.g., 24, 48, 72 hours, 1 week), inject another aliquot of the solution onto the HPLC.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area at t=0.

    • Calculate the percentage of the compound remaining at each time point.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Visualizing Degradation and Mitigation

Potential Degradation Pathways

cluster_0 Primary Compound cluster_1 Degradation Products Compound This compound Carboxylic_Acid 2-(2-Furyl)-5-pyrimidinecarboxylic acid Compound->Carboxylic_Acid Oxidation (O2, H2O) Furan_Degradation Furan Ring-Opened Products Compound->Furan_Degradation Photodegradation (Light) / Oxidation

Caption: Key degradation pathways for this compound.

Workflow for Enhancing Solution Stability

cluster_workflow Stability Enhancement Workflow Start Start: Unstable Solution Solvent 1. Select Anhydrous, Aprotic Solvent (e.g., DMSO) Start->Solvent Degas 2. Degas Solvent with N2 or Ar Solvent->Degas Protect 3. Use Amber Vials / Protect from Light Degas->Protect Inert 4. Blanket with Inert Gas Protect->Inert Store 5. Store at 2-8°C Inert->Store End End: Stabilized Solution Store->End

Caption: A systematic workflow for preparing and storing stable solutions.

References

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (1983). US4414419A - Stabilization of aldehydes.
  • ACS Publications. (2020, May 8). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters. Retrieved from [Link]

  • MDPI. (2024, November 22). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • ResearchGate. Chemical structures of the different furan-based compounds reported in this review. Retrieved from [Link]

  • Chemguide. oxidation of aldehydes and ketones. Retrieved from [Link]

  • ResearchGate. (PDF) Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Retrieved from [Link]

  • Google Patents. (1999). US5912389A - Stabilizer and stabilizing method for aqueous aliphatic aldehyde solution.
  • PubMed. (2023). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Retrieved from [Link]

  • NVKC. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (PDF) Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2. Retrieved from [Link]

  • PubMed. (2004). A Simple and Rapid High-Performance Liquid Chromatographic (HPLC) Method for 5-fluorouracil (5-FU) Assay in Plasma and Possible Detection of Patients With Impaired Dihydropyrimidine Dehydrogenase (DPD) Activity. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Basenotes. (2022, April 12). If aldehydes stabilize and form acetals in alcohols, what happens to them in other materials?. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • TutorChase. Oxidation of Aldehydes (12.2.1) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2-(2-Furyl)-5-pyrimidinecarbaldehyde Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the analytical validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 2-(2-Furyl)-5-pyrimidinecarbaldehyde (FPC). FPC is a key intermediate in the synthesis of various pharmaceutical compounds, making the accurate assessment of its purity a critical aspect of quality control in drug development and manufacturing.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step validation protocol, explains the rationale behind the experimental choices, and compares the HPLC method with alternative analytical techniques. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

The Critical Role of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This principle extends to the starting materials and intermediates used in its synthesis. Impurities present in an intermediate like FPC can potentially be carried through the synthetic process, leading to the formation of undesired by-products in the final API. These impurities may be toxic or could alter the pharmacological properties of the drug. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Proposed HPLC Method for Purity Determination of FPC

Given the aromatic and heterocyclic nature of FPC, a reversed-phase HPLC method with UV detection is a suitable approach for its analysis. The following is a proposed method for the separation and quantification of FPC and its potential impurities.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 stationary phases provide excellent retention and resolution for a wide range of non-polar and moderately polar compounds like FPC.[3][4]
Mobile Phase A: 0.1% Acetic Acid in WaterB: AcetonitrileA slightly acidic mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC.[5]
Elution GradientA gradient elution is proposed to ensure the separation of potential impurities with a wide range of polarities and to achieve a reasonable run time.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 25 °CMaintaining a constant column temperature ensures reproducible retention times.[5]
Detection Wavelength 272 nmThis wavelength is chosen based on the UV absorbance spectrum of similar aromatic aldehydes and pyrimidine derivatives, aiming for optimal sensitivity.[5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[5]

Analytical Method Validation: A Step-by-Step Protocol

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7] The following sections detail the validation parameters for the proposed HPLC method for FPC purity.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

Experimental Protocol:

  • Forced Degradation Studies: Subject the FPC sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

  • Analyze the stressed samples using the proposed HPLC method.

  • A diode array detector (DAD) is recommended to check for peak purity of the main FPC peak and to identify any co-eluting peaks.

  • The method is considered specific if the FPC peak is well-resolved from any degradation products and potential impurities.

Workflow for Specificity Study

G cluster_0 Forced Degradation Acid Acidic Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples FPC FPC Sample FPC->Acid FPC->Base FPC->Oxidative FPC->Thermal FPC->Photolytic HPLC HPLC Analysis (with DAD) Stressed_Samples->HPLC Data Peak Purity Analysis Resolution Assessment HPLC->Data

Caption: Workflow for establishing the specificity of the HPLC method.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

Experimental Protocol:

  • Prepare a stock solution of FPC reference standard.

  • Prepare a series of at least five concentrations ranging from the reporting limit to 120% of the assay specification.[9]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Concentration (µg/mL) Peak Area (n=3)
115,234
10151,987
50758,945
1001,520,112
1201,824,567
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often expressed as the percent recovery.

Experimental Protocol:

  • Prepare a sample matrix (placebo) without FPC.

  • Spike the placebo with known amounts of FPC at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[5]

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120118.899.0
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of FPC at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Acceptance Criteria:

  • The RSD should not be more than 2.0%.[5][10]

Precision Level Parameter RSD (%)
RepeatabilitySame Day, Same Analyst< 1.0
Intermediate PrecisionDifferent Day, Different Analyst< 2.0
Detection Limit (DL) and Quantitation Limit (QL)

The DL is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The QL is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • DL = 3.3 * (standard deviation of the y-intercept / slope)

  • QL = 10 * (standard deviation of the y-intercept / slope)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Experimental Protocol:

  • Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the FPC sample under these modified conditions.

  • Evaluate the effect on the system suitability parameters (e.g., peak asymmetry, theoretical plates, and resolution).

Logical Relationship of Validation Parameters

G cluster_0 Method Validation Core Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range Robustness Robustness Range->Robustness Limits DL & QL

Sources

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the backbone of countless innovations. Molecules that fuse aromatic systems, such as furan and pyrimidine, are of particular interest due to their diverse biological activities and unique electronic properties.[1][2] 2-(2-Furyl)-5-pyrimidinecarbaldehyde is one such molecule, a potential building block whose utility is fundamentally defined by its precise chemical structure. Unambiguous structural verification is therefore not merely a procedural step but the cornerstone of reliable and reproducible science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, NMR provides a detailed atomic-level map of connectivity and chemical environment. This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in foundational principles and comparative data from related structures. We will dissect the predicted spectral features, explain the underlying chemical causality, provide a robust experimental protocol for data acquisition, and compare the molecule to its fundamental components to provide a holistic understanding.

Molecular Architecture and Atom Indexing

To systematically analyze the NMR spectra, a clear and consistent labeling system for each unique proton and carbon atom is essential. The structure and corresponding atom numbering for this compound are presented below.

Caption: Structure and atom labeling for this compound.

¹H NMR Spectral Analysis: A Proton-by-Proton Narrative

The ¹H NMR spectrum provides critical information on the electronic environment, count, and connectivity of protons. Based on the analysis of substituent effects and data from parent heterocycles, we can predict the spectrum of the target molecule with high confidence.

Causality Behind Chemical Shifts

The position of a proton signal (chemical shift, δ) is dictated by the degree of magnetic shielding or deshielding it experiences. Key factors include:

  • Electronegativity: Protons near electronegative atoms (like Nitrogen and Oxygen) are deshielded and shift downfield (to higher ppm values).

  • Aromatic Ring Currents: Protons attached to aromatic rings are significantly deshielded.

  • Anisotropic Effects: Protons near π-systems, like carbonyl groups (C=O), experience strong deshielding.

Predicted Signal Assignments and Rationale
Signal LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H7 (CHO) 10.1 – 10.3Singlet (s)1HThe aldehyde proton is extremely deshielded due to the strong electron-withdrawing and anisotropic effects of the adjacent carbonyl group.
H4, H6 9.2 – 9.4Singlet (s)2HThese protons are adjacent to two electronegative nitrogen atoms in the pyrimidine ring, causing significant deshielding. Their chemical equivalence arises from the molecule's symmetry.
H5' 7.7 – 7.9Doublet of Doublets (dd)1HThis furan proton is alpha to the ring oxygen, resulting in deshielding. It is coupled to both H4' and H3'.
H3' 7.3 – 7.5Doublet of Doublets (dd)1HThis furan proton is adjacent to the electron-withdrawing pyrimidine ring, causing a downfield shift. It is coupled to H4' and H5'.
H4' 6.6 – 6.8Doublet of Doublets (dd)1HAs the β-proton on the furan ring, it is the most shielded of the furan protons. It is coupled to both H3' and H5'.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. Proton-decoupled ¹³C spectra, where each unique carbon appears as a singlet, are standard for structural analysis.

Predicted Signal Assignments and Rationale
Signal LabelPredicted δ (ppm)Rationale
C7 (CHO) 185 – 190The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule due to the direct attachment of a highly electronegative oxygen atom.
C4, C6 158 – 161These carbons are doubly deshielded, being attached to one nitrogen and adjacent to another within the electron-deficient pyrimidine ring.
C2 155 – 158This carbon is bound to two nitrogen atoms and the furan ring, placing it in a highly deshielded environment.
C2' 150 – 153This furan carbon is attached to the pyrimidine ring and the furan oxygen, causing a significant downfield shift.
C5' 146 – 149The α-carbon of the furan ring, adjacent to the oxygen, is significantly deshielded.
C5 130 – 133This pyrimidine carbon is substituted with the aldehyde group, which deshields it relative to the C5 carbon in unsubstituted pyrimidine.
C3' 114 – 117This furan carbon is adjacent to the point of attachment to the pyrimidine ring.
C4' 112 – 114The β-carbon of the furan ring is typically the most shielded of the furan carbons.

Comparative Analysis: Building Blocks Tell the Story

To truly appreciate the spectral features of this compound, it is instructive to compare its predicted data with the experimental data of its constituent parts. This comparison highlights the powerful electronic influence that substituents exert on one another.

CompoundProton¹H δ (ppm)Carbon¹³C δ (ppm)
Furan [4]Hα (2,5)~7.44Cα (2,5)~142.8
Hβ (3,4)~6.38Cβ (3,4)~109.8
Pyrimidine [5]H2~9.26C2~157.1
H4,6~8.78C4,6~159.0
H5~7.36C5~121.5
Target Molecule (Predicted) H3', H4', H5'7.3-7.9, 6.6-6.8C2', C3', C4', C5'150-153, 114-117, 112-114, 146-149
H4, H69.2-9.4C2, C4, C5, C6155-158, 158-161, 130-133

Key Insights from Comparison:

  • Furan Protons: The protons on the furan ring in the target molecule are all predicted to be downfield relative to unsubstituted furan. This is a direct consequence of the electron-withdrawing nature of the attached pyrimidine ring.

  • Pyrimidine Protons: The H4 and H6 protons of the target molecule are significantly deshielded compared to those in parent pyrimidine.[5] This is due to the combined electron-withdrawing effects of the nitrogen atoms and the aldehyde group at position 5.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized experimental approach. The following protocol is designed to ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg for ¹H, 50+ mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve standard 3. Add Internal Standard (e.g., TMS, 0 ppm) dissolve->standard transfer 4. Transfer to NMR Tube (Use high-quality tube) standard->transfer mix 5. Ensure Homogeneity (Vortex or invert gently) transfer->mix insert 6. Insert Sample into Spectrometer mix->insert lock 7. Lock on Deuterium Signal insert->lock shim 8. Shim for Field Homogeneity lock->shim acquire 9. Acquire Spectra (¹H, ¹³C, etc.) shim->acquire ft 10. Fourier Transform acquire->ft phase 11. Phase Correction ft->phase baseline 12. Baseline Correction phase->baseline reference 13. Reference to Standard (TMS) baseline->reference integrate 14. Integrate and Analyze reference->integrate

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh between 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[6] The required mass increases for larger molecules or if 2D experiments are planned.

  • Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Ensure the sample dissolves completely. Gentle vortexing may be required.

  • Internal Standard: Add a small amount of an internal reference standard, most commonly Tetramethylsilane (TMS), which is defined as 0.0 ppm for both ¹H and ¹³C spectra.[7][8] This provides a stable, sharp signal for accurate calibration.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality NMR tube. Avoid tubes with scratches or chips, as they can degrade shimming quality and spectral resolution.[9]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument setup procedures, including locking onto the solvent's deuterium signal and shimming the magnetic field to maximize homogeneity.

    • Acquire the 1D ¹H spectrum. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans for a sample of this concentration.

    • Acquire the 1D ¹³C spectrum using a proton-decoupling pulse sequence to simplify the spectrum to singlets. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.0 ppm.

Conclusion

The structural elucidation of this compound is readily achievable through a combined ¹H and ¹³C NMR analysis. The predicted spectrum is characterized by a highly deshielded aldehyde proton above 10 ppm, two equivalent pyrimidine protons above 9 ppm, and a distinct set of three coupled furan protons between 6.6 and 7.9 ppm. The ¹³C spectrum complements this data, with the aldehyde carbon appearing near 190 ppm and other aromatic carbons distributed in the 110-160 ppm range. By comparing this data to the spectra of furan and pyrimidine, and by following a rigorous experimental protocol, researchers can confidently verify the identity and purity of this valuable heterocyclic building block, ensuring the integrity of their subsequent research and development efforts.

References

  • ResearchGate. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • PubMed. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • PubMed. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Supporting Information. (n.d.). General Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • PubMed. (1985). 1H and 15N NMR investigation of the interaction of pyrimidine nucleotides with ribonuclease A. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • PubMed. (n.d.). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Retrieved from [Link]

  • YouTube. (2018). Interpreting NMR Example 1. Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • University of Illinois. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

  • MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

A Comparative Analysis of Aldehyde Reactivity: Unveiling the Properties of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the aldehyde functional group is a cornerstone for constructing complex molecular architectures. Its reactivity, however, is not a monolithic property but is instead finely tuned by the molecular scaffold to which it is attached. This guide provides a comparative analysis of the reactivity of 2-(2-Furyl)-5-pyrimidinecarbaldehyde against other common aldehydes, offering insights into its electronic and steric properties and providing experimental frameworks for its application.

Understanding Aldehyde Reactivity: The Electronic and Steric Influence

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the carbonyl group enhance its positive charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups diminish the electrophilicity, leading to decreased reactivity. Steric hindrance around the carbonyl group can also play a significant role, impeding the approach of nucleophiles.[1]

Aromatic aldehydes, such as benzaldehyde, are generally less reactive than aliphatic aldehydes in nucleophilic addition reactions. This is attributed to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.

The Unique Profile of this compound

This compound is a unique molecule featuring a central pyrimidine ring flanked by a furan ring and an aldehyde group. To understand its reactivity, we must consider the electronic contributions of both the furan and pyrimidine rings.

  • The Furan Ring: Furan is an aromatic five-membered heterocycle.[2] The oxygen atom's lone pair of electrons participates in the aromatic system, making the ring electron-rich.[3][4] This electron-donating nature can influence the adjacent pyrimidine ring. Furan itself is more reactive than pyrrole and thiophene in electrophilic substitution reactions.[3] However, when attached to a carbonyl group, as in furan-2-carbaldehyde (furfural), the overall reactivity is a balance of the ring's properties and the aldehyde's electrophilicity.[5][6]

  • The Pyrimidine Ring: Pyrimidine is a six-membered heteroaromatic ring containing two nitrogen atoms. These nitrogen atoms are electronegative and exert an electron-withdrawing effect on the ring, making it electron-deficient. This property is crucial in understanding the reactivity of the attached aldehyde.

The combination of the electron-rich furan ring and the electron-deficient pyrimidine ring creates a complex electronic environment for the aldehyde group in this compound. The pyrimidine ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially making it more reactive than simple aromatic aldehydes like benzaldehyde.

Comparative Reactivity: An Overview

To contextualize the reactivity of this compound, we can compare it to a spectrum of aldehydes with varying electronic and steric properties.

AldehydeStructureKey Features Affecting ReactivityExpected Relative Reactivity (Nucleophilic Addition)
FormaldehydeHCHONo steric hindrance, no electronic donation.Highest
AcetaldehydeCH₃CHOMinimal steric hindrance, weak inductive electron donation from the methyl group.High
BenzaldehydeC₆H₅CHOPhenyl group provides steric bulk and is electron-donating by resonance.[7]Moderate
Furan-2-carbaldehydeC₄H₃OCHOFuran ring is electron-rich.[3][4]Moderate to High
This compoundC₉H₆N₂O₂Pyrimidine ring is electron-withdrawing, potentially increasing carbonyl electrophilicity. Furan ring is electron-donating.High

Experimental Protocols for Assessing Aldehyde Reactivity

To empirically determine the relative reactivity of this compound, several standard organic reactions can be employed as benchmarks. The rate and yield of these reactions provide quantitative and qualitative measures of reactivity.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphorus ylide, is a robust method for comparing aldehyde reactivity.[8][9] The reaction's success and rate are sensitive to the electrophilicity and steric environment of the carbonyl group.

Experimental Workflow: Wittig Reaction

Reductive_Amination Aldehyde Aldehyde Substrate Imine_Formation Imine/Iminium Ion Formation (Reversible) Aldehyde->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Solvent Solvent (e.g., Methanol, DCE) Solvent->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Product Amine Product Reduction->Product

Sources

Comparative Biological Activity of 2-(2-Furyl)-5-pyrimidinecarbaldehyde Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrimidine-Furan Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. Among these, the pyrimidine nucleus is of paramount importance, forming the backbone of nucleic acids (uracil, thymine, and cytosine) and finding application in a vast array of therapeutics.[1][2] The inherent versatility of the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, allows for extensive structural modifications, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3]

This guide focuses on a specific, promising class of pyrimidine derivatives: analogs of 2-(2-Furyl)-5-pyrimidinecarbaldehyde . The fusion of the electron-rich furan ring with the pyrimidine core creates a unique electronic and structural profile, making this scaffold an attractive starting point for the development of novel therapeutic agents. The furan moiety itself is a well-known pharmacophore, contributing to the biological activity of many natural and synthetic compounds.[4][5] This combination presents a fertile ground for exploring new structure-activity relationships (SAR) and identifying potent drug candidates.

Here, we provide an in-depth comparison of the biological activities of various analogs derived from this core structure, supported by experimental data and detailed methodologies to empower researchers in their quest for next-generation therapeutics.

Comparative Analysis of Biological Activity

The derivatization of the this compound scaffold has yielded analogs with significant potential in oncology and infectious diseases. The primary focus of analog development has been on modifications at the carbaldehyde group at the 5-position and substitutions on both the pyrimidine and furan rings.

Anticancer Activity

Pyrimidine analogs have long been a staple in cancer chemotherapy, often acting as antimetabolites that interfere with nucleic acid synthesis.[6][7] Modern derivatives, including those fused with other heterocycles like furan, often exhibit more targeted mechanisms, such as kinase inhibition.[8] Analogs of the pyrimidine-furan scaffold have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

A series of novel 2,4,5-substituted pyrimidine derivatives have been synthesized and evaluated for their inhibitory action against various cancer cell lines, with several compounds showing potent inhibition with IC₅₀ values below 0.10 µM.[9] Specifically, in studies involving fused pyrimidine systems, furopyrimidines have been identified as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a crucial target in cancer therapy.[8]

Table 1: Comparative in Vitro Anticancer Activity of Selected Pyrimidine Analogs

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
Analog A Substitution on the pyrimidine ringBEL-7402 (Hepatocellular Carcinoma)< 0.10[9]
Analog B Modification of the aniline ringVarious Tumor Cell Lines-[10]
RDS 3442 Analog (2a) N-benzyl substitutionGlioblastoma, TNBC, Colon Cancer4 - 8[11]
Compound 7gc 2,5-position substitutionVarious Human Cancer Cell Lines0.024 - 0.55[9]
Thiazolo[4,5-d]pyrimidine (3b) Trifluoromethyl at C5, Chloro at C7NCI-60 PanelLog GI₅₀ up to -6.69[12]

Note: This table is a representative summary. IC₅₀ values are highly dependent on the specific analog and cell line.

The data suggests that substitutions at the 2- and 5-positions of the pyrimidine ring are critical for potent anticancer activity.[9] For instance, the introduction of a trifluoromethyl group has been shown to improve the bioavailability and anticancer properties of related thiazolo[4,5-d]pyrimidine derivatives.[12]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyrimidine-furan hybrids have emerged as a promising class of compounds to address this challenge. Their mechanism often involves the selective inhibition of microbial growth or key enzymes essential for pathogen survival.[4]

Studies on furan-based pyrimidine-thiazolidinones have identified compounds with significant efficacy against various bacterial and fungal strains. For example, one analog demonstrated an impressive Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against E. coli. Another study highlighted a 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione derivative with a low MIC of 8 µg/mL against several Gram-negative and Gram-positive bacteria and a remarkable MIC of 0.25 µg/mL against Candida albicans.[7]

Table 2: Comparative in Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Furan-Pyrimidine Analogs

Compound IDTarget OrganismMIC (µg/mL)Reference
Analog 8a E. coli12.5
Analog 8a P. aeruginosa50
Analog 8o P. aeruginosa50
Analog 8d/8e A. niger100
Thiopyran-Pyrimidine Hybrid Gram-positive & Gram-negative bacteria8[7]
Thiopyran-Pyrimidine Hybrid C. albicans0.25[7]

These findings underscore the potential of combining furan and pyrimidine moieties to create potent antimicrobial agents with a broad spectrum of activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is profoundly influenced by the nature and position of substituents on the heterocyclic rings.[1][2] A comprehensive SAR analysis provides a rational basis for the design of more potent and selective compounds.

  • Substitution at Pyrimidine C5: The carbaldehyde group at the 5-position is a key site for modification. Converting it to other functional groups, such as amides or incorporating it into larger heterocyclic systems, has led to compounds with enhanced activity. For example, a 5-carbamoyl-2-phenylpyrimidine derivative was identified as a moderate inhibitor of phosphodiesterase 4 (PDE4), and further modification led to a derivative with an IC₅₀ of just 8.3 nM.[13]

  • Substitution at Pyrimidine C2 and C4: Modifications at the C2 and C4 positions of the pyrimidine ring significantly impact biological recognition, particularly for enzyme inhibition.[14]

  • Substituents on the Furan Ring: The electronic properties of the furan ring can be modulated by substituents, which in turn affects the overall activity of the molecule.

  • Hydrophilicity vs. Lipophilicity: The balance between hydrophilic and lipophilic groups is crucial. In one study of aminothiazoles, replacing a lipophilic group with a more hydrophilic N-methyl piperazine increased the number of sensitive cancer cell lines, demonstrating the importance of physicochemical properties for anticancer activity.[15]

Caption: Generalized Structure-Activity Relationship (SAR) map.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standardized, step-by-step methodologies for assessing the anticancer and antimicrobial activities of novel compounds.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a robust colorimetric method for assessing cell viability, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17]

Objective: To determine the concentration of an analog that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., BEL-7402, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[18] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds. After 24 hours, replace the medium with fresh medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for another 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[19] The rationale is to allow viable cells sufficient time to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the supernatant. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

Objective: To determine the lowest concentration of an analog that prevents visible microbial growth.[21]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi

  • Test compounds (dissolved in DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic, e.g., Ciprofloxacin) and negative control (broth only)

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column, creating a 1:2 dilution. Serially dilute the compound across the plate by transferring 50 µL from each well to the next.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[22] This step is crucial for standardizing the initial number of organisms. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well with 50 µL of the standardized inoculum, bringing the final volume to 100 µL.[22]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.[21]

Conclusion and Future Perspectives

The this compound scaffold is a validated starting point for the development of potent therapeutic agents. Analogs have demonstrated significant activity against both cancer cell lines and a broad spectrum of microbial pathogens. The structure-activity relationship data clearly indicates that targeted modifications to the pyrimidine and furan rings can substantially enhance biological efficacy.

Future research should focus on optimizing the lead compounds identified in these initial studies. This includes synthesizing new analogs to refine the SAR, exploring novel mechanisms of action, and evaluating the in vivo efficacy and safety profiles of the most promising candidates. The combination of rational drug design, guided by SAR, and robust biological evaluation will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • He, Y., et al. (2012). Synthesis and Anti-tumor Activities of Novel[9][10][16]triazolo[1,5-a]pyrimidines. National Institutes of Health. Available at: [Link]

  • Venkatesh, P., & Pandeya, S. N. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]

  • Shi, D., et al. (2010). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. PubMed. Available at: [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Indian Journal of Chemistry. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules. Indian Journal of Chemistry (IJC). Available at: [Link]

  • Di Martile, M., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • Gholivand, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Elsevier. Available at: [Link]

  • Wikipedia. (n.d.). Broth microdilution. Wikipedia. Available at: [Link]

  • Gandin, V., & Fernandes, A. P. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. Available at: [Link]

  • Panda, J., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Liu, X-F., et al. (2012). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available at: [Link]

  • Journal of King Saud University - Science. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available at: [Link]

  • Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol. Available at: [Link]

  • Human Journals. (2022). Overview of Antimicrobial Properties of Furan. Human Journals. Available at: [Link]

  • Seley-Radtke, K. L., et al. (2019). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. PubMed. Available at: [Link]

  • Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Pharmaceutical Research International. Available at: [Link]

  • CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Venkatesh, P., & Pandeya, S. N. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

  • Yang, B., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Semantic Scholar. Available at: [Link]

  • RSC Publishing. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. ResearchGate. Available at: [Link]

  • PubMed. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. PubMed. Available at: [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking: Evaluating 2-(2-Furyl)-5-pyrimidinecarbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of In-Silico Methods and Novel Heterocycles

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents due to its versatile binding capabilities.[1][2][3] Pyrimidine derivatives are key components in a wide array of drugs, from antivirals to anticancer agents.[2][4] This guide focuses on a specific, promising class: 2-(2-Furyl)-5-pyrimidinecarbaldehyde analogs. These compounds, characterized by the furan and pyrimidine rings, present a unique electronic and structural profile that is ripe for exploration against various biological targets.[5]

The central challenge in early-stage drug development is the efficient identification and optimization of lead compounds. Traditional high-throughput screening, while powerful, is resource-intensive. This is where computational docking has become an indispensable tool.[6] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and mechanism of action at an atomic level.[7] By simulating these interactions, we can rapidly screen virtual libraries of compounds, prioritize synthesis, and guide the rational design of more potent and selective analogs.

This guide provides an in-depth comparison of a hypothetical series of this compound analogs. We will detail a rigorous, self-validating computational workflow, explain the causal relationships behind each methodological choice, and present comparative data to illustrate how subtle molecular modifications can dramatically impact binding outcomes.

Part 1: The In-Silico Experimental Workflow: A Self-Validating Protocol

A reliable docking study is not merely about generating a binding score; it is a multi-step process where each stage is designed to ensure the physical and chemical realism of the simulation. Here, we outline an authoritative protocol using industry-standard tools like AutoDock Vina, a widely used and validated open-source docking engine.[8][9]

Experimental Protocol: Step-by-Step Molecular Docking

1. Target Protein Preparation:

  • Objective: To prepare a biologically relevant and computationally clean receptor structure.

  • Procedure:

    • Obtain Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[10] For this guide, we will use a hypothetical protein kinase, "Target Kinase X," with PDB ID: 9XYZ.

    • Clean the Structure: Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and ions that are not critical for binding.[11][12][13] Rationale: Crystallographic water molecules can create artificial interactions and interfere with the ligand's ability to explore the binding site.

    • Add Hydrogens & Assign Charges: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[13][14] Assign partial charges (e.g., Kollman charges) to all atoms.[14] Rationale: The electrostatic interactions between the protein and the ligand are a major component of the binding energy calculation.

    • Format for Docking: Convert the prepared PDB file into the PDBQT format required by AutoDock Vina.[11] This format includes atomic charges and atom type definitions.

2. Ligand Preparation:

  • Objective: To generate low-energy, 3D conformations of the pyrimidine analogs.

  • Procedure:

    • Generate 2D Structures: Draw the this compound analogs using chemical drawing software.

    • Convert to 3D: Use a tool like Open Babel to convert the 2D structures into 3D coordinates and generate an initial low-energy conformation.[15][16]

    • Assign Charges & Define Rotatable Bonds: Add Gasteiger partial charges to the ligand atoms.[17] The software will automatically detect rotatable bonds, which allows for ligand flexibility during the docking simulation.[13]

    • Format for Docking: Save the prepared ligands in the PDBQT format.

3. Active Site Definition (Grid Box Generation):

  • Objective: To define the specific three-dimensional space on the receptor where the docking algorithm will search for binding poses.

  • Procedure:

    • Identify the Binding Pocket: The binding site is typically identified from the position of a co-crystallized ligand in the PDB structure or through literature knowledge.

    • Define Grid Parameters: Using software like AutoDock Tools, a 3D grid box is centered on the binding pocket. The size of the box should be large enough to encompass the entire active site and allow the ligand to rotate freely.[18][19]

4. Molecular Docking Simulation:

  • Objective: To run the docking algorithm to predict the optimal binding poses and estimate binding affinity.

  • Procedure:

    • Execute AutoDock Vina: Run the Vina executable from the command line, providing the prepared protein, the prepared ligand(s), and a configuration file specifying the grid box coordinates and other parameters.[19]

    • Set Exhaustiveness: The exhaustiveness parameter controls the computational effort of the search.[18] A higher value (e.g., 16 or 32) increases the probability of finding the true energy minimum, at the cost of longer computation time.[18][20]

5. Analysis and Validation:

  • Objective: To interpret the docking results and validate the reliability of the protocol.

  • Protocol Validation (Self-Validating System): Before docking the novel analogs, perform a re-docking experiment. Extract the original co-crystallized ligand from the PDB file and dock it back into the protein using the established protocol. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation, confirming the protocol's ability to reproduce the known binding mode.

  • Analysis of Analogs:

    • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.[19]

    • Pose Visualization: The top-ranked poses should be visually inspected using molecular graphics software like PyMOL or ChimeraX.[21][22] Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues. This can be aided by tools like PDBsum for generating 2D interaction diagrams.[23][24]

Visualization of the Docking Workflow

The entire process can be visualized as a logical pipeline, ensuring reproducibility and clarity.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (RCSB PDB) Clean 2. Clean Protein (Remove H2O, Ions) PDB->Clean PrepProt 3. Add Hydrogens & Charges (PDBQT Format) Clean->PrepProt Grid 6. Define Binding Site (Grid Box Generation) PrepProt->Grid Validate 8. Protocol Validation (Re-docking, RMSD) PrepProt->Validate Co-crystallized ligand DrawLig 4. Design Analogs (2D Structures) PrepLig 5. Prepare Ligands (3D, Charges, PDBQT) DrawLig->PrepLig Vina 7. Run Docking (AutoDock Vina) PrepLig->Vina Grid->Vina Analyze 9. Analyze Results (Binding Energy, Poses) Vina->Analyze Validate->Vina Visualize 10. Visualize Interactions (PyMOL, PDBsum) Analyze->Visualize G cluster_ligand FP-4 Analog cluster_protein Target Kinase X Active Site Pyrimidine Pyrimidine Ring Leu83 Leu-83 Pyrimidine->Leu83 Hydrophobic Furan Furan Ring Val91 Val-91 Furan->Val91 Hydrophobic Amide Amide Group Asp161 Asp-161 Amide->Asp161 H-Bond Gly86 Gly-86 Amide->Gly86 H-Bond

Caption: Predicted interactions of analog FP-4 in the kinase active site.

Conclusion and Future Directions

This guide demonstrates a robust and scientifically grounded workflow for the computational evaluation of novel chemical entities. By comparing a series of this compound analogs, we have shown how in-silico docking can rapidly generate testable hypotheses and guide medicinal chemistry efforts.

The analysis indicates that incorporating hydrogen bond donors and acceptors at the 5-position of the pyrimidine ring is a highly effective strategy for improving binding affinity to Target Kinase X. Specifically, the amide group of analog FP-4 provides a superior interaction network compared to other modifications.

Based on these computational results, the clear directive for the drug development team would be to:

  • Prioritize Synthesis: Synthesize and perform in-vitro assays for analogs FP-4 and FP-2 , as they are predicted to be the most potent and most efficient binders, respectively.

  • Guide Further Design: Explore additional modifications to the amide group of FP-4 to further optimize interactions and investigate other potential hydrogen bonding opportunities within the active site.

  • Validate Predictions: Use the experimental binding data from the synthesized compounds to refine and validate the computational model, creating a positive feedback loop for future design cycles.

By integrating these computational insights, research and development efforts can be focused, resource allocation can be optimized, and the path to discovering novel therapeutics can be significantly accelerated.

References

  • AutoDock. (n.d.). The AutoDock Suite. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • García-Sosa, A. T. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 33. Available at: [Link]

  • PyMOL. (n.d.). PyMOL Molecular Visualization System. Schrödinger, LLC. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). Homepage. Retrieved from [Link]

  • Revyakin, A., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2933-2936. Available at: [Link]

  • Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]

  • The European Bioinformatics Institute (EMBL-EBI). (n.d.). PDBsum. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand efficiency. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of medicinal chemistry, the strategic synthesis of heterocyclic scaffolds is a critical determinant of success in drug discovery programs. The compound 2-(2-Furyl)-5-pyrimidinecarbaldehyde represents a particularly valuable building block, offering a unique constellation of electronic and steric properties. This guide provides a detailed, comparative analysis of two prominent synthetic routes to this key intermediate, designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies. We will dissect a modern palladium-catalyzed approach and a classic formylation method, providing not only step-by-step protocols but also the underlying mechanistic rationale and a data-driven comparison to inform your experimental choices.

The Strategic Importance of this compound in Drug Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and immunology.[1] Its fusion with a furan moiety, another heterocycle of biological significance, creates a molecular architecture with distinct properties. The aldehyde functional group at the 5-position of the pyrimidine ring is a versatile synthetic handle, enabling a plethora of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations. This versatility allows for the rapid generation of diverse compound libraries, a crucial activity in lead optimization. The inherent biological relevance of fused pyrimidines makes efficient access to intermediates like this compound a high-priority objective for synthetic chemists.[2][3]

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and reliability in constructing C(sp²)–C(sp²) bonds.[4] This makes it an exemplary choice for coupling a furan unit to a pyrimidine core.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established. It commences with the oxidative addition of a palladium(0) complex to the pyrimidine halide (e.g., 2-chloro-5-formylpyrimidine). This is followed by transmetalation with an organoboron species (in this case, 2-furylboronic acid), where the furan ring is transferred to the palladium center. The cycle concludes with reductive elimination, which forges the desired carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to repeat. The choice of ligand, base, and solvent is critical for an efficient and high-yielding reaction.

Experimental Protocol

Materials:

  • 2-Chloro-5-formylpyrimidine

  • 2-Furylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 2-chloro-5-formylpyrimidine (1.0 eq.), 2-furylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

  • Add Pd(dppf)Cl₂ (0.03 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and then a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure this compound.

Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants & Catalyst inert_atm Inert Atmosphere (Ar/N2) start->inert_atm add_solvent Add Degassed Dioxane/Water inert_atm->add_solvent heat_stir Heat (85-95°C) & Stir (8-12h) add_solvent->heat_stir monitor Monitor by TLC heat_stir->monitor cool_down Cool to Room Temp monitor->cool_down Reaction Complete extraction EtOAc Extraction & Washes cool_down->extraction drying Dry (MgSO4) & Concentrate extraction->drying purification Column Chromatography drying->purification final_product Pure Product purification->final_product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] This approach starts from a pre-formed 2-(2-furyl)pyrimidine and introduces the aldehyde group in a subsequent step.

Mechanistic Rationale

The reaction begins with the formation of the "Vilsmeier reagent," an electrophilic chloromethyliminium salt, from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[7] This iminium ion is the active electrophile that attacks the electron-rich pyrimidine ring. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product. This method is particularly effective for substrates that are sufficiently activated towards electrophilic substitution.[6]

Experimental Protocol

Materials:

  • 2-(2-Furyl)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (1.1 eq.) dropwise, ensuring the internal temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

  • Dissolve 2-(2-furyl)pyrimidine (1.0 eq.) in anhydrous 1,2-dichloroethane and add it dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic.

  • Extract the product into dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure aldehyde.

Workflow: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Prep cluster_reaction Formylation Reaction cluster_workup Workup & Purification start Cool DMF to 0°C add_pocl3 Add POCl3 Dropwise start->add_pocl3 stir_reagent Stir for 30 min add_pocl3->stir_reagent add_substrate Add Substrate in DCE stir_reagent->add_substrate heat_stir Heat (60-70°C) & Stir (4-6h) add_substrate->heat_stir monitor Monitor by TLC heat_stir->monitor quench Cool & Quench (NaHCO3) monitor->quench Reaction Complete extraction DCM Extraction & Washes quench->extraction drying Dry (Na2SO4) & Concentrate extraction->drying purification Column Chromatography drying->purification final_product Pure Product purification->final_product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Head-to-Head Performance Benchmark

ParameterSuzuki-Miyaura Cross-CouplingVilsmeier-Haack Formylation
Starting Materials Halogenated pyrimidine, Furan boronic acid2-Substituted furan-pyrimidine, POCl₃, DMF
Key Reagents Palladium catalyst, Ligand, BasePhosphorus oxychloride, DMF
Typical Yields Good to Excellent (70-95%)Moderate to Good (50-80%)
Reaction Time Longer (8-12 hours)Shorter (4-6 hours)
Reagent Cost Higher (due to palladium catalyst and boronic acid)Lower (commodity reagents)
Scalability Good, but catalyst cost can be a limiting factor.Excellent, often preferred for industrial scale.
Functional Group Tolerance Very HighModerate (sensitive to other electron-rich sites)
Safety & Handling Air-sensitive catalysts may require inert atmosphere techniques.POCl₃ is highly corrosive and water-reactive; requires careful handling.

Senior Scientist's Recommendation

The choice between the Suzuki-Miyaura coupling and the Vilsmeier-Haack formylation is a strategic one, contingent on the specific objectives of the synthesis.

The Suzuki-Miyaura Cross-Coupling is the superior choice for early-stage discovery and medicinal chemistry efforts . Its outstanding functional group tolerance allows for the synthesis of a wide array of analogues without the need for extensive protecting group chemistry. While the upfront cost of the palladium catalyst is higher, the reliability, high yields, and convergent nature of the synthesis often justify the expense, particularly when material throughput and library diversity are the primary goals.

The Vilsmeier-Haack Formylation excels in the context of process development and large-scale synthesis . Its reliance on inexpensive, readily available bulk chemicals makes it a highly cost-effective and scalable route. For a well-established synthetic target where the starting 2-(2-furyl)pyrimidine is accessible, this method offers a more economical and time-efficient pathway to the desired aldehyde, making it the preferred route for manufacturing campaigns.

References

  • Moosavi-Zare, A. R., et al. (2016). Synthesis of pyrano[2,3-d]pyrimidine dione derivatives using isonicotinic acid as an efficient organocatalyst.
  • Barreiro, G., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25339-25343. [Link]

  • Hie, L., & Garg, N. K. (2015). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 92, 140-153. [Link]

  • Langer, P., et al. (2004). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synlett, 2004(12), 2157-2160.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Wikipedia. Vilsmeier–Haack reaction.[Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction.[Link]

  • Pasha, M. A., & Maddhushudhan, G. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)malonaldehyde and its reactivity. International Letters of Chemistry, Physics and Astronomy, 12, 187-196.
  • Shamsuzzaman, et al. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 428-444.
  • Titi, A., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3794. [Link]

  • Sharma, R., et al. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica, 4(1), 287-297.
  • Xie, F., et al. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275-278. [Link]

  • Zhang, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Current Medicinal Chemistry, 29(34), 5768-5790.
  • Google Patents.
  • Fisyuk, A. S., et al. (2021). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Russian Journal of Organic Chemistry, 57(9), 1433-1436.
  • Thieme Connect. Product Class 12: Pyrimidines. Science of Synthesis, 16, 379-572.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(12), 84-93.
  • Li, J., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(5), 1083-1105.
  • Kumar, A., & Siddiqui, S. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Journal of Drug Delivery and Therapeutics, 15(9-S), 25-36.

Sources

The Ascendant Antimicrobial Profile of Furyl-Pyrimidine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds that exhibit potent and broad-spectrum antimicrobial activity is a paramount objective for the scientific community. Among the myriad of heterocyclic compounds, the fusion of furan and pyrimidine rings into a singular molecular entity has given rise to a promising class of compounds: furyl-pyrimidines. This guide offers an in-depth comparative analysis of the antimicrobial spectrum of various furyl-pyrimidine derivatives, underpinned by experimental data and a causal understanding of their therapeutic potential. It is designed for researchers, scientists, and drug development professionals seeking to navigate the evolving landscape of antimicrobial drug discovery.

The Rationale for Furyl-Pyrimidine Scaffolds in Antimicrobial Research

The strategic amalgamation of the furan and pyrimidine moieties is a calculated approach to drug design, leveraging the inherent biological activities of each constituent. Pyrimidine derivatives are well-established as a versatile class of heterocyclic compounds with a wide range of pharmacological properties, including antibacterial, antifungal, and antiviral activities.[1][2][3][4] Their structural similarity to the nucleobases of DNA and RNA allows them to interfere with essential cellular processes.[5] The furan nucleus, a five-membered aromatic ring containing oxygen, is also a common motif in biologically active natural products and synthetic compounds, contributing to their antimicrobial efficacy.[6][7] The synergistic combination of these two pharmacophores in furyl-pyrimidine compounds has the potential to yield novel agents with enhanced antimicrobial potency and a broader spectrum of activity.

Comparative Antimicrobial Spectrum: A Data-Driven Overview

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible microbial growth. A lower MIC value signifies greater potency. This section presents a comparative analysis of the in vitro antimicrobial activity of selected furyl-pyrimidine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data, compiled from various studies, is juxtaposed with the performance of standard antimicrobial agents to provide a clear benchmark for their potential.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Furyl-Pyrimidine Derivatives

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Furyl-Pyrimidine Derivative 1 62.512.5
Furyl-Pyrimidine Derivative 2 62.5>512[8]
Furyl-Pyrimidine Derivative 3 270280[9]
Ciprofloxacin (Standard) 0.25 - 0.60.013 - 0.08[10][11]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Furyl-Pyrimidine Derivatives

Compound/DrugCandida albicansAspergillus nigerReference
Furyl-Pyrimidine Derivative 4 >512100
Furyl-Pyrimidine Derivative 5 120.7 - 190120.7 - 190[9]
Fluconazole (Standard) VariesVaries[12][13]

Analysis of the Data:

The presented data highlights the variable yet promising antimicrobial spectrum of furyl-pyrimidine compounds. For instance, Furyl-Pyrimidine Derivative 1 demonstrates noteworthy activity against both Staphylococcus aureus and Escherichia coli, with a particularly low MIC against the latter. In contrast, some derivatives exhibit more selective activity, with potent effects against either Gram-positive or Gram-negative bacteria. It is evident that the nature and position of substituents on the furyl-pyrimidine scaffold play a crucial role in determining the breadth and potency of their antimicrobial action. When compared to standard antibiotics like ciprofloxacin, the current generation of experimental furyl-pyrimidine compounds generally displays higher MIC values. However, their novel chemical structures offer the potential to circumvent existing resistance mechanisms.

In the antifungal domain, certain furyl-pyrimidine derivatives have shown encouraging activity against pathogenic fungi like Aspergillus niger. While the MIC values may not yet rival those of established antifungal agents like fluconazole, they represent a valuable starting point for further optimization.

Unraveling the Mechanism of Action: Dihydrofolate Reductase Inhibition

A key to the rational design of more effective antimicrobial agents is a thorough understanding of their mechanism of action. Several studies suggest that pyrimidine-based compounds exert their antimicrobial effects by targeting the enzyme Dihydrofolate Reductase (DHFR).[14][15][16][17][18]

The Critical Role of DHFR:

DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[18] The inhibition of DHFR leads to a depletion of these essential precursors, ultimately arresting cell growth and leading to cell death.[18]

Furyl-Pyrimidines as DHFR Inhibitors:

The pyrimidine core of these compounds can act as a structural mimic of the natural substrate of DHFR, dihydrofolate. This allows them to bind to the active site of the enzyme, preventing the catalytic reduction of dihydrofolate and thereby disrupting the downstream synthesis of essential biomolecules.

DHFR_Inhibition DHF Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate Precursors Purines, Thymidylate, Amino Acids THF->Precursors Essential cofactor for synthesis DHFR->THF Catalyzes reduction FurylPyrimidine Furyl-Pyrimidine Compound FurylPyrimidine->DHFR Inhibits DNA_RNA_Protein DNA, RNA, Protein Synthesis Precursors->DNA_RNA_Protein CellGrowth Bacterial Cell Growth DNA_RNA_Protein->CellGrowth

Figure 1: Simplified schematic of the proposed mechanism of action for furyl-pyrimidine compounds via the inhibition of Dihydrofolate Reductase (DHFR).

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are imperative. The broth microdilution method is a widely accepted and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Principle:

This method involves challenging a standardized inoculum of a test microorganism with serial twofold dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a precise amount of the furyl-pyrimidine compound.

    • Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The choice of solvent should not interfere with microbial growth at the final tested concentrations.

  • Preparation of Microtiter Plates:

    • Aseptically dispense a specific volume (e.g., 50 µL) of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

    • Create serial twofold dilutions of the antimicrobial stock solution directly in the microtiter plate by transferring a defined volume of the compound from one well to the next, mixing thoroughly at each step. This will result in a range of concentrations across the plate.

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism on an appropriate agar medium to obtain isolated colonies.

    • Suspend a few colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to a standardized cell density.

    • Further dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with a specific volume (e.g., 50 µL) of the standardized microbial inoculum.

    • Include positive control wells (broth and inoculum, no compound) and negative control wells (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for Candida spp.) for a specified duration (typically 16-20 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for microbial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the furyl-pyrimidine compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Antimicrobial Stock Solution Plate Prepare Serial Dilutions in 96-well Plate Stock->Plate Inoculate Inoculate Plate with Microbial Suspension Plate->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plate at Optimal Conditions Inoculate->Incubate Read Visually Read Results for Microbial Growth Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

Furyl-pyrimidine compounds represent a promising and evolving class of antimicrobial agents. The data presented in this guide demonstrates their potential to inhibit the growth of a range of bacterial and fungal pathogens. Their putative mechanism of action through the inhibition of DHFR provides a solid foundation for further structure-activity relationship (SAR) studies aimed at optimizing their potency and spectrum.

Future research should focus on:

  • Systematic SAR studies: To elucidate the specific structural features that govern the antimicrobial activity and spectrum of furyl-pyrimidine derivatives.

  • Mechanism of action studies: To confirm DHFR inhibition and explore other potential cellular targets.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising lead compounds in preclinical models of infection.

The continued exploration of the furyl-pyrimidine scaffold holds significant promise for the development of the next generation of antimicrobial drugs to combat the growing threat of multidrug-resistant infections.

References

  • Zahra, M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4685. [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

  • El-Gaby, M. S. A., et al. (2000). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Acta Pharmaceutica Turcica, 42(1), 14-20.
  • Kumar, A., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101853.
  • Frontiers in Microbiology. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. [Link]

  • Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65.
  • ResearchGate. (n.d.). The comparative MIC values (µg mL-1 ) of the newly synthesized triazole... [Link]

  • Pal, P. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. In Heterocyclic Chemistry – New Perspectives. IntechOpen.
  • Desai, N., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules. Indian Journal of Chemistry, 62B(8), 1175-1184.
  • El-Naggar, A. M., et al. (2022). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. Bioorganic Chemistry, 129, 106169.
  • Shaker, Y. M., et al. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Journal of the Chemical Society of Pakistan, 38(6), 1145-1155.
  • Firsov, A. A., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848-2852.
  • de Oliveira, C. B., et al. (2024). Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. Medical Mycology, myae029.
  • Journal of Pharmaceutical Research International. (n.d.). Review on Antimicrobial Activity of Pyrimidine. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • Ukrainian Biochemical Journal. (n.d.). Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. [Link]

  • Wiatrzyk-Krysiak, A., et al. (2022). Increasing the Efficacy of Treatment of Staphylococcus aureus–Candida albicans Mixed Infections with Myrtenol. International Journal of Molecular Sciences, 23(23), 15234.
  • Di Paolo, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140.
  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. [Link]

  • Uddin, R., et al. (2022). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. RSC Advances, 12(45), 29555-29571.
  • Al-Shammari, A. M. M., et al. (2024). Comparison between the effect of some plant extracts and ciprofloxacin and fluconazole against some bacterial and fungal species. Journal of Public Health in Africa, 15(1).
  • Kim, T.-H., & Lee, M.-K. (2016). The effect of Candida albicans and Bacterial Mixed Culture on C. albicans. The Journal of Mycology and Infection, 21(1), 20-25.

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Analysis Featuring a 2-(2-Furyl)-5-pyrimidinecarbaldehyde-Based Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous experimental validation. This guide provides an in-depth, technical comparison of methodologies to elucidate the mechanism of action (MoA) of a novel class of putative kinase inhibitors, exemplified by a 2-(2-Furyl)-5-pyrimidinecarbaldehyde-based compound, against established clinical alternatives. Herein, we focus on Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that are pivotal regulators of the cell cycle and established therapeutic targets in oncology.[1][2][3]

Our hypothetical inhibitor, which we will refer to as "FPC-1" (Furyl-Pyrimidine-Carbaldehyde-1), will be benchmarked against two FDA-approved CDK4/6 inhibitors: Palbociclib (Ibrance®) and Ribociclib (Kisqali®).[1][4] This guide will not only detail the requisite experimental workflows but also delve into the scientific rationale behind each step, ensuring a robust and self-validating approach to MoA confirmation.

The Central Role of CDKs in Cell Cycle Progression and Cancer

Cyclin-Dependent Kinases are the engines of the cell cycle, driving transitions between phases through the phosphorylation of key substrate proteins.[2][5] Their activity is tightly regulated by binding to cyclin partners.[2] In many cancers, the CDK signaling network is dysregulated, leading to uncontrolled cell proliferation.[1][3] Specifically, the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway is a critical checkpoint for entry into the DNA synthesis (S) phase.[6][7][8] Inhibition of CDK4/6 prevents the phosphorylation of Rb, maintaining it in its active, tumor-suppressive state, thereby inducing G1 cell cycle arrest.[8][9][10]

CDK4_6_Pathway cluster_inhibitors Inhibitors Growth_Factors Growth_Factors Cyclin_D Cyclin_D Growth_Factors->Cyclin_D Upregulates Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4_6 CDK4_6->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes FPC_1 FPC_1 FPC_1->Cyclin_D_CDK4_6 Palbociclib_Ribociclib Palbociclib Ribociclib Palbociclib_Ribociclib->Cyclin_D_CDK4_6

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and points of inhibition.

A Multi-pronged Approach to MoA Validation

To rigorously validate the MoA of FPC-1 as a CDK4/6 inhibitor, a tiered experimental approach is essential, moving from broad, initial characterization to specific, in-depth mechanistic studies. This workflow ensures that each experimental stage informs the next, building a comprehensive and trustworthy data package.

MoA_Validation_Workflow Biochemical_Assays Tier 1: Biochemical Assays Kinase_Activity Kinase Activity & Potency (IC50) Biochemical_Assays->Kinase_Activity Binding_Kinetics Binding Affinity & Kinetics (KD, kon, koff) Biochemical_Assays->Binding_Kinetics Selectivity_Profiling Kinome Selectivity Profiling Biochemical_Assays->Selectivity_Profiling Cell_Based_Assays Tier 2: Cell-Based Assays Kinase_Activity->Cell_Based_Assays Binding_Kinetics->Cell_Based_Assays Selectivity_Profiling->Cell_Based_Assays Target_Engagement Cellular Target Engagement (EC50) Cell_Based_Assays->Target_Engagement Substrate_Phosphorylation Rb Phosphorylation Inhibition Cell_Based_Assays->Substrate_Phosphorylation Cell_Cycle_Arrest Cell Cycle Analysis Cell_Based_Assays->Cell_Cycle_Arrest Anti_Proliferative Anti-Proliferative Activity (GI50) Cell_Based_Assays->Anti_Proliferative Advanced_Mechanistic Tier 3: Advanced Mechanistic Studies Target_Engagement->Advanced_Mechanistic Substrate_Phosphorylation->Advanced_Mechanistic Mode_of_Inhibition Mode of Inhibition (Competitive, etc.) Advanced_Mechanistic->Mode_of_Inhibition Covalent_Binding Covalent Binding Assessment Advanced_Mechanistic->Covalent_Binding

Caption: A tiered workflow for validating the mechanism of action of a novel kinase inhibitor.

Tier 1: Foundational Biochemical Characterization

The initial step is to ascertain direct interaction and inhibition of the purified target enzyme in a cell-free system. This provides the fundamental evidence of on-target activity.

Kinase Activity and Potency (IC50 Determination)

This assay measures the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50).

Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)

  • Reaction Setup: In a 96-well plate, combine recombinant CDK4/Cyclin D3 enzyme, a suitable substrate peptide (e.g., a fragment of Rb), and ATP in a kinase assay buffer.[11]

  • Inhibitor Titration: Add serial dilutions of FPC-1, Palbociclib, and Ribociclib to the reaction wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a luminescent kinase assay reagent (which measures the amount of ATP remaining).[11] The light output is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Binding Affinity and Kinetics (KD, k-on, k-off)

Understanding the binding characteristics of an inhibitor is crucial. The dissociation constant (KD) reflects the affinity of the inhibitor for the kinase, while the association (k-on) and dissociation (k-off) rates provide insights into the binding kinetics.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified CDK4/Cyclin D3 enzyme onto a sensor chip.

  • Analyte Injection: Flow serial dilutions of FPC-1, Palbociclib, and Ribociclib across the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time, which corresponds to the binding and dissociation of the inhibitor.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the KD, k-on, and k-off values.

Kinome Selectivity Profiling

A critical aspect of drug development is understanding the selectivity of a compound. A broad kinase screen helps to identify potential off-target effects.

Protocol: KinomeScan® or Similar Platform

  • Assay Principle: This is typically a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified.

  • Screening: Submit FPC-1 for screening against a large panel of human kinases (e.g., >400) at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results are reported as the percentage of kinase inhibition. Hits are typically defined as kinases with >90% inhibition.

ParameterFPC-1 (Hypothetical)PalbociclibRibociclib
CDK4/Cyclin D3 IC50 (nM) 151110
CDK6/Cyclin D3 IC50 (nM) 251539
CDK4/Cyclin D3 KD (nM) 122.21.9
Selectivity High for CDK4/6High for CDK4/6High for CDK4/6

Tier 2: Validation in a Cellular Context

Biochemical assays, while essential, do not fully recapitulate the complexity of a living cell.[12] Therefore, the next tier of experiments must validate the MoA in a more physiologically relevant environment.

Cellular Target Engagement (EC50 Determination)

This assay confirms that the inhibitor can enter the cell and bind to its intended target.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line: Use a human cell line (e.g., HEK293) engineered to express a CDK4-NanoLuc® fusion protein.[12]

  • Assay Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-tagged CDK4 and a fluorescent tracer that binds to the kinase's active site.[12]

  • Inhibitor Competition: Treat the cells with serial dilutions of FPC-1, Palbociclib, or Ribociclib. The inhibitor will compete with the tracer for binding to CDK4, leading to a decrease in the BRET signal.[12]

  • Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50, the concentration required for 50% target engagement in living cells.

Inhibition of Substrate Phosphorylation

A direct consequence of CDK4/6 inhibition is the reduced phosphorylation of its primary substrate, the Rb protein.[9]

Protocol: Western Blotting or HTRF® Immunoassay

  • Cell Treatment: Treat a cancer cell line with functional Rb (e.g., MCF-7 breast cancer cells) with increasing concentrations of FPC-1, Palbociclib, and Ribociclib for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Detection:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb.

    • HTRF®: Use a homogeneous time-resolved fluorescence assay with two antibodies, one for total Rb and another for phospho-Rb, each labeled with a FRET donor or acceptor.[6]

  • Data Analysis: Quantify the levels of phospho-Rb relative to total Rb. A dose-dependent decrease in phospho-Rb confirms target inhibition.

Cell Cycle Analysis

Inhibition of CDK4/6 should lead to an arrest in the G1 phase of the cell cycle.[10]

Protocol: Flow Cytometry with Propidium Iodide Staining

  • Cell Treatment: Treat asynchronous cultures of a responsive cell line (e.g., MCF-7) with the inhibitors for 24-48 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G1 population with a corresponding decrease in the S and G2/M populations indicates a G1 arrest.

Cellular AssayFPC-1 (Hypothetical)PalbociclibRibociclib
CDK4 NanoBRET™ EC50 (nM) 502060
p-Rb Inhibition EC50 (nM) 653080
G1 Cell Cycle Arrest YesYesYes
MCF-7 GI50 (nM) 10080120

Tier 3: Advanced Mechanistic Elucidation

For a comprehensive understanding, particularly for a novel scaffold, further mechanistic studies are warranted.

Mode of Inhibition Analysis

Determining how the inhibitor interacts with the enzyme and its substrate (ATP) is crucial.

Protocol: Enzyme Kinetics with Varying ATP Concentrations

  • Kinase Assay: Perform the kinase activity assay as described in section 1.1.

  • Experimental Design: Measure the initial reaction velocities at multiple fixed concentrations of FPC-1 and varying concentrations of ATP.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Competitive: Vmax remains unchanged, but Km increases.

    • Non-competitive: Vmax decreases, but Km remains unchanged.

    • Uncompetitive: Both Vmax and Km decrease.

    • Mixed: Both Vmax and Km are altered.

Covalent Binding Assessment

The presence of a carbaldehyde moiety in FPC-1 suggests the potential for covalent bond formation with a nucleophilic residue in the kinase active site.

Protocol: Mass Spectrometry-based Covalent Adduct Detection

  • Incubation: Incubate purified CDK4/Cyclin D3 with an excess of FPC-1.

  • Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search for peptides with a mass shift corresponding to the molecular weight of FPC-1. Fragmentation analysis (MS/MS) can pinpoint the exact amino acid residue that has been modified.

Conclusion

Validating the mechanism of action of a novel inhibitor is a systematic and multi-faceted process. By employing a tiered approach that progresses from fundamental biochemical characterization to detailed cellular and mechanistic studies, researchers can build a robust and compelling data package. The comparison of a novel compound like FPC-1 to well-characterized drugs such as Palbociclib and Ribociclib provides essential context and benchmarks for its potency, selectivity, and cellular activity. This comprehensive validation strategy is indispensable for advancing promising new chemical entities through the drug discovery pipeline with confidence in their intended mechanism of action.

References

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]

  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. PMC. [Link]

  • The cell cycle - Part 2: Cyclins, cyclin dependent kinases (CDKs), CDK inhibitors. YouTube. [Link]

  • Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. Taylor & Francis Online. [Link]

  • CDK4 Assay Kit. BPS Bioscience. [Link]

  • Quantifying CDK inhibitor selectivity in live cells. PubMed. [Link]

  • Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. ResearchGate. [Link]

  • Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. PMC. [Link]

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. PubMed. [Link]

  • CDK Substrate Phosphorylation and Ordering the Cell Cycle. PMC. [Link]

  • Comprehensive Survey of CDK Inhibitor Selectivity in Live Cells with Energy Transfer Probes. ChemRxiv. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Location, location, location: in situ phosphorylation screen reveals novel cell cycle kinase substrate landscape. Fred Hutch Cancer Center. [Link]

  • New dual CDK approach tackles drug-resistant breast cancer. Drug Target Review. [Link]

  • Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. ASCO Publications. [Link]

  • Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 In. AACR Journals. [Link]

  • Cdk 1 Specific Phosphorylation Sites Identification by Kinase Assay. JoVE. [Link]

  • Palbociclib mechanism of action. ResearchGate. [Link]

  • Selective CDK4/6 and CDK9 inhibitors. ResearchGate. [Link]

  • CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Publishing. [Link]

  • Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. ResearchGate. [Link]

  • Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. ACS Publications. [Link]

  • Launch of CDK2 and CDK4 Alpha SureFire® CETSA® Target Engagement Assay Kit. YouTube. [Link]

  • A Quick Overview of CDK4/6 Inhibitor Palbociclib. Pharmacy Times. [Link]

  • What is the mechanism of action of Ribociclib Succinate?. Patsnap Synapse. [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. PMC. [Link]

  • CDK Becomes Hot Target Again: Cell Cycle Inhibitors Compete for Success in Breast Cancer and CLL. OncLive. [Link]

  • CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. NIH. [Link]

  • The Mechanism of Action of Palbociclib. Targeted Oncology. [Link]

  • A Phase I Study of the CDK4/6 Inhibitor Ribociclib (LEE011) in Pediatric Patients with Malignant Rhabdoid Tumors, Neuroblastoma, and Other Solid Tumors. AACR Journals. [Link]

  • Palbociclib: an evidence-based review of its potential in the treatment of breast cancer. NIH. [Link]

  • Biomarker-Driven Therapy for Breast Cancer. Recruiting Participants for Clinical Trial 2026. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 2-(2-Furyl)-5-pyrimidinecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a cornerstone for developing novel therapeutics, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the vast family of pyrimidine-based compounds, 2-(2-Furyl)-5-pyrimidinecarbaldehyde derivatives have garnered significant interest due to their unique structural features and potential for diverse pharmacological applications. However, a critical aspect of preclinical development that often determines the trajectory of a lead candidate is its specificity and potential for off-target interactions. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of several this compound derivatives, offering experimental insights and robust methodologies for their evaluation.

The pyrimidine core is a fundamental component of nucleic acids and is integral to numerous biological processes, making its derivatives prime candidates for therapeutic intervention.[2][3] The introduction of a furan ring and a carbaldehyde group at the 2 and 5 positions, respectively, imparts distinct electronic and steric properties that can be fine-tuned through further derivatization to achieve desired biological effects. These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[1][2][4]

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel small molecule therapeutics. We will explore the synthesis of representative derivatives, delve into the causality behind the experimental choices for assessing cross-reactivity, and present a framework for interpreting the resulting data.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, and its derivatives typically involves a multi-step process. A common synthetic route starts with the condensation of a furan-containing precursor with a pyrimidine synthon. For instance, a facile one-pot reaction can be employed using precursors like pyrrole-2-carboxaldehyde and 2-aminobenzimidazole with 1,3-dimethylbarbituric acid.[5] Subsequent modifications of the carbaldehyde group can be achieved through various organic reactions to yield a library of derivatives with diverse functionalities.

A generalized synthetic scheme often involves the reaction of an appropriately substituted chalcone with a guanidine salt in an alkaline medium to form the pyrimidine ring.[4] Alternatively, nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-substituted pyrimidine core can be utilized to introduce the furyl group and other desired substituents.[4]

Comparative Cross-Reactivity Analysis

The therapeutic efficacy of a drug candidate is intrinsically linked to its binding selectivity. Cross-reactivity, or the binding of a drug to unintended targets, can lead to adverse side effects and diminished therapeutic windows. Therefore, a thorough assessment of off-target interactions is paramount in the early stages of drug development. In this section, we will compare the cross-reactivity profiles of three hypothetical this compound derivatives against a panel of relevant off-targets.

Hypothetical Derivatives for Analysis:

  • FP-101: The parent this compound.

  • FP-102: A derivative with a hydroxylamine modification of the carbaldehyde group.

  • FP-103: A derivative with a phenylhydrazone modification of the carbaldehyde group.

Experimental Design & Rationale

To quantitatively assess cross-reactivity, we employ a combination of two powerful biophysical techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) .

  • Competitive ELISA: This immunoassay is a high-throughput method for determining the binding affinity of a small molecule to a specific target protein. By immobilizing the target protein and introducing the test compound in competition with a known labeled ligand, we can derive the half-maximal inhibitory concentration (IC50), a measure of the compound's binding potency.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of molecular interactions.[6] This technique allows for the precise determination of binding kinetics (association and dissociation rates) and affinity constants (KD).[6] Its ability to analyze interactions with a wide range of molecules, from ions to whole cells, makes it an invaluable tool in drug discovery.[6]

The selection of a panel of off-targets is crucial for a comprehensive cross-reactivity study. This panel should include proteins that are structurally related to the primary target, as well as proteins known to be involved in common toxicity pathways.

Experimental Protocols
  • Plate Coating: 96-well microplates are coated with the target protein (e.g., a specific kinase or receptor) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound protein.

  • Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition Reaction: A fixed concentration of a biotinylated ligand known to bind the target protein is mixed with serial dilutions of the test compounds (FP-101, FP-102, FP-103). This mixture is then added to the wells and incubated for 1-2 hours at room temperature.

  • Detection: After another washing step, streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 1 hour at room temperature.

  • Substrate Addition: Following a final wash, a chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop.

  • Data Acquisition: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader. The IC50 values are then calculated from the resulting dose-response curves.

  • Sensor Chip Preparation: The target proteins are immobilized on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Analyte Preparation: Serial dilutions of the test compounds (FP-101, FP-102, FP-103) are prepared in a running buffer (e.g., HBS-EP+).

  • Binding Analysis: The diluted analytes are injected over the sensor surface at a constant flow rate. The association and dissociation phases are monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation

The following tables summarize the hypothetical binding data obtained from the competitive ELISA and SPR experiments.

Table 1: Competitive ELISA - IC50 Values (µM)

CompoundPrimary TargetOff-Target 1Off-Target 2Off-Target 3
FP-101 0.515>10025
FP-102 0.255010
FP-103 1.2>100>100>100

Table 2: Surface Plasmon Resonance - KD Values (µM)

CompoundPrimary TargetOff-Target 1Off-Target 2Off-Target 3
FP-101 0.3128520
FP-102 0.154.5458
FP-103 1.095110150
Interpretation of Results

The data presented in Tables 1 and 2 provide a clear comparison of the cross-reactivity profiles of the three derivatives.

  • FP-102 demonstrates the highest potency for the primary target (lowest IC50 and KD values). However, it also exhibits significant binding to Off-Target 1 and Off-Target 3, and moderate binding to Off-Target 2. This suggests a higher potential for off-target effects.

  • FP-103 , while being the least potent against the primary target, displays a remarkably clean cross-reactivity profile, with minimal to no binding to the tested off-targets. This high selectivity could make it a more desirable candidate for further development, despite its lower primary potency.

  • FP-101 , the parent compound, shows moderate potency and a mixed cross-reactivity profile.

These results underscore the critical trade-off between potency and selectivity in drug design. The modifications to the carbaldehyde group in FP-102 and FP-103 have a profound impact on their binding characteristics. The hydroxylamine group in FP-102 appears to enhance binding affinity across multiple targets, while the bulkier phenylhydrazone group in FP-103 likely introduces steric hindrance that prevents binding to the off-targets.

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagrams, generated using Graphviz, illustrate the workflows for the competitive ELISA and SPR analyses.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection P1 Coat Plate with Target Protein P2 Wash P1->P2 P3 Block Non-specific Sites P2->P3 A1 Add Labeled Ligand & Test Compound P3->A1 A2 Incubate A1->A2 A3 Wash A2->A3 D1 Add Streptavidin-HRP A3->D1 D2 Incubate D1->D2 D3 Wash D2->D3 D4 Add Substrate D3->D4 D5 Stop Reaction D4->D5 D6 Read Absorbance D5->D6

Caption: Competitive ELISA Workflow Diagram.

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis C1 Immobilize Target Protein B1 Inject Analyte (Test Compound) C1->B1 B2 Monitor Association B1->B2 B3 Monitor Dissociation B2->B3 DA1 Fit Sensorgrams to Binding Model B3->DA1 DA2 Determine ka, kd, KD DA1->DA2

Caption: Surface Plasmon Resonance (SPR) Workflow Diagram.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of cross-reactivity in this compound derivatives. The presented methodologies, competitive ELISA and SPR, offer robust and quantitative means to assess the selectivity profiles of small molecule drug candidates. The hypothetical data illustrates the importance of considering both potency and selectivity in the lead optimization process.

Future studies should expand the panel of off-targets to include a broader range of protein families. Additionally, cell-based assays, such as cytotoxicity assays using various cell lines, can provide valuable insights into the functional consequences of off-target binding.[7][8][9] Ultimately, a multi-faceted approach that integrates biophysical, biochemical, and cellular assays is essential for building a comprehensive understanding of a compound's selectivity and for mitigating the risk of unforeseen toxicities in later stages of drug development. The versatile pyrimidine scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics, and rigorous cross-reactivity profiling will be instrumental in translating these discoveries into safe and effective medicines.[2][4][10]

References

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6499. [Link]

  • El-Sayed, W. M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(3), 993. [Link]

  • Wang, S., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(15), 8567. [Link]

  • Sharma, A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 343-353. [Link]

  • Mitchell, D. L., & Cleaver, J. E. (2000). Rapid Immunoassays for Detection of UV-Induced Cyclobutane Pyrimidine Dimers in Whole Bacterial Cells. Applied and Environmental Microbiology, 66(5), 1877-1882. [Link]

  • Abdel-Aziz, M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 46869-46883. [Link]

  • El-Naggar, M., et al. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 26(16), 4933. [Link]

  • Moutsiopoulou, A., et al. (2022). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au, 2(1), 175-184. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1301, 137351. [Link]

  • Harpel, Z., et al. (2023). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. PLOS ONE, 18(9), e0284309. [Link]

  • Krasowski, M. D., et al. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 33(3), 357-363. [Link]

  • Singh, N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6848-6869. [Link]

  • Kumar, M., et al. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Advances, 5(54), 43387-43391. [Link]

  • Rawat, A., & Singh, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 20-27. [Link]

  • Ben-Assis, T., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3737. [Link]

  • Humes, J. R., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6667. [Link]

  • Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(3), 63. [Link]

  • Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Current Organic Synthesis, 21(1), 1-2. [Link]

  • El-Sayed, W. M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(3), 993. [Link]

  • Artico, M., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • Mohamed, S. K., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 398-405. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2-Furyl)-5-pyrimidinecarbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: This guide provides a framework for the safe handling and disposal of 2-(2-Furyl)-5-pyrimidinecarbaldehyde. It is crucial to understand that a specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this document. Therefore, the following procedures are based on the known hazards of its constituent moieties: the pyrimidine ring, the furan ring, and the aldehyde functional group. These recommendations should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department for site-specific and regulatory-compliant disposal protocols.

Understanding the Hazard Profile: A Composite View

The safe disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of a dedicated SDS for this compound, we must infer its properties from related compounds.

  • Pyrimidine Derivatives: Generally, pyrimidine-containing compounds can cause skin, eye, and respiratory irritation[1][2][3]. Some may also be harmful if swallowed[2][3].

  • Furan and Furfural: The furan moiety, particularly when present as an aldehyde (furfural), introduces additional hazards. Furfural is a flammable liquid and is harmful if inhaled or swallowed[4]. It is a known irritant to the eyes and skin and can potentially cause damage to the liver and kidneys[4]. Furthermore, the combustion of furan-containing compounds can lead to the formation of toxic substances[5].

  • Aldehydes: Aldehydes as a class are reactive and can be irritants. Their disposal often requires neutralization to less harmful substances.

Based on this composite analysis, this compound should be handled as a hazardous substance with potential for irritation, toxicity, and flammability.

Immediate Safety and Handling in the Laboratory

Prior to any handling or disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the necessary safety protocols.

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes and potential vapors that can cause serious eye irritation[1].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can lead to irritation[1].
Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of potentially harmful vapors or dust[1].

Handling Precautions:

  • Avoid the formation of dust and aerosols.

  • Keep the compound away from sources of ignition, as furan-containing compounds can be flammable[4].

  • Ensure that eyewash stations and safety showers are readily accessible[6].

Spill Management and Emergency Procedures

Accidental spills should be handled promptly and safely to minimize exposure and environmental contamination.

Small Spills (in a fume hood):

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills:

  • Evacuation: Evacuate the immediate area and prevent entry.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • EHS Notification: Contact your institution's EHS department immediately for assistance.

Disposal Pathways: A Decision-Making Framework

The proper disposal route for this compound will depend on the quantity of waste and local regulations. Under no circumstances should this chemical be disposed of down the drain .

Bulk Quantities and Concentrated Waste

For larger quantities of the pure compound or concentrated solutions, the primary recommended disposal method is through a licensed hazardous waste disposal company.

Protocol for Bulk Waste Disposal:

  • Segregation and Storage:

    • Store the waste in a clearly labeled, sealed, and chemically compatible container.

    • The container should be kept in a designated hazardous waste accumulation area.

  • Labeling:

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

    • Include the date of accumulation.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup by a licensed waste disposal contractor.

The most probable ultimate disposal method for this type of organic compound is incineration at a permitted hazardous waste facility. High-temperature incineration with appropriate flue gas scrubbing is necessary to ensure complete destruction and to prevent the formation of harmful byproducts like dioxins and furans, which can be a concern with chlorinated or aromatic compounds.

Dilute Solutions and Contaminated Materials

For dilute aqueous solutions or materials contaminated with this compound (e.g., gloves, absorbent pads), the following should be considered:

  • Contaminated Solids: Place all contaminated solid waste, including PPE, into a designated hazardous waste container for incineration.

  • Aqueous Waste: While chemical neutralization of the aldehyde group is a theoretical possibility, the overall hazard profile of the molecule suggests that collection and disposal via a licensed contractor is the safest approach. Do not attempt to neutralize without specific, validated protocols for this compound.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

Caption: Decision tree for the disposal of this compound waste.

Decontamination of Glassware and Equipment

Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical. Collect this rinse as hazardous waste.

  • Washing: Wash the rinsed equipment with soap and hot water.

  • Final Rinse: Perform a final rinse with deionized water.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound requires a cautious and informed approach. By understanding the potential hazards derived from its chemical structure and adhering to the principles of proper hazardous waste management, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS professionals to ensure full compliance with all applicable regulations.

References

  • Angene Chemical. (2021, May 1).
  • Sigma-Aldrich. (2024, September 6).
  • University of Hertfordshire. (n.d.). Furfural. AERU.
  • Cole-Parmer. (n.d.).
  • United States Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Jubilant Ingrevia. (n.d.).
  • California Department of Pesticide Regulation. (n.d.).
  • University of California, San Francisco. (n.d.). Hazardous Materials & Waste Management. UCSF Safety.
  • Combi-Blocks, Inc. (2023, December 30).
  • CymitQuimica. (2025, November 13).
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • University of San Francisco. (n.d.). Hazardous Waste Guidelines and How to dispose of your waste.
  • ChemicalBook. (n.d.). 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)
  • TCI Chemicals. (n.d.). 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde.
  • TCI Chemicals. (n.d.). 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde.
  • ChemScene. (n.d.). 2-Chloro-4-(methylamino)pyrimidine-5-carbaldehyde.
  • National Institutes of Health. (n.d.).
  • Advanced Light Source. (2016, October 18).

Sources

Comprehensive Safety and Handling Guide for 2-(2-Furyl)-5-pyrimidinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2-Furyl)-5-pyrimidinecarbaldehyde. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is designed to build a deep foundation of trust by providing value that extends beyond the product itself, ensuring a safe and efficient laboratory environment.

Hazard Assessment: A Triad of Reactivity

This compound is a molecule that requires careful handling due to the combined potential hazards of its three core structural components: a furan ring, a pyrimidine ring, and an aldehyde functional group. A thorough understanding of the risks associated with each is paramount for safe laboratory practice.

  • The Aldehyde Group: Aldehydes as a class are known for their reactivity. They can be irritants to the skin, eyes, and respiratory tract.[1] Some aldehydes are also known sensitizers, meaning that repeated exposure can lead to an allergic reaction.[2][3] The primary immediate risks are irritation and the potential for chemical burns upon direct contact.[2]

  • The Furan Moiety: Furan and its derivatives can be harmful if inhaled or swallowed and may cause skin irritation.[4][5] Some furan-containing compounds are suspected of causing genetic defects and may pose a cancer risk.[4][5] Inhalation can lead to pulmonary edema, and absorption can affect the central nervous system.[6] The liver is a primary target organ for furan toxicity.[6][7]

  • The Pyrimidine Core: Pyrimidine derivatives can also be hazardous. They are often categorized as harmful if swallowed, and can cause skin and serious eye irritation.[1][8] Inhalation may lead to respiratory irritation.[1]

Based on available safety data for structurally similar compounds, this compound should be treated as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to personal protection is essential. The following table outlines the minimum required PPE for handling this compound.

Protection Type Required PPE Rationale
Eye and Face Protection Tightly fitting safety goggles and a face shield if there is a splash hazard.Protects against splashes and aerosols that can cause serious eye irritation or irreversible damage.[2][8][9]
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[3][8][10]
Respiratory Protection Work in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[3][11]

Step-by-Step Handling Protocol: A Workflow for Safety

Adherence to a strict, methodical workflow is critical to minimizing exposure risk.

Preparation and Weighing
  • Designate a Workspace: All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood.[3]

  • Don PPE: Before handling the primary container, don all required PPE as outlined in the table above. Double gloving is recommended.[12]

  • Weighing: If weighing the solid, do so in the fume hood. Use a tared, sealed container to minimize the generation of dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container closed as much as possible.

Experimental Use
  • Closed Systems: Whenever possible, use a closed system for reactions involving this compound.

  • Avoid Aerosols: Take care to avoid the generation of aerosols during any transfer or mixing steps.[3]

  • Post-Handling Decontamination: After handling, wipe down the work area with an appropriate solvent (e.g., isopropanol) and then soap and water. Remove the outer pair of gloves before leaving the fume hood.

The following diagram illustrates the recommended handling workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Designate Workspace (Fume Hood) prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Solid / Prepare Solution prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE clean2->clean3

Caption: Recommended workflow for handling this compound.

Emergency Protocols: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is crucial.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water.[14] Remove contaminated clothing.[13][14] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air.[14][15] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.

Spills
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread dust.

  • Contain: Wearing appropriate PPE, contain the spill. For a solid, carefully sweep or vacuum the material into a sealed, labeled container. Avoid creating dust. For a liquid, cover with an inert absorbent material and then collect it into a sealed, labeled container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Treat all contaminated materials as hazardous waste.

The following diagram outlines the emergency response procedures:

G cluster_exposure Personal Exposure cluster_spill Spill Response exp_eye Eye Contact exp_action Immediate First Aid & Seek Medical Attention exp_eye->exp_action exp_skin Skin Contact exp_skin->exp_action exp_inhale Inhalation exp_inhale->exp_action exp_ingest Ingestion exp_ingest->exp_action spill_evac Evacuate Area spill_contain Contain Spill (with PPE) spill_evac->spill_contain spill_clean Decontaminate Area spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose

Caption: Emergency response plan for exposures and spills.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are the final, critical steps in the safe management of this compound.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][16][17]

  • Environment: Store at room temperature, away from heat and direct sunlight.[17][18] Aldehydes can be light and air-sensitive, leading to oxidation or polymerization over time.[2][18][19] Using amber glass or other light-blocking containers is advisable.[19]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

Disposal
  • Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations for hazardous chemical waste.[3] Do not allow the product to enter drains or waterways.

References

  • Angene Chemical. (2021, May 1).
  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.
  • Pell Wall. (2013, February 7).
  • Centers for Disease Control and Prevention (CDC). (n.d.). Formaldehyde | Medical Management Guidelines.
  • MDPI. (n.d.).
  • VelocityEHS. (2016, June 22).
  • ChemicalBook. (2021, October 27). Toxicity and hazards of Furan.
  • ChemicalBook. (n.d.).
  • Cole-Parmer. (n.d.).
  • Government of Canada. (2019, February 13). Furan Compounds Group.
  • University of North Texas Health Science Center. (n.d.).
  • CymitQuimica. (2024, December 19).
  • Chemical Bull. (2025, July 1). Handling Aldehydes: Usage Tips and Best Practices.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1048 - Formaldehyde.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Combi-Blocks, Inc. (2023, December 30).
  • Sigma-Aldrich. (2025, November 24).
  • GOV.UK. (n.d.). Formaldehyde - Incident management.
  • ChemicalBook. (n.d.). 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)
  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
  • U.S. Pharmacopeial Convention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Chemos GmbH & Co.KG. (n.d.).
  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Furyl)-5-pyrimidinecarbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2-Furyl)-5-pyrimidinecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.